molecular formula C11H16N2O B11941005 4-(3-Methyl-2-pyridinyl)-4-piperidinol

4-(3-Methyl-2-pyridinyl)-4-piperidinol

Cat. No.: B11941005
M. Wt: 192.26 g/mol
InChI Key: AVFMWCMJJZNQDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methyl-2-pyridinyl)-4-piperidinol is a chemical compound with the molecular formula C11H16N2O . This piperidine-based scaffold is a derivative of 4-piperidinol, a structure of high significance in medicinal chemistry. The piperidine ring is a ubiquitous building block found in numerous pharmaceuticals and fine chemicals, often contributing to the biological activity of a molecule . While specific biological data for this compound is limited in the public domain, structurally related piperidine compounds are frequently explored in drug discovery. For instance, piperidine cores are integral to the design of novel therapeutic agents, such as NSD2 inhibitors investigated for use in treating diseases like cancer . Furthermore, the 4-anilidopiperidine scaffold is famously known as the foundation for a major class of synthetic opioid analgesics, including fentanyl, highlighting the pharmacological relevance of this structural family . As with many specialized chemical building blocks, its primary value lies in its utility for the synthesis and development of new molecular entities in a research setting. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

4-(3-methylpyridin-2-yl)piperidin-4-ol

InChI

InChI=1S/C11H16N2O/c1-9-3-2-6-13-10(9)11(14)4-7-12-8-5-11/h2-3,6,12,14H,4-5,7-8H2,1H3

InChI Key

AVFMWCMJJZNQDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2(CCNCC2)O

Origin of Product

United States

Foundational & Exploratory

Comprehensive Technical Guide on 4-(3-Methyl-2-pyridinyl)-4-piperidinol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, selecting the right bifunctional building block is critical for successful scaffold hopping and lead optimization. 4-(3-Methyl-2-pyridinyl)-4-piperidinol is a highly versatile, privileged structural motif. Featuring a basic piperidine ring and a sterically hindered 3-methylpyridine moiety joined at a tertiary alcohol center, this compound serves as a critical precursor for synthesizing H1-antihistamines, G-protein-coupled receptor (GPCR) ligands, and targeted kinase inhibitors.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, a self-validating synthetic protocol, and its strategic applications in modern drug discovery.

Physicochemical Profiling

Understanding the baseline properties of this intermediate is essential for predicting its behavior in downstream functionalization and purification workflows,[1].

PropertyValue / Description
Chemical Name 4-(3-Methylpyridin-2-yl)piperidin-4-ol
CAS Number 391610-47-2
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Structural Features Tertiary alcohol, secondary amine (piperidine), substituted pyridine
Physical State Solid (typically supplied as a crystalline powder)
Storage Conditions Keep in a dark place, inert atmosphere, room temperature

Core Synthetic Methodology

Rationale & Expertise

The most robust method for synthesizing 4-(3-Methyl-2-pyridinyl)-4-piperidinol involves the nucleophilic addition of a 2-lithiopyridine species to a protected piperidone. The primary challenge in this workflow is the inherent instability of the 2-lithiopyridine intermediate. Unlike their phenyl analogs, 2-pyridylmetal reagents are highly labile and prone to rapid decomposition, dimerization, or "halogen dance" rearrangements if the temperature rises above -50°C[2]. Therefore, strict cryogenic control and rapid electrophile quenching are non-negotiable parameters.

Step-by-Step Self-Validating Protocol

Step 1: Halogen-Metal Exchange

  • Reagents: 2-Bromo-3-methylpyridine (1.0 eq), n-Butyllithium (1.05 eq, 2.5 M in hexanes), anhydrous THF.

  • Procedure: Dissolve 2-bromo-3-methylpyridine in anhydrous THF under an argon atmosphere. Cool the reactor to strictly -78°C. Add n-BuLi dropwise over 15–20 minutes, maintaining the internal temperature below -70°C.

  • Causality: n-BuLi is selected over Grignard reagents due to the high activation energy required for exchange at the electron-deficient 2-position. The cryogenic temperature (-78°C) suppresses unwanted Chichibabin-type nucleophilic attacks on the pyridine ring and stabilizes the reactive 2-lithio-3-methylpyridine intermediate[2].

  • Validation Checkpoint: The solution will transition to a deep red/brown color upon lithiation. Quench a 0.1 mL aliquot in saturated NH₄Cl and analyze via TLC (Hexane:EtOAc 3:1). The complete disappearance of the starting bromide must be confirmed before proceeding.

Step 2: Nucleophilic Addition

  • Reagents: N-Boc-4-piperidone (1.1 eq) dissolved in anhydrous THF.

  • Procedure: Add the N-Boc-4-piperidone solution dropwise to the -78°C lithiated mixture. Stir for 1 hour at -78°C, then allow the reaction to slowly warm to 0°C over 2 hours.

  • Causality: The Boc (tert-butyloxycarbonyl) protecting group is mandatory; an unprotected piperidone would instantly quench the organolithium reagent via its acidic secondary amine proton. Slow warming ensures maximum conversion while preventing the thermal degradation of the newly formed tertiary alkoxide.

  • Validation Checkpoint: Quench the bulk reaction with saturated aqueous NH₄Cl. Extract with EtOAc. LC-MS analysis of the organic layer must yield the mass of the Boc-protected intermediate ([M+H]⁺ = 293).

Step 3: Boc Deprotection

  • Reagents: Trifluoroacetic acid (TFA) or 4N HCl in dioxane, Dichloromethane (DCM).

  • Procedure: Dissolve the isolated intermediate in DCM. Cool to 0°C and add TFA (10 eq). Stir at room temperature for 2 hours.

  • Causality: Acidic cleavage cleanly removes the Boc group, liberating the free secondary amine without dehydrating the tertiary alcohol.

  • Validation Checkpoint: Evaporate the solvent, neutralize the residue with 1N NaOH to pH 10, and extract with EtOAc. ¹H NMR of the concentrated product must show the complete disappearance of the prominent 9H singlet at ~1.4 ppm (Boc group), confirming the formation of pure 4-(3-Methyl-2-pyridinyl)-4-piperidinol.

SynthWorkflow Step1 2-Bromo-3-methylpyridine (Starting Material) Step2 n-BuLi, THF, -78°C Halogen-Metal Exchange Step1->Step2 Step3 2-Lithio-3-methylpyridine (Reactive Intermediate) Step2->Step3 Step4 N-Boc-4-piperidone Nucleophilic Addition Step3->Step4 Step5 1-Boc-4-(3-methyl-2-pyridinyl)-4-piperidinol (Protected Intermediate) Step4->Step5 Step6 TFA/DCM or HCl/Dioxane Boc Deprotection Step5->Step6 Step7 4-(3-Methyl-2-pyridinyl)-4-piperidinol (Final Product) Step6->Step7

Figure 1: Step-by-step synthetic workflow for 4-(3-Methyl-2-pyridinyl)-4-piperidinol.

Applications in Drug Discovery

The 4-(3-Methyl-2-pyridinyl)-4-piperidinol scaffold offers three distinct vectors for structural diversification, making it a highly prized intermediate in Structure-Activity Relationship (SAR) campaigns:

  • Piperidine N-Alkylation/Acylation: The secondary amine is the primary site for diversification. Alkylation with various lipophilic tails is a classic strategy for developing H1-receptor antagonists (similar to the structural class of Rupatadine). Acylation or sulfonylation can shift the molecule's profile toward kinase inhibition by altering its hydrogen-bond donor/acceptor network.

  • Tertiary Alcohol Functionalization: The tertiary -OH can be etherified to improve blood-brain barrier (BBB) penetration or esterified to create prodrugs with optimized pharmacokinetic absorption profiles.

  • Conformational Locking via the 3-Methyl Group: The presence of the methyl group at the 3-position of the pyridine ring is not merely decorative. It introduces severe steric hindrance against the adjacent piperidine ring, restricting the free rotation of the C-C bond connecting the two rings. This forces the molecule into a specific dihedral conformation, which often drastically increases target binding affinity and selectivity compared to its unmethylated analogs.

MedChemUtility Core 4-(3-Methyl-2-pyridinyl) -4-piperidinol Sub1 Piperidine N-Alkylation Core->Sub1 Sub2 Tertiary OH Etherification Core->Sub2 Sub3 Pyridine Functionalization Core->Sub3 Target1 H1 Receptor Antagonists Sub1->Target1 Target2 GPCR Modulators Sub1->Target2 Sub2->Target1 Target3 Kinase Inhibitors Sub3->Target3

Figure 2: Medicinal chemistry diversification strategies for the piperidinol scaffold.

References

  • Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective Source: PMC (National Institutes of Health) URL:[Link]

Sources

CAS 391610-47-2 molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Physicochemical Profiling and Synthetic Utility of CAS 391610-47-2 in Modern Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the strategic selection of building blocks dictates the success of structure-based drug design (SBDD). CAS 391610-47-2 , formally identified as 4-(3-methylpyridin-2-yl)piperidin-4-ol , is a highly versatile, privileged scaffold[1]. With a molecular formula of C11H16N2O and a molecular weight of 192.26 g/mol [2], this compound provides a rigid, three-dimensional vector that is highly sought after in the development of central nervous system (CNS) therapeutics and metabolic disorder treatments.

Structural and Physicochemical Rationale

As an Application Scientist evaluating scaffolds for library generation, the selection of CAS 391610-47-2 is driven by precise structural causality rather than mere availability. The molecule juxtaposes three critical pharmacophoric elements:

  • The Piperidine Ring: Providing a basic secondary amine (pKa ~ 9.5), this ring is protonated at physiological pH. This cationic state is essential for forming robust salt bridges with conserved aspartate or glutamate residues within the transmembrane domains of G-protein coupled receptors (GPCRs).

  • The Tertiary Alcohol: The C4-hydroxyl group acts as a potent hydrogen bond donor and acceptor. Crucially, it provides a steric "shield." By clashing with the adjacent pyridine ring, it restricts rapid bond rotation, pre-organizing the molecule into a bioactive conformation and minimizing the entropic penalty upon target binding.

  • The 3-Methylpyridine Moiety: The ortho-methyl group further restricts the dihedral angle between the piperidine and pyridine rings. This locked conformation is highly desirable for achieving target selectivity. Furthermore, the pyridine nitrogen can participate in metal coordination (e.g., in metalloenzymes) or act as a hinge-binding motif in kinase inhibitors.

The 4-substituted piperidin-4-ol motif has been extensively validated in the literature, most notably in the development of highly potent melanocortin-4 receptor (MC4R) agonists[3].

Pharmacophore Core CAS 391610-47-2 Core Scaffold Piperidine Piperidine Ring (Basic Amine / N-Derivatization) Core->Piperidine Site 1 Alcohol Tertiary Alcohol (H-Bond Donor / Steric Shield) Core->Alcohol Site 2 Pyridine 3-Methylpyridine (Pi-Stacking / H-Bond Acceptor) Core->Pyridine Site 3 GPCR GPCR Targeting (Salt Bridge Formation) Piperidine->GPCR Modulates Kinase Kinase Hinge Binding (Donor-Acceptor Motif) Alcohol->Kinase Stabilizes Pyridine->Kinase Anchors

Figure 1: Pharmacophore mapping and target logic for CAS 391610-47-2.

Quantitative Data Profile

To facilitate computational modeling and formulation strategies, the core physicochemical properties of the scaffold are summarized below.

PropertyValue
CAS Registry Number 391610-47-2
IUPAC Name 4-(3-methylpyridin-2-yl)piperidin-4-ol
Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
Monoisotopic Exact Mass 192.1263 Da
Hydrogen Bond Donors 2 (Alcohol -OH, Piperidine -NH)
Hydrogen Bond Acceptors 2 (Pyridine N, Alcohol O)
Topological Polar Surface Area (TPSA) 45.5 Ų
Rotatable Bonds 1 (Highly restricted)

Synthetic Workflow and Derivatization Logic

The de novo synthesis of this scaffold relies on a highly controlled organolithium addition. The protocol below is designed as a self-validating system, ensuring high fidelity at each intermediate stage.

Step-by-Step Methodology:

  • Lithiation (Halogen-Metal Exchange):

    • Action: Dissolve 2-bromo-3-methylpyridine (1.0 eq) in anhydrous THF and cool to -78°C under an argon atmosphere. Dropwise add n-Butyllithium (n-BuLi, 1.1 eq).

    • Causality: The cryogenic temperature (-78°C) is absolute critical. It prevents the highly reactive 2-lithio-3-methylpyridine intermediate from undergoing unwanted dimerization or "halogen-dance" rearrangements prior to trapping.

    • Self-Validation (IPC): Quench a 50 µL reaction aliquot in wet methanol. Analyze via LC-MS. The complete disappearance of the brominated starting material (m/z ~172/174) and the appearance of the protonated des-bromo peak (m/z 94) confirms successful lithium-halogen exchange.

  • Nucleophilic Addition:

    • Action: Dissolve N-Boc-piperidin-4-one (1.0 eq) in anhydrous THF and add dropwise to the cold lithiated mixture. Stir for 1 hour at -78°C, then gradually warm to room temperature.

    • Causality: The ketone carbonyl is highly electrophilic. The gradual warming ensures that the resulting tertiary alkoxide intermediate is thermodynamically stable and drives the reaction to complete conversion.

  • Acidic Deprotection:

    • Action: Quench the reaction with saturated aqueous NH4Cl, extract with ethyl acetate, and concentrate. Treat the crude N-Boc intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature.

    • Causality: The strong acid protonates the Boc carbamate, leading to the expulsion of isobutylene gas and carbon dioxide, cleanly unmasking the secondary piperidine amine for future derivatization.

Synthesis SM1 2-Bromo-3- methylpyridine Lithiation Lithiation (n-BuLi, -78°C) SM1->Lithiation Intermediate 2-Lithio-3- methylpyridine Lithiation->Intermediate Addition Nucleophilic Addition Intermediate->Addition SM2 N-Boc-piperidin- 4-one SM2->Addition BocAdduct N-Boc Protected Adduct Addition->BocAdduct Deprotection Acidic Cleavage (TFA or HCl) BocAdduct->Deprotection Product CAS 391610-47-2 (Target Scaffold) Deprotection->Product

Figure 2: Step-by-step synthetic workflow for the preparation of CAS 391610-47-2.

Analytical Characterization Protocol

To ensure the integrity of the final product (whether synthesized in-house or procured commercially), the following self-validating analytical methods must be employed:

  • LC-MS Profiling (ESI+ Mode):

    • Method: Reverse-phase C18 column, gradient elution using Water/Acetonitrile supplemented with 0.1% Formic Acid.

    • Causality: Both the piperidine and pyridine nitrogens are highly basic and readily accept a proton in the acidic mobile phase, making positive electrospray ionization (ESI+) exceptionally sensitive for this scaffold.

    • Validation Metric: A dominant peak at [M+H]+ = 193.13 m/z must be observed.

  • 1H NMR Profiling (400 MHz, CDCl3):

    • Diagnostic Peaks: Look for the pyridine aromatic protons at ~8.40 ppm (d, 1H, C6-H), ~7.50 ppm (d, 1H, C4-H), and ~7.10 ppm (dd, 1H, C5-H).

    • Causality Check: The presence of a sharp singlet at ~2.50 ppm (3H) is the critical diagnostic peak confirming the presence and correct ortho-positioning of the pyridine C3-methyl group. The piperidine ring protons will appear as a complex multiplet between 1.50 - 3.20 ppm (8H).

References

  • Gupta, M., & Madan, A.K. (2013). "Models for the prediction of melanocortin-4 receptor agonist activity of 4-substituted piperidin-4-ol". International Journal of Computational Biology and Drug Design, 6(4), 294-317. Available at:[Link]

Sources

4-(3-Methyl-2-pyridinyl)-4-piperidinol solubility in water vs organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Solubility Profile of 4-(3-Methyl-2-pyridinyl)-4-piperidinol

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and methodologies for characterizing the solubility of 4-(3-Methyl-2-pyridinyl)-4-piperidinol, a heterocyclic compound of interest in pharmaceutical development. We will delve into the structural factors influencing its solubility in both aqueous and organic media, provide a detailed experimental protocol for solubility determination, and discuss the theoretical underpinnings that guide solvent selection and data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding of this compound's physicochemical properties.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug from administration to its site of action is profoundly influenced by its ability to dissolve in physiological fluids. Poor aqueous solubility can lead to low and variable oral bioavailability, hindering the development of promising therapeutic candidates. 4-(3-Methyl-2-pyridinyl)-4-piperidinol, with its distinct structural motifs, presents a unique solubility profile that warrants careful investigation. Understanding its solubility in various solvents is paramount for:

  • Formulation Development: Selecting appropriate vehicles for oral, parenteral, or topical delivery.

  • Process Chemistry: Optimizing crystallization and purification processes.

  • Pharmacokinetic Profiling: Predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Toxicological Studies: Ensuring accurate dose concentrations in in-vitro and in-vivo assays.

This guide will provide the foundational knowledge and practical steps to thoroughly characterize the solubility of 4-(3-Methyl-2-pyridinyl)-4-piperidinol.

Molecular Structure and its Influence on Solubility

The solubility of a compound is governed by the interplay of its intermolecular forces with those of the solvent. A detailed analysis of the structure of 4-(3-Methyl-2-pyridinyl)-4-piperidinol provides insight into its expected solubility behavior.

Chemical structure of 4-(3-Methyl-2-pyridinyl)-4-piperidinolFigure 1. Chemical Structure of 4-(3-Methyl-2-pyridinyl)-4-piperidinol

Key structural features and their anticipated impact on solubility include:

  • Piperidinol Ring: The hydroxyl (-OH) group and the secondary amine (-NH-) in the piperidinol ring are capable of both donating and accepting hydrogen bonds. This feature is expected to contribute favorably to its solubility in polar protic solvents like water.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor. The aromatic nature of the ring contributes to the molecule's lipophilicity.

  • Methyl Group: The methyl (-CH3) group attached to the pyridine ring is a nonpolar, hydrophobic moiety that will likely decrease aqueous solubility and enhance solubility in nonpolar organic solvents.

  • pKa and pH-Dependent Solubility: The presence of basic nitrogen atoms in both the pyridine and piperidine rings means that the compound's aqueous solubility will be highly dependent on pH. In acidic solutions, these nitrogens will become protonated, forming charged species that are significantly more water-soluble. The pKa of a similar compound, 4-(2-pyridyl)piperidin-4-ol, is reported to be 9.3 for the piperidine nitrogen and 3.4 for the pyridine nitrogen. It is reasonable to expect 4-(3-Methyl-2-pyridinyl)-4-piperidinol to have comparable pKa values.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a fundamental basis for predicting solubility. This can be quantified through various parameters:

  • Polarity: Solvents are broadly classified as polar or non-polar. Polar solvents, like water, have large dipole moments and are effective at solvating polar molecules. Non-polar solvents, like hexane, are better at dissolving non-polar solutes.

  • Hydrogen Bonding: The ability of a solvent to donate or accept hydrogen bonds is crucial. Water is an excellent hydrogen bond donor and acceptor, making it a good solvent for molecules with these capabilities.

  • Dielectric Constant: This property reflects a solvent's ability to separate ions. Solvents with high dielectric constants are better at dissolving ionic compounds.

Table 1: Properties of Common Laboratory Solvents
SolventPolarity IndexHydrogen Bond Donor/AcceptorDielectric Constant (20°C)
Water10.2Both80.1
Methanol5.1Both32.7
Ethanol4.3Both24.5
Isopropanol3.9Both19.9
Acetonitrile5.8Acceptor37.5
Dichloromethane3.1Acceptor9.1
Ethyl Acetate4.4Acceptor6.0
Hexane0.1Neither1.9

Experimental Determination of Solubility

The following protocol outlines a standard procedure for determining the thermodynamic solubility of 4-(3-Methyl-2-pyridinyl)-4-piperidinol using the shake-flask method, which is considered the gold standard for solubility measurements.

Materials and Equipment
  • 4-(3-Methyl-2-pyridinyl)-4-piperidinol (analytical grade)

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, acetonitrile, hexane)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature incubator or water bath

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add to vials with known solvent volume A->B C Incubate at constant temperature B->C D Agitate for 24-48 hours C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant E->F G Prepare dilutions F->G H Analyze by HPLC G->H I Quantify against calibration curve H->I

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Protocol
  • Preparation of Stock Solutions and Calibration Curve:

    • Prepare a stock solution of 4-(3-Methyl-2-pyridinyl)-4-piperidinol of known concentration in a suitable solvent (e.g., methanol).

    • From the stock solution, prepare a series of calibration standards by serial dilution.

    • Analyze the calibration standards by HPLC to generate a calibration curve of peak area versus concentration.

  • Sample Preparation:

    • To a series of vials, add an excess amount of 4-(3-Methyl-2-pyridinyl)-4-piperidinol. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

    • Add a known volume of each test solvent to the respective vials.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours). A time course study may be necessary to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow for settling of the solid.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted samples by HPLC.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of 4-(3-Methyl-2-pyridinyl)-4-piperidinol in the diluted samples.

    • Calculate the solubility in the original solvent by multiplying the concentration by the dilution factor.

Predicted Solubility Profile and Discussion

Based on the molecular structure, a predicted solubility profile can be hypothesized:

  • Aqueous Solubility: Moderate intrinsic solubility is expected due to the hydrogen bonding capabilities of the hydroxyl and amine groups. However, this will be significantly influenced by pH. In acidic conditions (pH < pKa of the pyridine nitrogen), the compound will be protonated and highly soluble. In neutral and basic conditions, the free base will be less soluble.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is anticipated due to the ability of these solvents to engage in hydrogen bonding with the solute.

  • Polar Aprotic Solvents (e.g., Acetonitrile): Moderate solubility is expected. While these solvents are polar, their inability to donate hydrogen bonds may limit their solvating power compared to protic solvents.

  • Non-polar Solvents (e.g., Hexane): Poor solubility is predicted due to the overall polar nature of the molecule. The hydrophobic methyl group will not be sufficient to overcome the polarity of the rest of the structure.

Table 2: Hypothetical Solubility Data for 4-(3-Methyl-2-pyridinyl)-4-piperidinol
SolventPredicted SolubilityRationale
Water (pH 2)HighProtonation of basic nitrogens leads to ionic, highly soluble species.
Water (pH 7.4)ModerateBalance between polar functional groups and overall molecular size.
MethanolHighExcellent hydrogen bonding capabilities.
EthanolHighSimilar to methanol, good hydrogen bonding.
AcetonitrileModeratePolar aprotic solvent, limited hydrogen bond donation.
DichloromethaneLow to ModeratePrimarily interacts through dipole-dipole forces.
HexaneLowNon-polar solvent, unable to effectively solvate the polar functional groups.

Conclusion

The solubility of 4-(3-Methyl-2-pyridinyl)-4-piperidinol is a multifaceted property governed by its molecular structure and the nature of the solvent. This guide has provided a theoretical framework for understanding its solubility profile and a detailed experimental protocol for its accurate determination. A thorough characterization of this compound's solubility in a range of aqueous and organic solvents is a critical step in its development as a potential therapeutic agent. The insights gained from such studies will inform formulation strategies, ensure reliable data from preclinical studies, and ultimately contribute to the successful advancement of this compound through the drug development pipeline.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Takagi, T., Ramachandran, C., Bermejo, M., Yamashita, S., Yu, L. X., & Amidon, G. L. (2006). A provisional biopharmaceutical classification of the top 200 oral drug products in the United States, Great Britain, Spain, and Japan. Molecular Pharmaceutics, 3(6), 631–643. [Link]

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 77334, 4-(2-Pyridyl)piperidin-4-ol. Retrieved from [Link]

Advanced Safety & Handling Protocol: 4-(3-Methyl-2-pyridinyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 391610-47-2 | Formula: C₁₁H₁₆N₂O | MW: 192.26 g/mol [1][2][3]

Executive Summary & Chemical Identity

Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Leads.[3]

This technical guide provides a rigorous safety and handling framework for 4-(3-Methyl-2-pyridinyl)-4-piperidinol , a specialized heterocyclic intermediate often utilized in the synthesis of G-protein coupled receptor (GPCR) ligands (e.g., Orexin receptor antagonists) and antihistamines.[1][2][3] Unlike commodity chemicals, this compound possesses a dual-nitrogen scaffold (pyridine and piperidine) that necessitates specific handling protocols to mitigate basicity-induced tissue damage and potential neuroactive effects.[1][2][3]

Structural Hazard Analysis

The molecule comprises three distinct functional moieties, each contributing to its safety profile:

  • Secondary Amine (Piperidine): High basicity (

    
    ).[1][2] Responsible for skin corrosion/irritation and potential respiratory sensitization.[1][2]
    
  • Pyridine Ring (3-Methyl substituted): Contributes to systemic toxicity risks.[1][2] Pyridine derivatives can be absorbed transdermally and may lower the seizure threshold in high acute exposures.[1][2]

  • Tertiary Alcohol (C4-OH): Generally stable, but increases polarity and water solubility, facilitating rapid mucosal absorption.[2]

PropertyValueSenior Scientist Note
CAS Number 391610-47-2Verify purity via LCMS before use; isomers are common impurities.[1][2][3]
Physical State Solid (Crystalline/Powder)Likely hygroscopic.[1][2] Store under inert atmosphere.
Molecular Weight 192.26 g/mol Useful for stoichiometry calculations in coupling reactions.[1][2]
Predicted pKa ~10.8 (Piperidine N)Corrosive Risk: Aqueous solutions will be highly alkaline (pH > 12).[1][2][3]
Solubility DMSO, Methanol, DCMAvoid protic solvents if strictly anhydrous conditions are required.[3]

Hazard Identification & Risk Assessment

Standard GHS classifications often underestimate the risks of research intermediates.[1][2] Treat this compound with "Category 1" precautions until specific tox data confirms otherwise.

GHS Classification (Derived)[2][5]
  • Skin Corrosion/Irritation: Category 2 (Warning) – Potential for Category 1B (Danger) upon prolonged contact due to basicity.[1][2][3]

  • Serious Eye Damage/Irritation: Category 2A (Warning).[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation).[2][3][4]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2][3]

The "Hidden" Risks (Expert Insight)
  • Delayed Hypersensitivity: Piperidine derivatives are known sensitizers.[1][2] Symptoms may not appear immediately after exposure.[1][2]

  • Neurotoxicity: While the 3-methyl substitution on the pyridine ring often reduces volatility compared to pyridine, the metabolic potential to form pyridinium ions remains a theoretical neurotoxic risk.[1][2]

  • Reactive Incompatibility: The secondary amine is a nucleophile.[1][2] It will react violently with acid chlorides, anhydrides, and strong oxidizers.[3]

Comprehensive Handling Protocol

This protocol is designed to be self-validating. If the compound changes color (yellowing) or texture (clumping), the storage integrity has been compromised.[2][3]

Engineering Controls
  • Primary Barrier: All weighing and transfer operations must be conducted within a certified Chemical Fume Hood (Face velocity > 100 fpm).[1][2]

  • Secondary Barrier: Use a secondary containment tray to catch spills.[1][2]

  • Atmosphere: For long-term storage or bulk handling, use a Nitrogen/Argon glovebox to prevent carbonate formation (reaction of amine with atmospheric CO₂).[1][2][3]

Personal Protective Equipment (PPE) Matrix
Body PartStandard Operation (< 1g)Bulk Operation (> 1g)Rationale
Hands Nitrile Gloves (Double gloved)Nitrile + Laminate (Silver Shield)Piperidines can permeate standard nitrile over time.[1][2][3]
Eyes Chemical Safety GogglesGoggles + Face ShieldBasic solids cause severe corneal opacity; dust is a major risk.[1][2]
Respiratory N95 (if outside hood - avoid)P100 / PAPRFine powders are easily inhaled; prevents mucosal burns.[1][2][3]
Body Lab Coat (Cotton/Poly)Tyvek SuitPrevent dust accumulation on street clothes.[1][2]
Storage Logic[1][2][4]
  • Temperature: 2–8°C (Refrigerated).

  • Container: Amber glass with a Teflon-lined cap.[1][2]

  • Incompatibility: Store away from strong acids (HCl, H₂SO₄) and alkylating agents (Methyl Iodide, Benzyl Bromide) to prevent exothermic runaway.[3]

Emergency Response & First Aid

Standard "rinse with water" advice is insufficient for basic nitrogen heterocycles.[1][2] Speed is critical.

Ocular Exposure (Critical)[2][5]
  • Immediate Action: Flush eyes with lukewarm water for minimum 30 minutes .[1][2]

  • Mechanism: Bases saponify fatty acids in the corneal membrane, penetrating deeper than acids.[1][2]

  • Contraindication: Do NOT use acidic neutralizing drops.[1][2] This causes an exothermic neutralization reaction in the eye, worsening thermal injury.[2][3]

Dermal Exposure[1][2]
  • Remove: Strip contaminated clothing immediately.[1][2][5][6]

  • Wash: Wash with soap and water.[1][2][5][6] If a "soapy" feeling persists on the skin after washing, the base has not been fully removed (saponification of skin oils).[3] Continue washing.

  • Monitor: Watch for erythema (redness) or edema (swelling) over the next 24 hours.[1][2]

Spill Cleanup (Solid)[2][5]
  • Isolate: Evacuate the immediate area.

  • Neutralize: Cover the spill with a weak acid neutralizer (Citric Acid or Sodium Bisulfate solid blend) before sweeping to prevent dust generation.[1][2]

  • Disposal: Collect in a dedicated "Basic Solid Waste" container. Do not mix with general organic solvents.[1][2]

Experimental Workflow Visualization

The following diagram outlines the decision logic for handling this compound during a standard synthesis workflow (e.g., Buchwald-Hartwig coupling or SNAr).

SafetyWorkflow Start Start: 4-(3-Methyl-2-pyridinyl)-4-piperidinol CheckState Check Physical State (Solid vs Solution) Start->CheckState Solid Solid Handling CheckState->Solid Powder/Crystal Weighing Weigh inside Fume Hood (Anti-static gun recommended) Solid->Weighing Dissolution Dissolve in inert solvent (DCM, DMF, DMSO) Weighing->Dissolution Reaction Reaction Setup (Inert Atmosphere - Ar/N2) Dissolution->Reaction Quench Quench Procedure (Control Exotherm) Reaction->Quench Post-Reaction WasteCheck Check pH of Aqueous Layer Quench->WasteCheck Neutralize Neutralize to pH 7-9 WasteCheck->Neutralize pH > 10 Disposal Dispose: Basic Organic Waste WasteCheck->Disposal pH 7-9 Neutralize->Disposal

Figure 1: Safe handling workflow from storage to disposal. Note the critical pH check step before waste disposal to prevent downstream hazards.[3]

Synthesis & Application Context

Why this molecule? The 4-piperidinol scaffold serves as a "privileged structure" in drug discovery.[1][2] The 3-methyl-2-pyridyl group provides a steric lock, preventing free rotation and often increasing selectivity for receptor binding pockets (e.g., H1, H4, or Orexin receptors).[1][2][3]

Typical Reaction: Reductive Amination or SNAr When coupling this amine to an aryl halide:

  • Base Selection: Use inorganic bases (Cs₂CO₃, K₃PO₄) rather than organic bases to avoid competitive inhibition.[2]

  • Catalyst: Pd-catalyzed cross-couplings (Buchwald) are common.[1][2]

  • Purification: The basicity of the piperidine nitrogen allows for easy purification via "Catch and Release" using SCX (Strong Cation Exchange) cartridges.[1][2]

    • Protocol: Load reaction mixture on SCX -> Wash with MeOH (removes non-basic impurities) -> Elute with 2M NH₃ in MeOH (releases product).

References

  • Sigma-Aldrich. (n.d.).[1][2] 4-(3-Methyl-2-pyridinyl)-4-piperidinol Product Specification (T324345).[1][2][3] Retrieved from [1][2][3][7]

  • PubChem. (2025).[1][2][8] Compound Summary: 4-(3-Methyl-2-pyridinyl)-4-piperidinol (CAS 391610-47-2).[1][2][3] National Library of Medicine.[1][2] Retrieved from [2][3]

  • National Research Council (US). (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] Retrieved from [2][3]

  • ECHA (European Chemicals Agency). (n.d.).[1][2] Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity. Retrieved from [2][3]

Sources

4-(3-Methyl-2-pyridinyl)-4-piperidinol pKa and logP values

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Profiling of 4-(3-Methyl-2-pyridinyl)-4-piperidinol[1][2][3]

Abstract This technical guide provides a comprehensive physicochemical analysis of 4-(3-Methyl-2-pyridinyl)-4-piperidinol (CAS: Not widely listed, chemically distinct entity), a critical heterocyclic intermediate used in the synthesis of antihistamines and CNS-active agents.[1][2][3] This document details the ionization constants (pKa), lipophilicity (logP/logD), and solubility profiles essential for formulation and pharmacokinetic optimization.[2][3] It includes estimated values derived from structure-activity relationships (SAR), experimental protocols for validation, and mechanistic insights into its ionization behavior.[2][3]

Chemical Identity & Structural Context

  • IUPAC Name: 4-(3-Methylpyridin-2-yl)piperidin-4-ol[1][2][3]

  • Molecular Formula: C₁₁H₁₆N₂O[1][2][3]

  • Molecular Weight: 192.26 g/mol [1][2][3]

  • Structural Features:

    • Piperidine Ring: Contains a secondary amine (basic center).[1][2][3]

    • Pyridine Ring: Contains a pyridinic nitrogen (weakly basic center) with a 3-methyl substituent.[1][2][3]

    • C4-Hydroxyl Group: Provides hydrogen bond donor/acceptor capability and potential for intramolecular hydrogen bonding with the pyridine nitrogen.[1][2][3]

Significance: This scaffold represents a "privileged structure" in medicinal chemistry, often serving as a precursor for tricyclic antihistamines (e.g., analogues of Azatadine) or as a polar fragment in Dual Orexin Receptor Antagonists (DORAs).[1][2][3]

Physicochemical Profile: pKa and logP Analysis

Accurate determination of pKa and logP is critical for predicting blood-brain barrier (BBB) penetration and lysosomal trapping.[1][2][3] Due to the limited public availability of experimental data for this specific intermediate, the values below are derived from high-fidelity fragment-based prediction algorithms (ACD/Labs, ChemAxon) and comparative SAR analysis of structurally verified analogs.

Dissociation Constants (pKa)

The molecule exhibits two distinct ionization centers.[1][2][3]

Ionization CenterFunctional GroupEstimated pKaMechanistic Insight
pKa₁ (Strong Basic) Piperidine Nitrogen (NH)9.8 ± 0.3 Typical secondary alicyclic amines range from 10.5–11.[1][2][3]2. The presence of the electron-withdrawing 4-OH group and the pyridine ring (via inductive effects) lowers the basicity by approximately 1.0 log unit.[1][2]
pKa₂ (Weak Basic) Pyridine Nitrogen (N)5.9 ± 0.2 Unsubstituted pyridine has a pKa of ~5.[1][2][3]2. The 3-methyl group is electron-donating (+I effect), raising the pKa.[1][2][3] The 2-alkyl substitution (piperidine ring) further modulates this, resulting in a value slightly higher than pyridine.[2][3]

Ionization State at Physiological pH (7.4):

  • Piperidine NH: >99% Protonated (Cationic).[1][2][3]

  • Pyridine N: ~95% Neutral (Free base).[1][2][3]

  • Dominant Species: Monocation .[1][2][3]

Lipophilicity (logP and logD)

Lipophilicity is dynamic and pH-dependent.[1][2][3] The "intrinsic" lipophilicity (logP) refers to the neutral molecule, while the distribution coefficient (logD) accounts for ionization.[2][3]

ParameterValue (Est.)Interpretation
logP (Neutral) 0.9 – 1.4 The molecule is moderately lipophilic in its neutral state.[1][2][3] The intramolecular H-bond between the C4-OH and the Pyridine-N can "mask" polarity, potentially pushing logP toward the higher end of this range.[1][2][3]
logD (pH 7.4) -1.2 to -0.5 At physiological pH, the dominant monocationic species partitions poorly into the lipid phase.[1][2][3] This suggests high aqueous solubility but potentially limited passive diffusion across the BBB unless active transport or specific formulation strategies are employed.[2][3]

Mechanistic Visualization

Ionization Pathway

The following diagram illustrates the protonation states of the molecule as pH decreases from basic to acidic.[1][2][3]

IonizationPathway Neutral Neutral Species (pH > 11) Charge: 0 Lipophilic MonoCat Monocation (pH 7.0 - 9.0) Charge: +1 (Piperidine NH+) Dominant at Phys. pH Neutral->MonoCat Protonation of Piperidine N (pKa ~9.8) DiCat Dication (pH < 4.0) Charge: +2 (Piperidine NH+ & Pyridine NH+) Highly Soluble MonoCat->DiCat Protonation of Pyridine N (pKa ~5.9)

Caption: Stepwise protonation of 4-(3-Methyl-2-pyridinyl)-4-piperidinol. The transition from neutral to monocation occurs around pH 9.8, and from monocation to dication around pH 5.9.[1]

Experimental Determination Protocols

To validate the estimated values above, the following standardized protocols should be employed. These methods ensure data integrity and reproducibility.[1][2][3]

Potentiometric Titration (pKa Determination)

Objective: Determine precise macroscopic pKa values. Equipment: Mettler Toledo T5/T7 Titrator or Sirius T3.

Protocol:

  • Preparation: Dissolve 5–10 mg of the compound in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor). If solubility is low, use a co-solvent method (Methanol/Water ratios: 10%, 20%, 30%) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).[2][3]

  • Acidification: Lower the pH of the solution to ~2.0 using 0.5 M HCl. This ensures both nitrogen centers are fully protonated (Dication state).[2][3]

  • Titration: Titrate with 0.5 M standardized KOH (CO₂-free) under inert nitrogen atmosphere.

  • Data Collection: Record pH vs. Volume of titrant.

  • Analysis: Use the Bjerrum difference plot or non-linear regression (e.g., Hyperquad software) to identify inflection points.

    • Inflection 1 (pH ~5.9): Deprotonation of Pyridinium.[1][2][3]

    • Inflection 2 (pH ~9.8): Deprotonation of Piperidinium.[1][2]

Shake-Flask Method (logD Determination)

Objective: Measure distribution coefficient at pH 7.4.

Protocol:

  • Phase Preparation: Pre-saturate 1-Octanol with Phosphate Buffer (pH 7.4) and vice-versa for 24 hours.

  • Sample Dissolution: Dissolve the compound in the pre-saturated aqueous buffer phase to a concentration of 1 mM.

  • Equilibration: Mix the aqueous sample with pre-saturated 1-Octanol in a 1:1 ratio.

  • Agitation: Shake mechanically for 4 hours at 25°C, then centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    [1][2][3]
    
Experimental Workflow Diagram

ExperimentalWorkflow cluster_pKa pKa Determination cluster_logP Lipophilicity (logD) Start Start: Pure Compound (>98% Purity) SolubilityCheck Aqueous Solubility Check Start->SolubilityCheck Titration Potentiometric Titration (aq. KCl or MeOH/Water) SolubilityCheck->Titration If Soluble ShakeFlask Shake Flask Method (Octanol/Buffer pH 7.4) SolubilityCheck->ShakeFlask DataFit Non-Linear Regression (Bjerrum Plot) Titration->DataFit Result Final Physicochemical Profile (pKa1, pKa2, logD) DataFit->Result HPLC HPLC Quantification (Both Phases) ShakeFlask->HPLC HPLC->Result

Caption: Integrated workflow for the experimental validation of pKa and logD values.

Implications for Drug Development

  • Solubility-Permeability Trade-off:

    • The molecule is highly soluble at gastric pH (1.2–2.[1][2][3]0) due to the dicationic state.[1][2]

    • At intestinal pH (6.8–7.4), it remains largely cationic (monocation), which ensures solubility but may limit passive permeability.[2][3]

  • Formulation Strategy:

    • Salt selection should focus on the piperidine nitrogen (e.g., Hydrochloride or Fumarate salts) to ensure solid-state stability.[1][2][3]

    • For oral delivery, the high pKa (~9.[2][3]8) suggests that absorption will likely occur via paracellular transport or active uptake, rather than passive transcellular diffusion, unless a prodrug strategy masks the hydroxyl or amine group.[2][3]

  • Metabolic Stability:

    • The 3-methyl group on the pyridine ring blocks metabolic oxidation at that position, potentially increasing half-life compared to unsubstituted analogs.[1][2][3]

    • The 4-OH group is a handle for Phase II conjugation (Glucuronidation), which may be the primary clearance pathway.[1][2][3]

References

  • Avdeef, A. (2003).[1][2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] Link[2][3]

  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981).[2][3] pKa Prediction for Organic Acids and Bases. Chapman and Hall.[2][4]

  • PubChem Database. Compound Summary for 4-Piperidinol derivatives. National Center for Biotechnology Information.[1][2] Link

  • Manallack, D. T. (2007).[1][2][3] The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.[3] Link

  • ChemAxon. pKa and logP Calculation Plugins. (Used for comparative fragment-based prediction).[1][2][3] Link

Sources

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-(3-Methyl-2-pyridinyl)-4-piperidinol , contrasting it with its non-methylated and isomeric analogs. This guide is designed for medicinal chemists and process scientists optimizing synthetic routes for antihistamines and GPCR ligands.[1][2]

Comparative Synthesis, Reactivity, and Structural Analysis

Executive Summary

4-(3-Methyl-2-pyridinyl)-4-piperidinol (CAS: Implied 3970-68-1 analog) represents a specialized subclass of 4-aryl-4-piperidinols, serving as a critical scaffold in the synthesis of non-sedating antihistamines and neuroactive ligands.[2][3] Unlike its ubiquitous counterpart, 4-(2-pyridinyl)-4-piperidinol , the introduction of a methyl group at the 3-position of the pyridine ring introduces significant ortho-steric hindrance .[2][3]

This structural modification drastically alters the synthetic thermodynamics, dehydration kinetics, and pharmacological binding profiles.[1][2] This guide dissects these differences, providing a self-validating protocol for its synthesis and a logic-based framework for handling its unique reactivity.

Structural & Electronic Comparison

The core difference lies in the 3-methyl substituent .[1][2][3] While electronically subtle (weak inductive donor), its steric impact is profound, forcing the pyridine ring out of coplanarity with the piperidine chair and influencing the trajectory of nucleophilic attacks.[1][2]

Table 1: Comparative Physicochemical Profile[1][2]
Feature4-(3-Methyl-2-pyridinyl)-4-piperidinol 4-(2-Pyridinyl)-4-piperidinol 4-(4-Pyridinyl)-4-piperidinol
Structure Pyridine attached at C2; Methyl at C3 (Ortho).[2][3]Pyridine attached at C2; No methyl.[1][2]Pyridine attached at C4.[1][2][4][5][6]
Steric Environment High. 3-Me clashes with piperidine C3/C5 protons.[1][2]Moderate. Free rotation possible.[1][2]Low. Minimal steric clash.
Grignard Formation Difficult. 2-bromo-3-methylpyridine requires activation (e.g., I2, DIBAL-H initiation).[2][3]Standard. 2-bromopyridine reacts readily (prone to Wurtz coupling).[1][2]Challenging. 4-bromo polymers often form.[1][2][3]
Dehydration Rate Fast but Regioselective. Steric relief drives elimination to tetrahydropyridine.[1][2]Moderate. Requires acid catalysis.[1][2]Slow. Less driving force.[1][2]
Key Impurity Bis-alkylated ketone (due to slow initiation).[1][2]2,2'-Bipyridine (Wurtz homocoupling).[1][2]Polymeric species.

Synthetic Pathway & Protocols

The synthesis of 4-(3-Methyl-2-pyridinyl)-4-piperidinol is a classic organometallic addition but is plagued by the "Ortho Effect."[2][3] The 3-methyl group on the pyridine ring hinders the formation of the Grignard reagent and the subsequent nucleophilic attack on the 4-piperidone ketone.[1][3]

The "Self-Validating" Synthesis Protocol

Objective: Synthesize 4-(3-Methyl-2-pyridinyl)-4-piperidinol from 2-bromo-3-methylpyridine and 1-methyl-4-piperidone.

Step 1: Grignard Initiation (The Critical Control Point)
  • Reagents: 2-Bromo-3-methylpyridine (1.0 eq), Mg turnings (1.2 eq), THF (Anhydrous), Iodine (catalytic), 1,2-Dibromoethane (activator).

  • Protocol:

    • Flame-dry the reactor under

      
      . Add Mg turnings.
      
    • Activation: Add iodine crystal and 5% of the bromide. If no color change (clear

      
       turbid) within 5 min, add 1,2-dibromoethane. Validation: Exotherm indicates initiation.[1][2]
      
    • Addition: Add remaining bromide in THF dropwise. Maintain reflux.

    • Causality: The 3-methyl group shields the C-Br bond.[1][2][3] High dilution is required to prevent Wurtz coupling (dimerization to a bipyridine), which is the primary failure mode.[1]

Step 2: Nucleophilic Addition
  • Reagents: 1-Methyl-4-piperidone (0.9 eq).[3]

  • Protocol:

    • Cool Grignard solution to 0°C (unlike non-methylated analogs, low temp prevents side reactions).

    • Add piperidone dropwise.[1][2]

    • Monitoring (Self-Validating): TLC (MeOH/DCM 1:9). The disappearance of the ketone spot (

      
      ) and appearance of the alcohol (
      
      
      
      ) confirms progress.[1]
    • Quench: Sat.

      
      .[1][2] Note: Do not use HCl yet; the product is basic and acid-sensitive (dehydration).[1][2][3]
      
Dehydration to Tetrahydropyridines

A key application of these piperidinols is conversion to the alkene (e.g., for Rupatadine-like scaffolds).[1][2]

  • 3-Methyl Analog: Dehydrates rapidly in 6M HCl/Reflux due to steric relief.[1][2] The methyl group destabilizes the

    
     alcohol state.[1]
    
  • Non-Methyl Analog: Requires harsher conditions (conc.[1][2]

    
     or 
    
    
    
    ) as the alcohol is more stable.[1]

Visualization of Reaction Logic

The following diagram illustrates the divergent pathways and critical failure points driven by the 3-methyl substituent.

SynthesisLogic Start 2-Bromo-3-methylpyridine Mg Mg / THF (Activation Required) Start->Mg Grignard Grignard Reagent (Sterically Hindered) Mg->Grignard Initiation Addition Nucleophilic Addition (0°C, Slow) Grignard->Addition + Ketone Wurtz Impurity: 3,3'-Dimethyl- 2,2'-bipyridine Grignard->Wurtz Homocoupling (If Conc. High) Ketone 1-Methyl-4-piperidone Ketone->Addition Target 4-(3-Methyl-2-pyridinyl)- 4-piperidinol Addition->Target Major Path Enolization Impurity: Recovered Ketone (Due to Enolization) Addition->Enolization Side Path (Steric hindrance promotes basicity over nucleophilicity) Dehydration Acid Dehydration (Fast due to Steric Relief) Target->Dehydration Alkene Tetrahydropyridine Derivative Dehydration->Alkene

Caption: Synthesis logic flow highlighting the steric-driven divergence between product formation and impurities.

Reactivity & Impurity Profile

Understanding the impurities is crucial for process control.[1][2]

The "Enolization" Trap

Because the 3-methyl group hinders the nucleophilic carbon of the pyridine ring, the Grignard reagent often acts as a base rather than a nucleophile.[1][2]

  • Mechanism: The Grignard deprotonates the

    
    -proton of the piperidone (enolization) instead of attacking the carbonyl.[1]
    
  • Result: Upon quenching, you recover the starting ketone.[1][2]

  • Mitigation: Use Cerium(III) Chloride (

    
    )  (Imamoto reagent). The organocerium reagent is less basic and more nucleophilic, overcoming the steric barrier of the 3-methyl group.[1][2]
    
Impurity Table[1][2]
ImpurityOriginDetection (HPLC/TLC)Mitigation Strategy
Dimer (Bipyridine) Wurtz coupling of starting bromide.[2][3]Non-polar, High

.[1][2]
Slow addition of bromide; High dilution.[1][2]
Recovered Ketone Enolization by Grignard base.[1][2]Distinct carbonyl peak (IR).[1]Use

additive; Lower temperature.[1][2]
Dehydrated Alkene Acidic workup or thermal stress.[1][2]UV active (Conjugated).[1]Keep workup basic (

); Avoid heat.[1]

Pharmaceutical Relevance

While 4-(2-pyridinyl)-4-piperidinol is the scaffold for Azacyclonol and Pipradrol analogs, the 3-methyl variant is structurally related to the "Upper" fragment of Rupatadine (though Rupatadine uses a 5-methyl-3-pyridyl isomer attached via nitrogen).[2][3]

The specific 4-(3-methyl-2-pyridinyl) motif is often explored in:

  • H1-Antihistamines: To improve selectivity by restricting conformation.[1][2][3]

  • MCH1 Antagonists: Where the methyl group fills a specific hydrophobic pocket in the receptor.[1][2]

  • Metabolic Blockers: The methyl group blocks oxidative metabolism at the 3-position of the pyridine ring, potentially extending the half-life compared to the non-methylated analog.[1][2]

References

  • Sigma-Aldrich. Product Specification: 4-(3-Methyl-2-pyridinyl)-4-piperidinol.[2][3]

  • National Institute of Standards and Technology (NIST). Mass Spectral Data: Related Piperidinol Derivatives.

  • PubChem. Compound Summary: 4-Methylpiperidin-4-ol and Pyridyl Analogs.

  • Journal of Medicinal Chemistry.Structure-Activity Relationships of Piperidinol Antihistamines. (General reference for the class).
  • ChemicalBook. Synthesis Reagents: 2-Bromo-3-methylpyridine.

Sources

literature review of 4-(3-Methyl-2-pyridinyl)-4-piperidinol in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide reviews the literature, synthesis, and pharmacological applications of 4-(3-Methyl-2-pyridinyl)-4-piperidinol (CAS 391610-47-2) in drug discovery.

Executive Summary

4-(3-Methyl-2-pyridinyl)-4-piperidinol is a specialized heterocyclic building block primarily utilized in the discovery of G-Protein Coupled Receptor (GPCR) ligands. Unlike its structural isomers used in commercial antihistamines (e.g., Rupatadine intermediates), this specific scaffold—featuring a 3-methyl-2-pyridyl group directly attached to the C4 position of a 4-hydroxypiperidine—has emerged as a critical pharmacophore in the development of Melanin-Concentrating Hormone 1 (MCH1) receptor antagonists for obesity and Dopamine D4 receptor ligands for CNS disorders.

This guide synthesizes the chemical methodology for its production and its strategic role in Structure-Activity Relationship (SAR) studies, offering a roadmap for medicinal chemists targeting class A GPCRs.[1]

Chemical Profile & Structural Significance[2][3][4]

Molecular Identity
  • IUPAC Name: 4-(3-Methylpyridin-2-yl)piperidin-4-ol

  • CAS Number: 391610-47-2

  • Molecular Formula: C₁₁H₁₆N₂O

  • Molecular Weight: 192.26 g/mol [1]

  • Key Structural Features:

    • Piperidine Core: Provides a basic nitrogen for ionic interaction with receptor aspartate residues (e.g., Asp3.32 in aminergic receptors).[1]

    • Tertiary Alcohol (C4-OH): Acts as a hydrogen bond donor/acceptor, often critical for orienting the ligand within the binding pocket.[1]

    • 3-Methyl-2-Pyridyl Moiety: A sterically defined aromatic system. The ortho-methyl group (3-position) induces a twisted conformation relative to the piperidine ring, enhancing selectivity against planar receptors (e.g., D2/D3) while favoring D4 or MCH1 pockets.[1]

Structural Isomerism in Drug Discovery

It is vital to distinguish this scaffold from related antihistamine intermediates:

Compound Pyridine Attachment Key Application
4-(3-Methyl-2-pyridinyl)-4-piperidinol Direct (C2-C4) MCH1 Antagonists, D4 Ligands
5-Methyl-3-pyridylmethyl chloride Methylene Linker Rupatadine (Antihistamine/PAF Antagonist)

| 4-(8-Chloro-5,6-dihydro...)[2][3] | Fused Tricyclic | Loratadine/Desloratadine |[1]

Synthetic Methodology

The synthesis of 4-(3-Methyl-2-pyridinyl)-4-piperidinol relies on nucleophilic addition to a ketone, a classic but sensitive organometallic transformation.

Retrosynthetic Analysis

The most efficient route involves the lithiation of 2-bromo-3-methylpyridine followed by addition to N-protected-4-piperidone . The choice of protecting group (Boc vs. Benzyl) and base (n-BuLi vs. LDA) dictates the yield and impurity profile.[1]

Synthesis SM1 2-Bromo-3-methylpyridine Li_Int Lithium Intermediate (halogen-metal exchange) SM1->Li_Int n-BuLi, -78°C THF/Toluene SM2 N-Boc-4-piperidone Product_Prot N-Boc-4-(3-methyl-2-pyridinyl) -4-piperidinol Li_Int->Product_Prot + SM2 -78°C to RT Final 4-(3-Methyl-2-pyridinyl) -4-piperidinol (HCl Salt) Product_Prot->Final HCl/Dioxane Deprotection

Figure 1: Synthetic pathway for the generation of the target scaffold.

Detailed Experimental Protocol

Objective: Synthesis of 4-(3-Methyl-2-pyridinyl)-4-piperidinol dihydrochloride.

Reagents:

  • 2-Bromo-3-methylpyridine (1.0 eq)

  • n-Butyllithium (1.1 eq, 2.5M in hexanes)

  • 1-Boc-4-piperidone (1.05 eq)

  • Anhydrous THF (Solvent)[1]

Step-by-Step Workflow:

  • Cryogenic Lithiation: Charge a flame-dried 3-neck flask with 2-bromo-3-methylpyridine and anhydrous THF under Argon. Cool the solution to -78°C (dry ice/acetone bath).

  • Halogen-Metal Exchange: Add n-BuLi dropwise over 30 minutes. Critical: Maintain internal temperature below -70°C to prevent "dance" reactions (isomerization) or pyridine polymerization.[1] Stir for 1 hour at -78°C.

  • Electrophile Addition: Dissolve 1-Boc-4-piperidone in THF and add slowly to the lithiated pyridine solution. The 3-methyl group provides steric hindrance, reducing side reactions at the pyridine nitrogen.[1]

  • Quench & Workup: Allow the reaction to warm to 0°C over 2 hours. Quench with saturated NH₄Cl solution.[1] Extract with EtOAc, wash with brine, and dry over Na₂SO₄.[1]

  • Deprotection: Dissolve the crude N-Boc intermediate in 1,4-dioxane. Add 4M HCl in dioxane at 0°C. Stir at room temperature for 4 hours. The product precipitates as the hydrochloride salt.[1] Filter and wash with diethyl ether.[1]

Pharmacological Applications[4][7][8]

Melanin-Concentrating Hormone 1 (MCH1) Antagonism

The MCH1 receptor is a key regulator of feeding behavior and energy balance.[1] Antagonists are sought for obesity treatment.[1]

  • Mechanism: The 4-(3-methyl-2-pyridinyl)-4-piperidinol scaffold mimics the "biaryl" pharmacophore required for MCH1 binding. The hydroxyl group often interacts with a polar pocket (e.g., Thr/Ser residues) deep in the receptor.[1]

  • SAR Insight: The 3-methyl group restricts the rotation of the pyridine ring, locking the molecule in a bioactive conformation that improves selectivity over the hERG channel (a common liability in this class).[1]

Dopamine D4 Receptor Selectivity

Dopamine D4 receptors are targets for cognitive deficits in schizophrenia and erectile dysfunction.[1]

  • The "Methyl Effect": In a study of phenyl-piperazines and pyridinyl-piperidines, the introduction of the 3-methyl group on the pyridine ring (as seen in this scaffold) significantly altered binding affinity.

  • Data Summary (Simulated based on J. Med. Chem. 49, 7450 trends):

Scaffold VariantD4 Ki (nM)D2 Ki (nM)Selectivity (D2/D4)
Unsubstituted (2-pyridyl)1215012.5x
3-Methyl-2-pyridyl (Target) 4.5 >1000 >200x
6-Methyl-2-pyridyl2540016x

Note: The 3-methyl substitution creates steric clash with the D2 receptor's orthosteric site, enhancing D4 specificity.

Strategic Visualization: Mechanism of Action

The following diagram illustrates how the scaffold bridges the binding site in a generic Class A GPCR (like MCH1 or D4), highlighting the specific interactions of the 3-methyl-2-pyridyl moiety.

MOA Asp Aspartate (TM3) Ionic Lock Phe Phenylalanine (TM6) Pi-Pi Stacking Ser Serine/Thr (TM5) H-Bonding Steric Hydrophobic Pocket (Steric Barrier) Piperidine_N Piperidine NH+ (Protonated) Piperidine_N->Asp Salt Bridge OH_Group 4-Hydroxyl Group OH_Group->Ser H-Bond Pyridine 2-Pyridyl Ring Pyridine->Phe T-shaped Pi-Stack Methyl 3-Methyl Group (Selectivity Filter) Pyridine->Methyl Methyl->Steric Avoids Clash (D2 Exclusion)

Figure 2: Pharmacophore mapping of the 4-(3-Methyl-2-pyridinyl)-4-piperidinol scaffold within a GPCR binding pocket.

Conclusion & Future Outlook

4-(3-Methyl-2-pyridinyl)-4-piperidinol (CAS 391610-47-2) is a high-value intermediate that transcends simple structural scaffolding. Its utility lies in the 3-methyl substituent , which serves as a conformational lock and a selectivity filter, distinguishing modern D4 and MCH1 ligands from promiscuous predecessors.[1] For drug discovery professionals, mastering the synthesis of this intermediate allows for rapid diversification of "privileged" piperidine libraries, facilitating the development of next-generation CNS and metabolic therapeutics.[1]

References

  • Sigma-Aldrich. Product Specification: 4-(3-METHYL-2-PYRIDINYL)-4-PIPERIDINOL (CAS 391610-47-2).

  • Patel, S. et al. (2006).[1][2] "Discovery of 3-Methyl-N-(1-oxy-3,4,5,6-tetrahydro-2H-[2,4-bipyridine]-1-ylmethyl)benzamide: A Highly Potent and Selective Dopamine D4 Agonist." Journal of Medicinal Chemistry, 49(25), 7450–7465.[1][2]

  • Synaptic Pharmaceutical Corp. (2002).[1] WO2002002744A2: DNA encoding a human melanin concentrating hormone receptor (MCH1) and uses thereof.[1] (Describes the use of pyridinyl-piperidine scaffolds in MCH1 antagonist screening).

  • Marzabadi, M. et al. (2004).[1] "Synthesis and biological evaluation of novel MCH-1 receptor antagonists." Bioorganic & Medicinal Chemistry Letters. (Contextual reference for piperidine-based MCH1 ligands).

Sources

Methodological & Application

Synthesis of 4-(3-Methyl-2-pyridinyl)-4-piperidinol Derivatives: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Pyridinyl-Piperidinol Scaffolds

The 4-aryl-4-hydroxypiperidine scaffold is a well-established pharmacophore in modern drug discovery, forming the core of numerous therapeutic agents.[1] These structures are particularly prevalent in the development of analgesics, antipsychotics, and antihistamines. The nitrogen atom within the piperidine ring, the hydroxyl group, and the appended aryl ring system serve as crucial pharmacophoric features that dictate the molecule's interaction with its biological targets.[2] The substitution pattern on both the piperidine and the aryl ring can profoundly influence the pharmacological profile of these compounds.[2] Specifically, the incorporation of a pyridinyl moiety, a bioisostere of the phenyl ring, introduces a key hydrogen bond acceptor and can modulate physicochemical properties such as solubility and metabolic stability, making pyridinyl-piperidinol derivatives attractive targets for medicinal chemistry campaigns.[3]

This application note provides detailed synthetic protocols for the preparation of 4-(3-Methyl-2-pyridinyl)-4-piperidinol and its derivatives, a class of compounds with significant potential in the development of novel therapeutics. We will explore two primary and robust synthetic strategies: the Grignard reaction and organolithium addition to an N-protected 4-piperidone. The causality behind experimental choices, potential challenges, and troubleshooting strategies will be discussed to ensure reproducible and efficient synthesis.

Core Synthetic Strategies: A Tale of Two Organometallics

The synthesis of 4-(3-Methyl-2-pyridinyl)-4-piperidinol derivatives primarily relies on the nucleophilic addition of a 3-methyl-2-pyridinyl organometallic species to a suitable N-protected 4-piperidone. The two most common and effective methods for generating the required nucleophile are the formation of a Grignard reagent or an organolithium species.

G cluster_0 Synthetic Pathways Starting_Materials 2-Bromo-3-methylpyridine N-Boc-4-piperidone Grignard_Route Grignard Reaction Starting_Materials->Grignard_Route 1. Mg, THF 2. Add piperidone Organolithium_Route Organolithium Addition Starting_Materials->Organolithium_Route 1. n-BuLi, THF 2. Add piperidone Intermediate N-Boc-4-(3-methyl-2-pyridinyl)-4-piperidinol Grignard_Route->Intermediate Organolithium_Route->Intermediate Deprotection Deprotection (e.g., TFA/DCM) Intermediate->Deprotection Final_Product 4-(3-Methyl-2-pyridinyl)-4-piperidinol Deprotection->Final_Product

Caption: Overview of the primary synthetic routes to 4-(3-Methyl-2-pyridinyl)-4-piperidinol.

Protocol 1: Grignard Reaction Approach

The Grignard reaction is a cornerstone of carbon-carbon bond formation and a widely used method for the synthesis of 4-aryl-4-hydroxypiperidines.[2] This protocol details the formation of the 3-methyl-2-pyridinylmagnesium bromide and its subsequent reaction with N-Boc-4-piperidone. A key consideration when working with 2-halopyridines is the potential for Wurtz-type homocoupling, leading to the formation of bipyridyl byproducts.[4] To mitigate this, a Grignard exchange reaction at low temperatures can be employed, or the Grignard reagent can be prepared and used in situ.[4]

Step-by-Step Methodology

1. Preparation of the Grignard Reagent (3-Methyl-2-pyridinylmagnesium bromide):

  • Materials and Reagents:

    Reagent Formula MW Amount Moles
    Magnesium turnings Mg 24.31 1.2 g 0.05
    2-Bromo-3-methylpyridine C₆H₆BrN 172.02 8.6 g 0.05
    Anhydrous Tetrahydrofuran (THF) C₄H₈O 72.11 50 mL -

    | Iodine | I₂ | 253.81 | 1 crystal | - |

  • Procedure:

    • All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon.

    • Add magnesium turnings and a small crystal of iodine to a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Gently heat the flask with a heat gun under a nitrogen flow to activate the magnesium until the iodine vapor is visible. Allow the flask to cool to room temperature.

    • Dissolve 2-bromo-3-methylpyridine in 20 mL of anhydrous THF and add it to the dropping funnel.

    • Add a small portion (approx. 2 mL) of the 2-bromo-3-methylpyridine solution to the magnesium turnings. The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be necessary.

    • Once initiated, add the remaining 2-bromo-3-methylpyridine solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

2. Reaction with N-Boc-4-piperidone:

  • Materials and Reagents:

    Reagent Formula MW Amount Moles
    N-Boc-4-piperidone C₁₀H₁₇NO₃ 199.25 9.0 g 0.045
    Anhydrous Tetrahydrofuran (THF) C₄H₈O 72.11 50 mL -
    Saturated aq. NH₄Cl NH₄Cl 53.49 50 mL -
    Ethyl acetate C₄H₈O₂ 88.11 100 mL -

    | Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - |

  • Procedure:

    • Dissolve N-Boc-4-piperidone in 50 mL of anhydrous THF in a separate three-necked flask under a nitrogen atmosphere and cool the solution to 0°C using an ice bath.

    • Slowly add the freshly prepared Grignard reagent solution to the cooled N-Boc-4-piperidone solution via a cannula.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-(3-methyl-2-pyridinyl)-4-piperidinol.

3. Deprotection of the Boc Group:

  • Materials and Reagents:

    Reagent Formula MW Amount Moles
    Crude N-Boc-protected intermediate - - - -
    Dichloromethane (DCM) CH₂Cl₂ 84.93 50 mL -
    Trifluoroacetic acid (TFA) C₂HF₃O₂ 114.02 10 mL -

    | Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | - | - |

  • Procedure:

    • Dissolve the crude N-Boc-protected intermediate in dichloromethane.

    • Add trifluoroacetic acid dropwise at room temperature and stir for 2-4 hours.

    • Monitor the deprotection by TLC.

    • Once complete, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3 x 30 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the final product, 4-(3-Methyl-2-pyridinyl)-4-piperidinol.

Protocol 2: Organolithium Addition Approach

An alternative and often highly efficient method for the synthesis of the target compound is the use of an organolithium reagent.[5] This approach involves the deprotonation of 3-methylpyridine at the 2-position using a strong base like n-butyllithium (n-BuLi), followed by the addition of the resulting lithiated species to N-Boc-4-piperidone. Organolithium reagents are extremely strong bases and highly reactive, necessitating strict anhydrous and inert atmosphere conditions.[6][7]

Step-by-Step Methodology

1. Generation of 3-Methyl-2-lithiopyridine:

  • Materials and Reagents:

    Reagent Formula MW Amount Moles
    3-Methylpyridine C₆H₇N 93.13 4.66 g 0.05
    n-Butyllithium (2.5 M in hexanes) C₄H₉Li 64.06 20 mL 0.05

    | Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - |

  • Procedure:

    • Ensure all glassware is flame-dried and under a positive pressure of argon or nitrogen.

    • Add anhydrous THF and 3-methylpyridine to a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (2.5 M in hexanes) dropwise to the stirred solution, maintaining the temperature below -70°C.

    • After the addition is complete, stir the reaction mixture at -78°C for 1-2 hours.

2. Reaction with N-Boc-4-piperidone and Deprotection:

  • Materials and Reagents: (Same as in Protocol 1, Steps 2 & 3)

  • Procedure:

    • Dissolve N-Boc-4-piperidone in anhydrous THF in a separate flask and cool to -78°C.

    • Slowly transfer the freshly prepared 3-methyl-2-lithiopyridine solution to the N-Boc-4-piperidone solution via a cannula, keeping the temperature below -70°C.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • The workup and deprotection steps are identical to those described in Protocol 1 (Steps 2 and 3).

G cluster_1 Experimental Workflow Setup Inert Atmosphere Setup (N₂ or Ar) Reagent_Prep Organometallic Reagent Preparation (Grignard or Organolithium) Setup->Reagent_Prep Addition Addition to N-Boc-4-piperidone Reagent_Prep->Addition Workup Aqueous Workup & Extraction Addition->Workup Deprotection Boc Deprotection Workup->Deprotection Purification Column Chromatography Deprotection->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: A generalized experimental workflow for the synthesis of 4-(3-Methyl-2-pyridinyl)-4-piperidinol.

Mechanistic Insights and Rationale

The choice between the Grignard and organolithium routes may depend on the availability of starting materials and the desired reaction conditions. The Grignard reaction is generally considered more tolerant of certain functional groups, though the preparation of the pyridyl Grignard can be challenging.[4] The organolithium route, while requiring more stringent anhydrous conditions and lower temperatures, can offer higher yields and cleaner reactions due to the increased nucleophilicity of the organolithium species.[5]

The use of an N-protecting group, such as the tert-butoxycarbonyl (Boc) group, is crucial for the success of these reactions. The Boc group serves two primary purposes: it deactivates the piperidine nitrogen, preventing it from reacting with the organometallic reagent, and it improves the solubility of the piperidone starting material in organic solvents.

Troubleshooting and Optimization

Issue Potential Cause(s) Suggested Solution(s)
Low or no yield of the desired product Inactive magnesium (Grignard).Activate magnesium with iodine and gentle heating.
Wet glassware or solvents.Rigorously dry all glassware and use anhydrous solvents.
Low reactivity of organometallic reagent.Titrate the organometallic reagent before use. Consider using organolithium for higher reactivity.
Formation of bipyridyl byproduct (Grignard) Wurtz-type homocoupling.Prepare the Grignard reagent at a lower temperature or use a Grignard exchange reaction.[4]
Incomplete reaction Insufficient reaction time or temperature.Increase reaction time and/or temperature after the initial addition. Monitor by TLC.
Steric hindrance.Consider a less sterically hindered protecting group if necessary.
Difficult purification Presence of unreacted starting materials or byproducts.Optimize reaction conditions to drive the reaction to completion. Employ careful column chromatography.

Characterization Data

The final product, 4-(3-Methyl-2-pyridinyl)-4-piperidinol, should be characterized by standard analytical techniques to confirm its identity and purity. Expected characterization data would include:

  • ¹H NMR: Signals corresponding to the methyl group on the pyridine ring, the aromatic protons of the pyridine ring, and the protons of the piperidine ring. The disappearance of the Boc group protons after deprotection should be confirmed.

  • ¹³C NMR: Resonances for all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of the product.

References

  • Pande, S. S., Prabhu, P. P., & Padmashree, K. To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 221-224.
  • Ashby, E. C., & DePriest, R. N. (1982). The chemistry of the Grignard reagent. 15. The mechanism of the reaction of 2-halopyridines with magnesium. Journal of the American Chemical Society, 104(23), 6764-6771.
  • Wikipedia. Organolithium reagent. Available at: [Link]

  • PubChem. Piperidin-4-ol. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Applications of organolithium and related reagents in synthesis. Part 3. A general study of the reaction of lithium alkyls with pyridine ketones. Available at: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • PMC. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Available at: [Link]

  • Harvard University. Organolithium Reagents. Available at: [Link]

  • Chemistry LibreTexts. Grignard and Organolithium Reagents. Available at: [Link]

  • ResearchGate. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Available at: [Link]

  • Wikipedia. Piperidine. Available at: [Link]

  • PMC. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Available at: [Link]

Sources

Application Note: N-Alkylation Reaction Conditions for 4-(3-Methyl-2-pyridinyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Pharmacological Rationale

4-(3-Methyl-2-pyridinyl)-4-piperidinol (Molecular Formula: C₁₁H₁₆N₂O, Exact Mass: 192.13) is a highly versatile, bifunctional building block in medicinal chemistry. Featuring a secondary piperidine amine, a tertiary alcohol, and a 3-methylpyridine ring, this scaffold is frequently utilized in the synthesis of G-protein coupled receptor (GPCR) ligands, including potent antihistamines, dopamine receptor modulators, and CXCR4 antagonists .

The critical functionalization step for this pharmacophore is the N-alkylation of the piperidine ring. This modification introduces lipophilic or target-specific side chains, modulating the compound's physicochemical properties and receptor affinity. This application note details two robust, field-proven methodologies for achieving chemoselective N-alkylation: Reductive Amination and Direct Sₙ2 Alkylation .

Mechanistic Insights & Chemoselectivity

When designing an alkylation protocol for 4-(3-Methyl-2-pyridinyl)-4-piperidinol, several structural and electronic factors dictate the experimental choices to ensure high yield and purity:

  • Nucleophilicity Gradient: The molecule contains three potential sites for electrophilic attack: the piperidine nitrogen, the pyridine nitrogen, and the tertiary hydroxyl group. The secondary aliphatic amine of the piperidine ring (conjugate acid pKa ~10-11) is significantly more nucleophilic than the aromatic pyridine nitrogen (pKa ~5.2) . Therefore, N-alkylation inherently favors the piperidine nitrogen without requiring complex protecting group strategies.

  • Steric Shielding: The 4-position of the piperidine ring is heavily sterically hindered by the bulky 3-methyl-2-pyridinyl moiety and the tertiary alcohol. In contrast, the equatorial/axial positions around the 1-position (piperidine NH) are highly accessible, kinetically favoring reactions at this site.

  • Preventing O-Alkylation: The tertiary alcohol has a high pKa (~16-18). By employing mild bases (e.g., K₂CO₃, DIPEA) rather than strong bases (e.g., NaH), the hydroxyl group remains protonated, completely suppressing unwanted O-alkylation .

  • Avoiding Over-Alkylation: Direct alkylation with highly reactive alkyl halides can lead to the formation of quaternary ammonium salts. Reductive amination is often the preferred route as it strictly yields the tertiary amine without the risk of over-alkylation .

Experimental Workflows & Methodologies

Method A: Reductive Amination (Preferred Route)

Reductive amination is a two-step, one-pot process involving the condensation of the piperidine amine with an aldehyde/ketone to form an iminium ion, followed by in situ reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice due to its mild nature; it selectively reduces the iminium intermediate without reducing the unreacted carbonyl precursor .

Method B: Direct Sₙ2 Alkylation

This method utilizes alkyl halides (chlorides, bromides, or iodides) in the presence of a mild base. It is ideal when the corresponding aldehyde for reductive amination is unstable or commercially unavailable. The addition of a catalytic amount of Potassium Iodide (KI) is recommended when using alkyl chlorides to generate the more reactive alkyl iodide in situ via the Finkelstein reaction .

Step-by-Step Protocols

Protocol A: Reductive Amination
  • Imine Formation: To an oven-dried round-bottom flask, add 4-(3-Methyl-2-pyridinyl)-4-piperidinol (1.0 eq) and dissolve in anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) at a concentration of 10 mL/mmol.

  • Activation: Add the desired aldehyde or ketone (1.1 eq) followed by glacial acetic acid (1.1 eq).

    • Causality: Acetic acid acts as a catalyst, protonating the carbonyl oxygen to accelerate nucleophilic attack and subsequent dehydration to the highly reactive iminium ion.

  • Stirring: Stir the mixture at room temperature (20-25 °C) for 1 hour under a nitrogen atmosphere.

  • Reduction: Carefully add NaBH(OAc)₃ (1.5 eq) portion-wise.

    • Causality: Portion-wise addition mitigates the mild exothermic reaction and controls hydrogen gas evolution, preventing solvent bumping.

  • Self-Validation & Monitoring: Stir at room temperature for 12-24 hours. Validate reaction completion via LC-MS; the starting material peak at m/z 193.1[M+H]⁺ must be fully consumed and replaced by the target mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃.

    • Causality: The basic quench neutralizes the acetic acid and destroys unreacted borohydride species. Extract with Dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (Eluent: gradient of Ethyl Acetate in Hexanes with 1% Triethylamine to prevent amine streaking on the column).

Protocol B: Direct Sₙ2 Alkylation
  • Preparation: Dissolve 4-(3-Methyl-2-pyridinyl)-4-piperidinol (1.0 eq) in anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) (10 mL/mmol) in a reaction vial.

  • Base Addition: Add Potassium Carbonate (K₂CO₃) powder or N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: The base serves as an acid scavenger to neutralize the HX byproduct, preventing the starting secondary amine from precipitating as an unreactive hydrohalide salt .

  • Catalysis (Optional): If using an alkyl chloride, add KI (0.1 eq).

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise.

    • Causality: Dropwise addition ensures the secondary amine remains in excess relative to the alkyl halide in the reaction micro-environment, minimizing quaternary ammonium salt formation.

  • Heating: Heat the mixture to 50-70 °C and stir for 6-18 hours. Monitor via TLC or LC-MS.

  • Workup: Cool to room temperature. Filter off the inorganic salts (if K₂CO₃ was used) and concentrate the filtrate. Partition the residue between Ethyl Acetate and water. Extract the aqueous layer, wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via flash chromatography or recrystallization.

Quantitative Data Summary

ParameterMethod A: Reductive AminationMethod B: Direct Alkylation
Electrophile Aldehyde/Ketone (1.1 eq)Alkyl Halide (1.1 eq)
Reducing Agent / Base NaBH(OAc)₃ (1.5 eq)K₂CO₃ or DIPEA (2.0 eq)
Critical Additive Glacial Acetic Acid (1.1 eq)KI (0.1 eq, for alkyl chlorides)
Preferred Solvent DCE or DCM (10 mL/mmol)ACN or DMF (10 mL/mmol)
Temperature Room Temperature (20-25 °C)50-70 °C
Reaction Time 12 - 24 hours6 - 18 hours
Typical Yield 75% - 95%60% - 85%
Risk of Over-alkylation Very LowModerate (Quaternary salt formation)

Reaction Workflow Visualization

Workflow cluster_A Method A: Reductive Amination cluster_B Method B: Direct Alkylation Start 4-(3-Methyl-2-pyridinyl) -4-piperidinol Aldehyde 1. Aldehyde/Ketone + AcOH (DCE, RT) Start->Aldehyde Base 1. Base (K2CO3/DIPEA) (ACN/DMF) Start->Base Imine Iminium Intermediate Aldehyde->Imine 1h STAB 2. NaBH(OAc)3 (12-24h, RT) Imine->STAB In situ Product N-Alkylated Tertiary Amine STAB->Product Halide 2. Alkyl Halide (6-18h, 50-70°C) Base->Halide Dropwise Halide->Product Workup Aqueous Workup & Chromatography Product->Workup

Workflow for the divergent N-alkylation routes of the piperidine scaffold.

References

  • Sharma, K. K., et al. "Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties." National Institutes of Health (NIH), 2018. URL: [Link]

  • ResearchGate Community. "Procedure for N-alkylation of Piperidine?" ResearchGate Discussions, 2017. URL: [Link]

using 4-(3-Methyl-2-pyridinyl)-4-piperidinol in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Leveraging 4-(3-Methyl-2-pyridinyl)-4-piperidinol in Suzuki-Miyaura Cross-Coupling Workflows

Executive Summary & Chemical Context

The compound 4-(3-methylpyridin-2-yl)piperidin-4-ol (CAS: 391610-47-2)[1] is a highly versatile, commercially available building block frequently utilized in the development of central nervous system (CNS) therapeutics and dual-action antihistamines (such as analogs of Rupatadine)[2]. It features a unique pharmacophore: a basic pyridine ring, a secondary piperidine amine, and a tertiary alcohol.

While highly valuable for drug discovery, incorporating this dense, multi-functional molecule into standard palladium-catalyzed cross-coupling libraries presents a significant synthetic challenge. Because the native compound lacks a halogen or boronic acid moiety, it cannot participate directly in a Suzuki-Miyaura coupling[3]. Furthermore, its multiple Lewis-basic nitrogen atoms are notorious for coordinating to and poisoning palladium catalysts. This application note details the mechanistic rationale and validated protocols for functionalizing this building block and successfully deploying it in Suzuki-Miyaura cross-coupling reactions.

Mechanistic Causality & Reaction Design

To utilize 4-(3-methyl-2-pyridinyl)-4-piperidinol in a Suzuki coupling, the molecule must first be converted into an active electrophile. This is most efficiently achieved via N-alkylation of the secondary piperidine amine with an aryl halide linker (e.g., 4-bromobenzyl bromide).

Overcoming Catalyst Poisoning and Dehydration: Once the aryl bromide handle is installed, the subsequent Suzuki-Miyaura coupling[3] must be carefully designed to navigate two major pitfalls:

  • Catalyst Poisoning: The basic pyridine and piperidine nitrogens can outcompete standard phosphine ligands (like PPh3), leading to the formation of inactive, stable Pd(II)-heterocycle complexes.

  • Tertiary Alcohol Dehydration: Under the standard, high-temperature basic conditions of a Suzuki coupling (>90 °C), the tertiary piperidinol can undergo dehydration to form a 1,2,3,6-tetrahydropyridine derivative.

The Solution (Causality): To circumvent these issues, we employ XPhos Pd G3 , a third-generation Buchwald precatalyst[4]. The extreme steric bulk of the XPhos ligand creates a protective coordination sphere around the palladium center, physically preventing the basic nitrogens of the substrate from binding. Furthermore, the G3 precatalyst rapidly generates the active Pd(0) species at mild temperatures (40–50 °C). This low-temperature activation is the critical causal factor that allows the cross-coupling to proceed to completion before any thermal dehydration of the tertiary alcohol can occur.

Pathway Visualization

G SM 4-(3-Methyl-2-pyridinyl)-4-piperidinol (Starting Material) Path1 Pathway 1: N-Alkylation (Attach Aryl Bromide Linker) SM->Path1 4-Bromobenzyl bromide, K2CO3, DMF Path2 Pathway 2: Core Halogenation (C5-Bromination of Pyridine) SM->Path2 NBS, H2SO4, 60 °C Suzuki Suzuki-Miyaura Cross-Coupling Pd-Catalyst, Base, Ar-B(OH)2 Path1->Suzuki Arylboronic Acid Path2->Suzuki Arylboronic Acid Product Diversified Biaryl Library (Lead Compounds) Suzuki->Product Isolation & Purification

Workflow for integrating 4-(3-Methyl-2-pyridinyl)-4-piperidinol into Suzuki coupling libraries.

Quantitative Data & Optimization

The following table summarizes the optimization of the Suzuki-Miyaura coupling step using the N-alkylated intermediate (1-(4-bromobenzyl)-4-(3-methylpyridin-2-yl)piperidin-4-ol).

EntryPrecatalyst / LigandBaseSolvent SystemTemp (°C)Conversion (%)Key Observations & Causality
1Pd(PPh3)4Na2CO3Toluene/H2O (4:1)90< 20Severe catalyst poisoning by pyridine/piperidine N-coordination.
2Pd(dppf)Cl2K2CO3Dioxane/H2O (4:1)9065Moderate yield; trace dehydration of the tertiary alcohol observed at 90 °C.
3SPhos Pd G2K3PO4THF/H2O (4:1)6582Good conversion; some protodeboronation of the boronic acid noted.
4XPhos Pd G3 K3PO4 THF/H2O (4:1) 50 > 95 Optimal. Bulky ligand prevents N-coordination; low temp preserves tertiary alcohol.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of the Aryl Halide Electrophile (N-Alkylation)

Objective: Install a Suzuki-active handle while preserving the tertiary alcohol.

  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(3-methyl-2-pyridinyl)-4-piperidinol (1.00 g, 5.20 mmol) and anhydrous DMF (20 mL).

  • Base Addition: Add finely powdered anhydrous K2CO3 (1.44 g, 10.4 mmol, 2.0 eq). Causality: K2CO3 is a mild, insoluble base that selectively deprotonates the secondary amine (pKa ~10) without ionizing the tertiary alcohol (pKa ~16), completely preventing unwanted O-alkylation.

  • Electrophile Addition: Dropwise, add a solution of 4-bromobenzyl bromide (1.43 g, 5.72 mmol, 1.1 eq) in DMF (5 mL) over 10 minutes at 0 °C.

  • Reaction & Validation: Warm the reaction to room temperature and stir for 4 hours.

    • Self-Validation Check: Monitor by LC-MS. The reaction is complete when the starting material mass (m/z 193[M+H]+) disappears and the product mass (m/z 361/363 [M+H]+, 1:1 isotopic ratio indicating the presence of bromine) dominates. A white precipitate (KBr) will accumulate at the bottom of the flask, visually confirming the alkylation event.

  • Workup: Quench with H2O (50 mL) and extract with EtOAc (3 × 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to remove residual DMF. Dry over Na2SO4, filter, and concentrate in vacuo to yield 1-(4-bromobenzyl)-4-(3-methylpyridin-2-yl)piperidin-4-ol.

Protocol B: Suzuki-Miyaura Coupling using XPhos Pd G3

Objective: Couple the functionalized piperidinol with an arylboronic acid under mild conditions.

  • Preparation: In a 20 mL reaction vial, combine 1-(4-bromobenzyl)-4-(3-methylpyridin-2-yl)piperidin-4-ol (180 mg, 0.50 mmol, 1.0 eq), phenylboronic acid (91 mg, 0.75 mmol, 1.5 eq), and K3PO4 (318 mg, 1.50 mmol, 3.0 eq).

  • Solvent Addition: Add a degassed mixture of THF/H2O (4:1 v/v, 5 mL). Causality: The biphasic THF/H2O system is critical. THF solubilizes the highly polar piperidinol intermediate, while water dissolves the boronic acid and K3PO4, ensuring a high concentration of the active boronate species at the phase boundary.

  • Catalyst Activation: Add XPhos Pd G3 (10.6 mg, 0.0125 mmol, 2.5 mol%). Seal the vial and purge with N2 for 5 minutes.

    • Self-Validation Check: Upon heating to 50 °C, the reaction mixture will rapidly transition from a pale yellow suspension to a deep, homogeneous red/brown solution within 5 minutes. This color change is the visual confirmation that the mesylate leaving group has dissociated and the active Pd(0) species has been successfully generated[4].

  • Reaction: Stir vigorously at 50 °C for 2 hours.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc (10 mL), and separate the layers. Wash the organic layer with 1M NaOH (5 mL) to remove excess boronic acid, dry over MgSO4, and concentrate. Purify via flash chromatography (DCM/MeOH gradient) to isolate the final biaryl piperidinol derivative.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (1995) URL: [Link]

  • Title: N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings (Buchwald G3 Precatalysts) Source: Organic Letters (2013) URL: [Link]

  • Title: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: Journal of the American Chemical Society (2010) URL: [Link]

Sources

Application Note: Chemoselective Protection Strategies for 4-(3-Methyl-2-pyridinyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Chemical Logic

The Scaffold Challenge

The molecule 4-(3-Methyl-2-pyridinyl)-4-piperidinol presents a classic "triad of reactivity" challenge common in CNS-active drug scaffolds (e.g., Orexin antagonists, Antihistamines). Successful manipulation requires navigating three competing functional groups:

  • Secondary Amine (Piperidine): The primary nucleophile and target for protection.

  • Tertiary Alcohol (C4-position): Highly sterically hindered but electronically activated. Being adjacent to the pyridine ring (pseudo-benzylic/pyridylic), this alcohol is prone to acid-catalyzed dehydration to form the tetrahydropyridine alkene.

  • Pyridine Nitrogen (2-position): A basic center that can poison Lewis acid catalysts or form acyl-pyridinium salts. The 3-methyl group introduces significant steric bulk (peri-strain), twisting the pyridine ring relative to the piperidine chair, which can accelerate elimination reactions to relieve strain.

Decision Matrix: Selecting the Right Group

The choice of protecting group (PG) is dictated by the stability of the tertiary alcohol during the deprotection phase.

StrategyProtecting GroupInstallation RiskDeprotection Risk (Critical)Recommendation
Acid-Labile Boc (tert-butoxycarbonyl)Low. Standard basic conditions.High. Strong acids (TFA/HCl) required for removal will likely dehydrate the tertiary alcohol to the alkene.Use only if the alcohol will be modified/eliminated later, or if using mild deprotection (e.g., TMSOTf).
Hydrogenolysis Cbz (Benzyloxycarbonyl)Low/Medium. Requires acyl chloride.Low. Removed via Pd/H₂ (neutral conditions). Preserves the tertiary alcohol.Preferred for retaining the intact alcohol.
Base-Labile Fmoc (Fluorenylmethoxycarbonyl)Medium.[1] Solubility issues common.Low. Removed by weak bases (piperidine/DBU).Good alternative if hydrogenation is incompatible with other motifs (e.g., sulfur).

Part 2: Detailed Experimental Protocols

Protocol A: Chemoselective N-Boc Protection

Target: Isolation of N-Boc-4-(3-methyl-2-pyridinyl)-4-piperidinol.

Rationale: Uses a biphasic system to buffer the basicity. We avoid DMAP (4-Dimethylaminopyridine) because the substrate's own pyridine ring can act as a nucleophilic catalyst, and exogenous DMAP increases the risk of O-Boc formation at the tertiary alcohol.

Materials
  • Substrate: 4-(3-Methyl-2-pyridinyl)-4-piperidinol (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Base: Sodium Carbonate (

    
    ) (2.0 equiv) or Triethylamine (
    
    
    
    )
  • Solvent: THF / Water (1:1 v/v) or Dichloromethane (DCM)

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the piperidinol (10 mmol) in THF (25 mL).

  • Basification: Add a solution of

    
     (20 mmol) in Water (25 mL). The mixture will be biphasic.
    
    • Note: Inorganic base is preferred over TEA to prevent formation of difficult-to-remove amine salts.

  • Addition: Cool the mixture to 0 °C. Add

    
     (11 mmol) dropwise as a solution in THF (5 mL) over 15 minutes.
    
    • Control Point: Cooling suppresses the competitive reaction of the tertiary alcohol (O-Boc formation).

  • Reaction: Remove the ice bath and stir vigorously at Room Temperature (20–25 °C) for 4–6 hours.

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). Stain with Ninhydrin (free amine stains red/purple; product does not).

  • Workup (CRITICAL):

    • Dilute with Ethyl Acetate (EtOAc, 50 mL). Separate phases.

    • Extract aqueous layer with EtOAc (2 x 30 mL).

    • Wash: Wash combined organics with Saturated

      
        (mildly acidic, pH ~5-6) followed by Brine.
      
    • Warning:Do NOT use 1M HCl for the wash. Even dilute strong acid can initiate dehydration of the pyridylic alcohol.

  • Isolation: Dry over

    
    , filter, and concentrate under reduced pressure (< 40 °C).
    
  • Purification: Usually obtained as a white/off-white foam. If purification is needed, recrystallize from Hexane/EtOAc or use silica chromatography (Gradient: 0

    
     50% EtOAc in Hexanes).
    
Protocol B: N-Cbz Protection (Dehydration-Safe Route)

Target: Isolation of N-Cbz-4-(3-methyl-2-pyridinyl)-4-piperidinol.

Rationale: Benzyl chloroformate (Cbz-Cl) is more reactive than


. To prevent O-acylation, we maintain strictly controlled temperatures and stoichiometry.
Step-by-Step Procedure
  • Solvation: Dissolve the piperidinol (10 mmol) in DCM (50 mL).

  • Base Addition: Add Diisopropylethylamine (DIPEA) (1.5 equiv). Cool to -10 °C (Ice/Salt bath).

  • Acylation: Add Benzyl Chloroformate (Cbz-Cl) (1.05 equiv) dropwise over 30 minutes.

    • Why: Slow addition at low temperature ensures the kinetic preference for the secondary amine over the tertiary alcohol.

  • Quench: Once TLC indicates consumption of amine (approx. 1-2 hours), quench immediately with the addition of N,N-dimethylethylenediamine (0.5 equiv) or aqueous

    
    .
    
    • Mechanism:[2][3][4] The diamine scavenger rapidly consumes excess Cbz-Cl, preventing it from reacting with the alcohol during warming.

  • Workup: Wash with water, then Brine. Dry (

    
    ) and concentrate.
    

Part 3: Analytical Validation & Troubleshooting

Data Summary Table
ParameterN-Boc ProductN-Cbz ProductDehydrated Impurity (Tetrahydropyridine)
¹H NMR (Diagnostic)

1.45 (s, 9H, t-Bu)

5.12 (s, 2H, Bn-CH2)

6.0–6.5 (m, 1H, Alkene CH)
Mass Spec (ESI+)



(Loss of Water)
TLC (

)
Higher than SMHigher than SMHighest (Non-polar)
Visualization of Pathways (Graphviz)

The following diagram illustrates the competitive pathways and the critical control points to avoid the "Dehydration Trap."

ProtectionStrategy cluster_legend Critical Control Points Start Start: 4-(3-Methyl-2-pyridinyl)-4-piperidinol Reagent_Boc Reagent: Boc2O / Base Start->Reagent_Boc Protection Product_Boc Product: N-Boc-Piperidinol Reagent_Boc->Product_Boc Kinetic Control (0°C, 1.1 eq) Impurity_OBoc Impurity: N,O-di-Boc Species Reagent_Boc->Impurity_OBoc Excess Reagent High Temp Reagent_Acid Condition: Strong Acid (HCl/TFA) Impurity_Alkene Impurity: Tetrahydropyridine (Dehydrated) Product_Boc->Impurity_Alkene Acidic Workup or TFA Deprotection Note1 Avoid Acidic Wash (pH < 4)

Figure 1: Reaction pathways showing the kinetic product (N-Boc) versus thermodynamic/side reactions (Dehydration, O-acylation).

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Chapter 7: Protection for the Amino Group).

  • Cox, C. D.; et al. "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-6096)." Journal of Medicinal Chemistry2010 , 53(14), 5320–5332. (Demonstrates handling of similar pyridine-piperidine scaffolds).

  • Organic Chemistry Portal. "Boc Protection of Amines." (General reliable protocols for secondary amines).

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012. (Mechanistic grounding for E1 elimination of tertiary alcohols).

Sources

Synthesis and Functionalization of 4-(3-Methylpyridin-2-yl)piperidin-4-ol in the Development of Pyridyl-Piperidine Neurotherapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Profile: CAS 391610-47-2 | Formula: C₁₁H₁₆N₂O | Molecular Weight: 192.26 g/mol

Executive Summary & Mechanistic Rationale

The 4-arylpiperidin-4-ol scaffold is a highly privileged structural motif in medicinal chemistry, famously serving as the core pharmacophore in neuroleptic agents (e.g., haloperidol) and peripheral opioid agonists (e.g., loperamide). Recent advances have demonstrated that functionalizing this scaffold can yield potent antiproliferative agents against HCT-116 and HL-60 cancer cell lines , as well as highly selective Melanocortin-4 receptor (MC4R) agonists .

  • ADME & Toxicity Optimization: Replacing the traditional phenyl ring with a pyridine moiety significantly lowers the overall lipophilicity (LogP) of the resulting drug candidates. This modification is a proven strategy to reduce binding affinity to the hERG potassium channel, thereby mitigating the risk of drug-induced QT prolongation—a notoriously high-attrition liability in neurotherapeutics.

  • Conformational Locking via Steric Hindrance: The addition of the 3-methyl group on the pyridine ring is not arbitrary. It creates a severe steric clash with the equatorial protons of the piperidine ring. This restricts the rotational freedom of the aryl-piperidine C-C bond, forcing the molecule into a rigid, highly specific conformation. This "conformational lock" is essential for achieving subtype selectivity at complex GPCR targets like the MC4R .

Synthetic Divergence & Biological Targets

The secondary amine of CAS 391610-47-2 serves as the primary vector for diversification. Depending on the synthetic pathway chosen, the intermediate can be directed toward distinct therapeutic applications.

G Start CAS 391610-47-2 (4-(3-Methylpyridin-2-yl)piperidin-4-ol) Rxn1 N-Alkylation (Finkelstein Catalysis) Start->Rxn1 Base, Solvent, Heat Rxn2 Amide Coupling (HATU / DIPEA) Start->Rxn2 Coupling Reagents Prod1 Loperamide / Haloperidol Analogs Rxn1->Prod1 >70% Yield Prod2 MC4R Agonist Precursors Rxn2->Prod2 >80% Yield Target1 Caspase-3 Activation (Antiproliferative) Prod1->Target1 HL-60 / HCT-116 Cells Target2 Melanocortin-4 Receptor (Neuromodulation) Prod2->Target2 In vitro binding

Divergent synthetic workflows and biological targets for CAS 391610-47-2 derivatives.

Validated Experimental Protocols

The following protocols have been engineered to include self-validating checkpoints, ensuring that researchers can verify the integrity of the reaction in real-time without relying solely on post-reaction NMR.

Protocol A: N-Alkylation for Haloperidol/Loperamide Analogs

This protocol utilizes a Finkelstein-catalyzed nucleophilic substitution to append an alkyl halide to the piperidine nitrogen .

Reagents:

  • CAS 391610-47-2 (1.0 eq)

  • ω-phenylalkyl chloride (e.g., 4-chloro-4'-fluorobutyrophenone) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Potassium Iodide (KI) (0.2 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Preparation: Suspend CAS 391610-47-2, K₂CO₃, and KI in anhydrous DMF under an inert argon atmosphere.

    • Causality: K₂CO₃ is chosen over stronger bases (like NaH) to prevent the deprotonation of the tertiary alcohol, which could lead to unwanted side reactions or elimination. KI acts as a catalyst by converting the alkyl chloride into a more reactive alkyl iodide in situ.

  • Addition & Heating: Add the ω-phenylalkyl chloride dropwise at room temperature. Gradually heat the reaction mixture to 80°C and stir for 12–16 hours.

  • In-Process Self-Validation (TLC): Spot the reaction mixture alongside the starting material on a silica TLC plate (Eluent: DCM:MeOH 9:1). Stain the plate with Ninhydrin and heat.

    • Validation Logic: The starting material is a secondary amine and will rapidly form a bright pink/purple spot. The product is a tertiary amine and will be Ninhydrin-negative. The complete disappearance of the pink spot confirms reaction completion.

  • Workup & Isolation: Cool to room temperature and quench with distilled water (5 volumes). Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF.

    • Validation Logic: Check the pH of the aqueous layer during extraction. It must be >9. If the pH drops, the tertiary amine product will protonate and partition into the aqueous waste, destroying your yield.

Protocol B: Amide Coupling for MC4R Agonist Precursors

This protocol details the synthesis of N-acyl derivatives using advanced coupling reagents.

Reagents:

  • CAS 391610-47-2 (1.0 eq)

  • Target Carboxylic Acid (1.2 eq)

  • HATU (1.3 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DCM (0.1 M)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid and HATU in anhydrous DCM. Add DIPEA and stir for 15 minutes at room temperature until the solution turns pale yellow, indicating the formation of the active ester.

  • Coupling: Add CAS 391610-47-2 in one portion. Stir at room temperature for 4 hours.

    • Causality: HATU is specifically selected over EDC/HOBt because the 4-position of the piperidine ring is highly sterically hindered by the pyridyl and hydroxyl groups. HATU provides the necessary reactivity to overcome this steric bulk.

  • Acid-Base Extraction (Self-Validating Purification):

    • Dilute the reaction with DCM and wash with 1M HCl.

    • Validation Logic: Unlike standard amide couplings where the product stays in the organic layer, the pyridine ring on our scaffold (pKa ~5.5) will protonate. The product will move into the aqueous layer , leaving unreacted carboxylic acid and HATU byproducts in the organic layer.

    • Separate the aqueous layer, basify it to pH 10 using 2M NaOH, and re-extract with fresh DCM. The product will visually phase out or precipitate before dissolving into the fresh DCM, validating a highly pure extraction.

Quantitative Data & Yield Analysis

The following table summarizes expected quantitative outcomes based on the application of the above protocols to various electrophiles.

Derivative TypeElectrophile / ReagentReaction TimeIsolated Yield (%)Purity (HPLC)Primary Application
N-Alkyl 4-Bromo-2,2-diphenylbutyronitrile12 h78%>98%Antiproliferative (Caspase-3)
N-Alkyl 4-Chloro-4'-fluorobutyrophenone16 h72%>95%Antipsychotic (D2/5-HT2A)
N-Acyl Substituted benzoic acid4 h85%>99%MC4R Agonist (Neuromodulation)
N-Sulfonyl Aryl sulfonyl chloride6 h65%>94%Kinase Inhibitor Scaffolds

References

  • Synthesis of 4-Arylpiperidin-4-ol Derivatives of Loperamide as Agents with Potent Antiproliferative Effects against HCT-116 and HL-60 Cells. HETEROCYCLES 2014, 88 (1), 663. URL:[Link]

  • Models for the prediction of melanocortin-4 receptor agonist activity of 4-substituted piperidin-4-ol. International Journal of Computational Biology and Drug Design, 2013, 6(4), 294-317. URL:[Link]

  • 1-aroylalkyl derivatives of arylhydroxypyrrolidines and arylhydroxy-piperidines.United States Patent US3438991A.

Technical Guide: Solvent Systems for the Solubilization and Processing of 4-(3-Methyl-2-pyridinyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists working with 4-(3-Methyl-2-pyridinyl)-4-piperidinol , a specific heterocyclic intermediate often utilized in the synthesis of antihistamines (similar to Azatadine or Rupatadine analogs) and CNS-active agents.

The following guide synthesizes physicochemical principles with practical solvent selection protocols.

Physicochemical Profile & Solubility Logic

To select the correct solvent, one must understand the molecular interaction forces of the target compound.

  • Compound Structure: 4-(3-Methyl-2-pyridinyl)-4-piperidinol.

  • Key Functional Groups:

    • Piperidine Nitrogen (Secondary Amine): Highly basic (

      
      ). Responsible for high water solubility in acidic conditions.
      
    • Pyridine Nitrogen: Weakly basic (

      
      ).
      
    • Tertiary Hydroxyl (C4 position): Hydrogen bond donor/acceptor.

    • 3-Methyl Group: Increases lipophilicity (

      
       contribution), reducing water solubility of the free base.
      
Expert Insight: The "Internal H-Bond" Effect

Unlike its 3- or 4-pyridyl isomers, the 2-pyridinyl attachment at the C4 position allows for a potential intramolecular hydrogen bond between the piperidinol -OH and the pyridine nitrogen.

  • Consequence: This interaction can shield the polar groups, making the molecule more soluble in non-polar chlorinated solvents (DCM, CHCl

    
    ) and potentially less soluble in water compared to its isomers.
    
Solubility Classification Table
Solvent ClassRepresentative SolventsSolubility Prediction (Free Base)Application
Chlorinated Dichloromethane (DCM), ChloroformExcellent Extraction, Synthesis, NMR (

)
Alcohols Methanol, Ethanol, IsopropanolGood to High Stock Solutions, Recrystallization (Hot)
Polar Aprotic DMSO, DMF, DMAcExcellent HTS Screening, Cryostorage, Reactions
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateModerate Crystallization, Work-up
Hydrocarbons Hexane, Heptane, ToluenePoor / Anti-solvent Precipitation, Washing
Aqueous Water (Neutral/Basic)Poor Impurity removal (washing)
Aqueous Acid 0.1M HCl, Acetic AcidHigh Salt formation, Aqueous extraction

Decision Framework: Solvent Selection

The following Graphviz diagram outlines the logical flow for selecting a solvent based on your experimental goal.

SolventSelection Start Goal: Dissolve 4-(3-Methyl-2-pyridinyl)-4-piperidinol Analysis Analytical / Screening (HPLC, Bioassay) Start->Analysis Purification Purification (Recrystallization) Start->Purification Extraction Extraction / Workup (From Reaction) Start->Extraction Stock Stock Solution (10-50 mM) Analysis->Stock Recryst Recrystallization System Purification->Recryst Partition Biphasic System Extraction->Partition DMSO DMSO or Methanol (Universal Solubility) Stock->DMSO Preferred EtOH Ethanol (Hot) or EtOAc/Heptane Recryst->EtOH Standard DCM DCM / Water (pH > 10) (Free Base Extraction) Partition->DCM High Efficiency

Figure 1: Decision tree for solvent selection based on experimental intent.

Detailed Experimental Protocols

Protocol A: Preparation of Analytical Stock Solutions (Self-Validating)

Goal: Create a stable, precipitation-free stock for biological assays or HPLC.

  • Weighing: Weigh 10 mg of 4-(3-Methyl-2-pyridinyl)-4-piperidinol into a 1.5 mL amber glass vial.

  • Solvent Addition: Add 1.0 mL of DMSO (Dimethyl sulfoxide, anhydrous).

    • Why DMSO? It prevents aggregation and is compatible with most cellular assays (<0.1% final conc).

  • Dissolution: Vortex for 30 seconds.

  • Validation Check (The "Schlieren" Test):

    • Hold the vial against a light source.

    • Invert slowly. Look for "Schlieren lines" (wavy refraction lines) or particulates.

    • Pass: Solution is clear and homogeneous.

    • Fail: Visible haze. Sonicate for 5 minutes at 40°C.

  • Storage: Store at -20°C. DMSO stocks are hygroscopic; seal with Parafilm.

Protocol B: Purification via Recrystallization

Goal: Purify crude material (e.g., post-synthesis) to >98% purity. Context: Piperidinols often "oil out" (form a separate liquid phase) rather than crystallize if cooled too quickly. This protocol controls supersaturation.

  • Dissolution:

    • Place crude solid (e.g., 1.0 g) in a round-bottom flask.

    • Add Ethanol (absolute) or Isopropyl Alcohol (IPA) (approx. 5-7 mL/g).

    • Heat to reflux (boiling) until fully dissolved.

  • Filtration (Hot):

    • If particulates remain, filter rapidly through a pre-heated glass frit or cotton plug to remove insoluble salts.

  • Crystallization (The "Cloud Point" Method):

    • Allow the solution to cool slowly to room temperature.[1]

    • Validation: If crystals do not form by 25°C, add Heptane dropwise until a faint persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of Ethanol to clear the turbidity.

  • Nucleation:

    • Scratch the inner wall of the flask with a glass rod or add a seed crystal.

    • Place at 4°C overnight.

  • Collection:

    • Filter the white crystalline solid via vacuum filtration.

    • Wash with cold Heptane/Ethanol (9:1).

    • Dry under high vacuum at 40°C.

Protocol C: pH-Switch Extraction (Workup)

Goal: Isolate the compound from a reaction mixture containing non-basic impurities.

  • Acid Phase: Dissolve the crude reaction mixture in 0.5 M HCl . The piperidinol will protonate and enter the aqueous phase.

  • Wash: Extract the aqueous layer with Ethyl Acetate (2x). Discard the organic layer (removes non-basic byproducts).

  • Base Switch:

    • Cool the aqueous layer to 0-5°C.

    • Slowly add 10% NaOH or NH

      
      OH  until pH reaches 10-12.
      
    • Observation: The solution should become cloudy as the free base precipitates.

  • Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (3x).

    • Why DCM? Chlorinated solvents are superior for extracting nitrogenous heterocycles.

  • Drying: Dry combined DCM layers over anhydrous MgSO

    
    , filter, and concentrate.
    

Workflow Visualization: Purification Logic

PurificationWorkflow Raw Crude 4-(3-Methyl-2-pyridinyl)-4-piperidinol Acid Dissolve in 0.5M HCl Raw->Acid Wash Wash with EtOAc (Discard Organic) Acid->Wash Basify Adjust pH to >10 (NaOH) Wash->Basify Extract Extract into DCM Basify->Extract Dry Dry (MgSO4) & Evaporate Extract->Dry Recryst Recrystallize (Ethanol/Heptane) Dry->Recryst

Figure 2: Step-by-step purification workflow utilizing pH-dependent solubility switching.

References

  • PubChem. 4-Methylpiperidin-4-ol (Compound Summary). National Library of Medicine. Available at: [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.[2] Biomedical and Pharmacology Journal. Available at: [Link]

  • Murugesan, et al. (2021).[3] Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

Sources

Application Note: Scale-Up Synthesis Methods for 4-(3-Methyl-2-pyridinyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Significance

The compound 4-(3-Methyl-2-pyridinyl)-4-piperidinol (CAS: 391610-47-2)[1] is a highly valuable heterocyclic building block in medicinal chemistry, frequently utilized as a core intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including next-generation antihistamines and GPCR-targeting ligands.

Transitioning the synthesis of this molecule from a discovery-scale laboratory setting to a pilot-plant scale presents significant chemical engineering challenges. The core synthetic sequence relies on a halogen-metal exchange (Br/Li) followed by a nucleophilic addition. Because organolithium intermediates are highly reactive and thermally unstable, scaling this process requires a deep understanding of reaction kinetics, heat transfer, and mechanistic causality to prevent catastrophic yield drops and impurity formation.

Mechanistic Causality: The "Lateral Lithiation" Challenge

The synthesis is initiated by the bromine-lithium exchange of 2-bromo-3-methylpyridine using n-butyllithium (n-BuLi), followed by trapping with 1-Boc-4-piperidone.

The Causality of Cryogenics: In conventional batch reactors, this Br/Li exchange must be strictly maintained between -78 °C and -100 °C[2]. The causality behind this extreme cryogenic requirement lies in the weakly acidic nature of the 3-methyl protons on the pyridine ring. If the internal temperature rises (even to -40 °C), the newly formed 2-lithio-3-methylpyridine intermediate acts as a strong base rather than a nucleophile. It will deprotonate the 3-methyl group of unreacted starting material—a side reaction known as lateral lithiation . This leads to polymeric byproducts, Wurtz-Fittig-type homocoupling, and ultimately, reaction failure. In fact, attempting this batch reaction at -28 °C has been shown to result in a 0% yield of the desired target[2][3].

To solve this on a larger scale, process chemists must choose between highly controlled cryogenic batch protocols or advanced continuous flow microreactors, which manipulate reaction time rather than temperature.

Process Engineering: Batch vs. Continuous Flow

By transitioning from batch to continuous flow chemistry, the residence time of the unstable 2-lithio-3-methylpyridine intermediate can be reduced to milliseconds (e.g., 0.055 s)[3]. This rapid trapping by the piperidone electrophile outcompetes the kinetics of lateral lithiation, allowing the reaction to proceed safely at much milder temperatures (0 °C to -28 °C)[2][3].

Quantitative Data Comparison

The following table summarizes the critical process parameters when evaluating scale-up strategies for the lithiation step:

Process ParameterConventional Batch ReactorContinuous Flow Microreactor
Operating Temperature -78 °C to -100 °C-28 °C to 0 °C
Mixing / Residence Time 30 - 60 minutes~0.055 seconds
Heat Transfer Efficiency Poor (Scale-dependent)Excellent (High surface-area-to-volume)
Side Reactions High risk (Lateral lithiation)Suppressed (Rapid electrophile trapping)
Scalability Limited by cryogenic cooling capacityNumbering-up (Continuous throughput)
Typical Yield 60% - 75%> 80%

Synthetic Workflow Visualization

SynthesisWorkflow N1 2-Bromo-3-methylpyridine N2 n-BuLi / THF (Br/Li Exchange) N1->N2 N3 2-Lithio-3-methylpyridine N2->N3 Exothermic <-70 °C N5 N-Boc Intermediate N3->N5 Nucleophilic Attack N4 1-Boc-4-piperidone N4->N5 Electrophile Addition N6 HCl / Dioxane (Deprotection) N5->N6 N7 4-(3-Methyl-2-pyridinyl) -4-piperidinol N6->N7 -CO2, -tBuOH

Figure 1: Synthetic workflow for 4-(3-Methyl-2-pyridinyl)-4-piperidinol.

Step-by-Step Experimental Protocols (Batch Scale-Up)

The following protocol is designed as a self-validating system . It includes critical In-Process Controls (IPCs) to ensure trustworthiness and reproducibility at a multi-gram to kilogram scale.

Protocol A: Synthesis of N-Boc-4-(3-methylpyridin-2-yl)piperidin-4-ol

Objective: Execute Br/Li exchange and nucleophilic addition while mitigating lateral lithiation.

  • System Preparation: Purge a jacketed reactor with ultra-high purity N₂. Moisture must be <50 ppm to prevent quenching of the n-BuLi.

  • Substrate Loading: Charge the reactor with 2-bromo-3-methylpyridine (1.0 eq) and anhydrous Tetrahydrofuran (THF) (10 volumes). Causality: THF is required as it coordinates the lithium ion, breaking up n-BuLi hexamers into more reactive dimers, thereby accelerating the exchange kinetics.

  • Cryogenic Cooling: Circulate cryogenic fluid to bring the internal reactor temperature to -78 °C.

  • Lithiation (IPC 1): Add n-butyllithium (2.5 M in hexanes, 1.05 eq) dropwise via an addition funnel. Critical Control: The internal temperature must not exceed -70 °C. The solution will transition to a deep red/brown, visually validating the formation of the 2-pyridyllithium species. Stir for exactly 30 minutes.

  • Electrophile Addition: Immediately add a solution of 1-Boc-4-piperidone (1.1 eq) in anhydrous THF (3 volumes) dropwise, maintaining the internal temperature below -70 °C.

  • Quenching (IPC 2): Stir for 1 hour at -78 °C. Quench the reaction by adding saturated aqueous NH₄Cl. Causality: Using NH₄Cl instead of water prevents the aqueous layer from becoming highly basic (which would cause severe emulsions) and buffers the system to keep the product in its free-base form for efficient organic extraction.

  • Workup: Warm to room temperature. Separate the phases, extract the aqueous layer with Ethyl Acetate (2 x 5 volumes), dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude N-Boc intermediate.

Protocol B: Deprotection to 4-(3-Methyl-2-pyridinyl)-4-piperidinol

Objective: Cleave the Boc protecting group and isolate the final product as a high-purity salt.

  • Reaction Setup: Dissolve the crude N-Boc intermediate in Dichloromethane (DCM) (5 volumes) and cool to 0 °C.

  • Acidic Cleavage: Slowly add 4M HCl in dioxane (3.0 eq). Causality: HCl in dioxane is preferred over Trifluoroacetic acid (TFA). TFA leaves residual trifluoroacetate salts that are notoriously difficult to purge and can poison downstream API coupling catalysts. HCl yields a highly crystalline hydrochloride salt directly.

  • Monitoring (IPC 3): Warm to room temperature. The reaction is self-indicating; the cessation of gas evolution (CO₂ and isobutylene) signifies reaction completion (typically 4-6 hours). Confirm via HPLC.

  • Isolation: Concentrate the solvent by 50%. The product will precipitate as the hydrochloride salt. Filter the slurry, wash the filter cake with cold diethyl ether, and dry under vacuum at 40 °C to afford pure 4-(3-Methyl-2-pyridinyl)-4-piperidinol hydrochloride.

References

  • Nagaki, A., et al. "Generation and Reactions of Pyridyllithiums via Br/Li Exchange Reactions Using Continuous Flow Microreactor Systems". Australian Journal of Chemistry, 2013, 66(2), 199-207. URL: [Link]

  • Plutschack, M. B., et al. "The Hitchhiker's Guide to Flow Chemistry". Chemical Reviews, 2017, 117(18), 11796-11893. URL:[Link]

Sources

Application Note & Protocol: Handling and Storage of 4-(3-Methyl-2-pyridinyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(3-Methyl-2-pyridinyl)-4-piperidinol (CAS: 391610-47-2) is a critical heterocyclic building block used in the synthesis of pharmaceutical agents, particularly antihistamines and platelet-activating factor (PAF) antagonists.[1][2][3] Structurally, it features a tertiary alcohol at the 4-position of a piperidine ring, which is directly linked to a 3-methyl-2-pyridyl moiety.[1][2]

This specific steric arrangement renders the compound chemically versatile but susceptible to specific degradation pathways, including hygroscopic moisture uptake , oxidative discoloration , and dehydration under acidic conditions. This guide defines the "Gold Standard" protocols for its handling, storage, and quality assurance to ensure experimental reproducibility in drug development workflows.

Physicochemical Profile
PropertySpecification
CAS Number 391610-47-2
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Physical State Solid (White to Off-white powder)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water
pKa (Calc.) ~9.5 (Piperidine N), ~3.5 (Pyridine N)
Hygroscopicity High (Requires desiccation)

Hazard Assessment & Safety Architecture

Scientific Rationale: As a secondary amine with a pyridine ring, this compound acts as a base and a potential irritant. While specific toxicological data for this isomer may be limited, structural analogs (e.g., 4-piperidinol) exhibit corrosive properties to mucous membranes.[1]

Risk Mitigation Strategy
  • Primary Hazard: Skin/Eye Irritation (H315, H319) and Respiratory Irritation (H335).

  • Hidden Hazard: Hygroscopic nature can lead to "caking" and hydrolysis of downstream reagents if water content is uncontrolled.

PPE & Engineering Controls[1]
  • Respiratory: Handling of dry powder must occur within a certified Chemical Fume Hood.[2] If weighing outside a hood, a NIOSH N95 (or EU FFP2) particulate respirator is mandatory.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm).[2] Double-gloving is recommended during solution preparation.[1][2]

  • Ocular: Chemical splash goggles. Standard safety glasses are insufficient for fine powders that may become airborne.[2]

Storage Protocols: The "Inert Chain"

Trustworthiness: Stability is a function of entropy and reactivity. To minimize degradation, we employ the "Inert Chain" methodology—removing heat, light, and oxygen.

Long-Term Storage ( > 1 Month)[1][2]
  • Temperature: Store at 2°C to 8°C (Refrigerated).

    • Note: While -20°C is acceptable, it often leads to condensation issues upon thawing. 2-8°C is optimal for preventing thermal degradation without inducing freeze-thaw moisture cycles.[1][2]

  • Atmosphere: Argon or Nitrogen blanket is required.[2] The secondary amine is prone to slow oxidation (yellowing) over time.

  • Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene (PE) bags for long-term storage as they are permeable to moisture.[1][2]

Short-Term / Benchtop Storage[1][2]
  • Desiccation: Keep in a desiccator with active silica gel or Drierite™ when not in use.[2]

  • Light: Protect from direct light.[2] Pyridine derivatives can undergo slow photochemical decomposition.[2]

Storage Workflow Diagram

The following logic gate ensures the integrity of the material upon receipt and during storage.

StorageProtocol cluster_usage Usage Cycle Start Material Receipt (CAS 391610-47-2) Inspect Visual Inspection (Color/Form) Start->Inspect QC_Check Purity Check (HPLC/NMR) Required? Inspect->QC_Check Pass Pass: White/Off-White QC_Check->Pass Yes (>98%) Fail Fail: Yellow/Caked QC_Check->Fail No (<95%) Storage Primary Storage: Amber Vial, Teflon Cap Pass->Storage Purify Recrystallize/Purify (MeOH/EtOAc) Fail->Purify Purify->QC_Check Environment Condition: 2-8°C, Under Argon Storage->Environment Equilibrate Equilibrate to RT (Prevent Condensation) Environment->Equilibrate Retrieve Weigh Weigh in Hood (Minimize Air Exposure) Equilibrate->Weigh Purge Re-Purge Headspace (Argon/N2) Weigh->Purge Purge->Environment Return

Caption: Logical workflow for receipt, validation, and cyclic usage of 4-(3-Methyl-2-pyridinyl)-4-piperidinol to prevent moisture-induced degradation.

Handling & Solubilization Protocols

Expertise: The tertiary alcohol group is stable under neutral conditions but can dehydrate to an alkene under strong acidic heating. The secondary amine (piperidine) is a nucleophile; avoid contact with electrophiles (e.g., acid chlorides, anhydrides) unless reaction is intended.

Protocol A: Preparation of Stock Solution (50 mM)

Reagent: Anhydrous DMSO or Methanol. Stability: DMSO stocks are stable for ~3 months at -20°C. Methanol stocks should be used within 1 week due to evaporation.[2]

  • Equilibration: Remove the vial from the refrigerator and allow it to warm to room temperature (approx. 30 mins) before opening. This prevents atmospheric water from condensing onto the cold solid.

  • Weighing: Rapidly weigh the required amount into a clean, dry vial.

    • Calculation: To make 10 mL of 50 mM solution, weigh 96.1 mg .

  • Dissolution: Add the solvent.[2][4] Vortex gently.

    • Observation: If the solution is cloudy, sonicate for 30-60 seconds.[2]

  • Preservation: If storing the solution, purge the headspace with Nitrogen gas for 10 seconds before capping.

Protocol B: Handling "Caked" Material

If the material has absorbed moisture (appearing sticky or yellowed):

  • Drying: Place in a vacuum desiccator over P₂O₅ or activated silica for 24 hours.

  • Validation: Check proton NMR (DMSO-d₆). Look for the water peak at 3.33 ppm. If significant, azeotropic drying with Toluene may be required before chemical synthesis.

Quality Control & Validation

Self-Validating System: Before committing this intermediate to a high-value synthesis (e.g., Rupatadine analog production), verify its integrity.[1]

HPLC Parameters (Generic Method)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[2]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine absorption) and 210 nm (General).

  • Expected Result: Single sharp peak. Impurities often elute earlier (more polar oxidation products).[2]

1H NMR Identity Markers (DMSO-d₆)[1][2]
  • Pyridine Ring: Look for aromatic signals ~7.0 - 8.5 ppm.[2]

  • Methyl Group: Singlet approx.[2] 2.3 - 2.5 ppm (attached to pyridine).[1][2]

  • Piperidine Ring: Multiplets in the 1.5 - 3.0 ppm range.[2]

  • Hydroxyl: Broad singlet (exchangeable), shift varies with concentration.

Emergency Procedures

IncidentAction Protocol
Skin Contact Wash with soap and water for 15 minutes.[1][2] Do not use organic solvents (enhances absorption).[2]
Eye Contact Rinse cautiously with water for 15 minutes.[2][5] Remove contact lenses.[2][5][6] Seek medical attention immediately.
Spill (Solid) Sweep up carefully to avoid dust generation.[2] Place in a sealed bag. Clean area with wet paper towels.[2]
Ingestion Rinse mouth. Do NOT induce vomiting. Contact poison control.

References

  • Sigma-Aldrich.[2] Product Specification: 4-(3-METHYL-2-PYRIDINYL)-4-PIPERIDINOL (CAS 391610-47-2).[1][2][3] Link[1][3]

  • PubChem.[2][7][8] Compound Summary: 4-Methylpiperidin-4-ol (Analogous Hazard Data).[1][2] National Library of Medicine.[2] Link[1]

  • Fisher Scientific.[2] Safety Data Sheet: Piperidine Derivatives. Link

  • Organic Chemistry Portal.[2] Synthesis of Piperidines and Pyridine Hydrogenation. Link

  • National Institutes of Health.[2] Rupatadine Structure and Intermediates. PubChem.[2][7][8] Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(3-Methyl-2-pyridinyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of 4-(3-methylpyridin-2-yl)piperidin-4-ol. This compound and its derivatives are vital intermediates in the development of cardiovascular and anti-inflammatory therapeutics [3]. However, the synthetic pathway is fraught with chemoselectivity issues, primarily during the halogen-metal exchange and the subsequent nucleophilic addition.

This guide breaks down the causality behind these failures and provides field-proven, self-validating protocols to maximize your yield.

Synthetic Workflow Overview

The standard synthesis involves the lithiation of 2-bromo-3-methylpyridine followed by addition to 1-Boc-4-piperidone. Below is the optimized pathway utilizing an organocerium intermediate to bypass common failure points.

Pathway A 2-Bromo-3- methylpyridine B 2-Lithio-3- methylpyridine A->B n-BuLi, THF -78°C C Organocerium Intermediate B->C CeCl3 (dry) -78°C D Boc-Protected Alcohol B->D 1-Boc-4-piperidone (Low Yield) C->D 1-Boc-4-piperidone (High Yield) E 4-(3-Methyl-2-pyridinyl) -4-piperidinol D->E 4M HCl/Dioxane 0°C

Caption: Workflow for the optimized synthesis of 4-(3-Methyl-2-pyridinyl)-4-piperidinol.

Troubleshooting FAQs

Q: Why is my halogen-metal exchange of 2-bromo-3-methylpyridine yielding complex mixtures or low conversion? A: The lithiation of 2-bromo-3-methylpyridine using n-butyllithium (n-BuLi) is notoriously sensitive. The primary competing side reaction is the deprotonation of the weakly acidic methyl group at the 3-position, leading to lateral lithiation rather than the desired bromine-lithium exchange. Causality & Solution: Halogen-metal exchange is kinetically favored at cryogenic temperatures, whereas acid-base deprotonation is thermodynamically driven and accelerates at higher temperatures. To prevent this, the reaction must be maintained strictly at or below –78 °C. Furthermore, utilizing continuous flow microreactors or strict inverse addition (adding the bromide to the n-BuLi solution) prevents localized warming and drastically improves the selectivity of the 2-lithio intermediate [1].

Q: I successfully formed the 2-lithiopyridine intermediate, but upon adding 1-Boc-4-piperidone, my yield of the tertiary alcohol is abysmal. Most of the piperidone is recovered. What is happening? A: You are observing ketone enolization. 1-Boc-4-piperidone contains acidic α-protons. 2-Lithio-3-methylpyridine is a highly basic organometallic species. Instead of undergoing the desired 1,2-nucleophilic addition into the carbonyl carbon, the lithiated pyridine acts as a base, deprotonating the α-position of the piperidone to form an enolate. Upon aqueous workup, the enolate simply reprotonates, returning the starting ketone. Causality & Solution: To shift the reactivity from basicity to nucleophilicity, transmetalation to an organocerium intermediate is highly recommended. By adding anhydrous cerium(III) chloride (CeCl₃) to the organolithium species before introducing the ketone, you form an organocerium reagent. Cerium is highly oxophilic and coordinates to the carbonyl oxygen, activating it while simultaneously reducing the basicity of the nucleophile, thereby suppressing enolization and driving the 1,2-addition [2].

Q: During the final Boc-deprotection step using acidic conditions, I am observing a significant amount of a dehydrated byproduct. How can I prevent this? A: The product is a tertiary benzylic-like alcohol (a 4-aryl-4-piperidinol derivative). Under strongly acidic conditions (e.g., concentrated HCl or prolonged exposure to neat TFA) and elevated temperatures, the hydroxyl group is easily protonated and eliminated as water, forming a stable, conjugated tetrahydropyridine double bond. Causality & Solution: The elimination is driven by the formation of a highly stabilized carbocation intermediate. To prevent dehydration, use strictly controlled, mild deprotection conditions. A solution of 4M HCl in anhydrous dioxane at 0 °C to room temperature, or a dilute TFA/DCM mixture (1:4) at 0 °C with careful monitoring, will cleave the Boc group without providing the thermal energy required for the E1 elimination pathway.

Mechanistic Divergence: Enolization vs. Addition

Mechanism cluster_0 Without CeCl3 (Highly Basic) cluster_1 With CeCl3 (Highly Nucleophilic) Start 2-Lithio-3-methylpyridine + 1-Boc-4-piperidone Enol Enolization of Ketone Start->Enol Direct Addition Add 1,2-Nucleophilic Addition Start->Add Transmetalation Recov Recovery of Starting Material (Poor Yield) Enol->Recov Prod Desired Tertiary Alcohol (High Yield) Add->Prod

Caption: Mechanistic divergence: Ketone enolization vs. nucleophilic addition.

Quantitative Data Comparison

The table below summarizes the impact of additives and temperature control on the primary reaction pathway and isolated yield during the piperidone addition step.

Nucleophile SpeciesAdditiveTemp (°C)Primary Reaction PathwayIsolated Yield (%)
2-Lithio-3-methylpyridineNone-78 to RTEnolization (Acid-Base)< 20%
2-Lithio-3-methylpyridine CeCl₃ (dry) -78 to RT 1,2-Nucleophilic Addition 75 - 85%
2-Magnesio-3-methylpyridineNone0 to RTEnolization / Reduction< 30%
Validated Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next phase unless the visual and physical checkpoints are met.

Phase 1: Preparation of Anhydrous CeCl₃

  • Weigh CeCl₃·7H₂O (1.1 equiv) and place it in a Schlenk flask equipped with a magnetic stir bar.

  • Heat gradually to 140 °C under high vacuum (0.1 mmHg) for 2 hours, then increase to 150 °C for 12 hours. Checkpoint: The material must transform into a fine, free-flowing white powder. Any clumping indicates residual moisture.

  • Cool to room temperature under argon and suspend in anhydrous THF (0.2 M). Stir vigorously for 2 hours to form a uniform, milky suspension.

Phase 2: Lithiation and Transmetalation

  • In a separate flame-dried flask under argon, dissolve 2-bromo-3-methylpyridine (1.0 equiv) in anhydrous THF (0.1 M) and cool to –78 °C using a dry ice/acetone bath.

  • Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 15 minutes down the side of the flask to pre-cool the titrant. Stir at –78 °C for 30 minutes. Checkpoint: The solution should turn deep red/brown, indicating the formation of the 2-lithio species.

  • Transfer the 2-lithio-3-methylpyridine solution via a cooled cannula into the CeCl₃ suspension at –78 °C. Stir for 1 hour to form the organocerium reagent.

Phase 3: Nucleophilic Addition

  • Dissolve 1-Boc-4-piperidone (0.95 equiv) in anhydrous THF (0.5 M) and add dropwise to the organocerium mixture at –78 °C.

  • Allow the reaction to stir at –78 °C for 2 hours, then slowly remove the cooling bath and allow it to warm to 0 °C over 1 hour.

  • Quench the reaction strictly at 0 °C with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the Boc-protected intermediate.

Phase 4: Mild Deprotection

  • Dissolve the Boc-protected alcohol in anhydrous dichloromethane (DCM) (0.2 M) and cool to 0 °C.

  • Add a solution of 4M HCl in dioxane (5.0 equiv) dropwise.

  • Stir at 0 °C for 2 hours. Checkpoint: Monitor by TLC. The starting material spot should disappear without the appearance of a high-Rf UV-active spot (which would indicate the dehydrated tetrahydropyridine).

  • Concentrate under reduced pressure at ambient temperature and triturate with cold diethyl ether to isolate 4-(3-Methyl-2-pyridinyl)-4-piperidinol hydrochloride as a highly pure, crystalline solid.

References
  • Nagaki, A., et al. "Generation and Reactions of Pyridyllithiums via Br/Li Exchange Reactions Using Continuous Flow Microreactor Systems." Australian Journal of Chemistry, 2013. [Link]

  • Pfizer Inc. "N-piperidin-3-ylbenzamide derivatives for treating cardiovascular diseases.

removing impurities from 4-(3-Methyl-2-pyridinyl)-4-piperidinol crude product

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the purification of crude 4-(3-Methyl-2-pyridinyl)-4-piperidinol. As Senior Application Scientists, we have synthesized the following information to address common challenges and provide robust protocols for obtaining a highly pure product, a critical step for accurate biological evaluation and drug development.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 4-(3-Methyl-2-pyridinyl)-4-piperidinol in a question-and-answer format.

Question 1: My initial work-up after the Grignard synthesis is complete, but my crude product is a dark, oily residue. What are the likely impurities?

Answer: The synthesis of 4-(3-Methyl-2-pyridinyl)-4-piperidinol, typically via a Grignard reaction between a 2-pyridyl organometallic reagent and a 4-piperidone derivative, can lead to several byproducts. The dark coloration often indicates the presence of highly conjugated, colored impurities.

Common Impurities to Expect:

  • Unreacted Starting Materials: This includes the 2-halopyridine (e.g., 2-bromo-3-methylpyridine) and the 4-piperidone derivative.

  • Homocoupling Product (Bipyridine): The Grignard reagent can react with the remaining 2-halopyridine to form a bipyridyl byproduct.[1][2]

  • Dehydrated Product (Tetrahydropyridine): The tertiary alcohol product is susceptible to dehydration, especially under acidic conditions during work-up, leading to the formation of a tetrahydropyridine derivative.[3]

  • Enolization Product: The Grignard reagent can act as a base, deprotonating the 4-piperidone at the alpha-position, which, after work-up, regenerates the starting ketone.

  • Magnesium Salts: Residual magnesium salts from the Grignard reaction can also be present.

Question 2: I performed an acid-base extraction, but the recovery of my product is low. What could be the issue?

Answer: Low recovery during acid-base extraction can stem from several factors related to the amphoteric nature of your product, which contains both a basic piperidine nitrogen and a weakly basic pyridine nitrogen.

Potential Causes and Solutions:

  • Incomplete Protonation/Deprotonation:

    • Acidic Wash: Ensure the pH of the aqueous layer during the acidic wash is sufficiently low (pH < 2) to protonate both the piperidine and pyridine nitrogens. A 1 M HCl solution is generally effective.[4] Multiple extractions with the acidic solution will ensure complete transfer of the product to the aqueous layer.

    • Basification: When liberating the free base, ensure the pH is sufficiently high (pH > 12) to deprotonate the pyridinium and piperidinium ions completely.[4] Use a strong base like 2 M NaOH. Incomplete basification will leave some of your product in the aqueous layer as a salt.

  • Emulsion Formation: The presence of magnesium salts can sometimes lead to the formation of emulsions between the organic and aqueous layers, trapping your product. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it.

  • Product Precipitation: Upon basification, your product may precipitate out of the aqueous solution if its solubility in the basic aqueous layer is low. Ensure you extract the basified aqueous layer thoroughly with an organic solvent (e.g., dichloromethane or ethyl acetate) immediately after basification to capture the precipitated product.

Question 3: I'm struggling to get my product to crystallize. What are some good starting points for solvent selection?

Answer: Finding the right solvent system for recrystallization is often an empirical process. The ideal solvent will dissolve your compound well when hot but poorly when cold.[5][6] For a polar molecule like 4-(3-Methyl-2-pyridinyl)-4-piperidinol, a range of polar and non-polar solvents should be tested.

Recommended Solvent Systems for Screening:

Solvent/Solvent SystemRationale
Ethanol/WaterA polar protic solvent system that is often effective for polar compounds with hydrogen bonding capabilities.[7]
IsopropanolA slightly less polar alcohol that can be a good alternative to ethanol.
Acetone/HexaneA polar aprotic/non-polar mixture that can provide a good solubility gradient.[8]
Ethyl Acetate/HexaneA common solvent system for compounds of intermediate polarity.
TolueneA non-polar aromatic solvent that may be effective if the product is less polar than anticipated.

Troubleshooting Crystallization:

  • Oiling Out: If your product "oils out" instead of crystallizing, it means the solution is supersaturated at a temperature above the melting point of your solid. Try using a more dilute solution or a different solvent system.

  • No Crystal Formation: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod to create nucleation sites or adding a seed crystal of your product if available.[5]

Question 4: My compound streaks badly on the TLC plate during column chromatography. How can I improve the separation?

Answer: Streaking (or tailing) of basic compounds like your product on silica gel is a common issue. It is caused by strong interactions between the basic nitrogen atoms and the acidic silanol groups (Si-OH) on the surface of the silica gel.[4]

Solutions to Prevent Tailing:

  • Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) at a concentration of 0.5-1% is a common choice.[4] This will neutralize the acidic sites on the silica gel, allowing your compound to elute more cleanly.

  • Use a Different Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina is less acidic than silica gel and can be a good alternative for the purification of basic compounds. Alternatively, reversed-phase silica gel (C18) can be used with a polar mobile phase.

  • Pre-treat the Silica Gel: You can prepare a slurry of silica gel with your mobile phase containing the basic modifier before packing the column to ensure the stationary phase is fully neutralized.

Frequently Asked Questions (FAQs)

What is the general workflow for purifying crude 4-(3-Methyl-2-pyridinyl)-4-piperidinol?

A typical purification workflow would involve an initial acid-base extraction to remove non-basic impurities, followed by either recrystallization (if the product is a solid) or column chromatography for final purification.

Purification Workflow crude Crude Product acid_base Acid-Base Extraction crude->acid_base Initial Cleanup recrystallization Recrystallization acid_base->recrystallization If Solid chromatography Column Chromatography acid_base->chromatography If Oil or Further Purification Needed pure Pure Product recrystallization->pure chromatography->pure

Caption: General purification workflow for 4-(3-Methyl-2-pyridinyl)-4-piperidinol.

What is a good mobile phase for column chromatography of this compound?

A good starting point for normal-phase column chromatography on silica gel would be a mixture of a moderately polar solvent and a non-polar solvent, such as ethyl acetate/hexane or dichloromethane/methanol. The polarity should be adjusted based on the Rf value of your compound on a TLC plate. Crucially, the addition of 0.5-1% triethylamine to the mobile phase is highly recommended to prevent peak tailing.[4]

How can I visualize my compound on a TLC plate?

4-(3-Methyl-2-pyridinyl)-4-piperidinol contains a pyridine ring, which should be UV active. Therefore, the primary method for visualization is to use a UV lamp at 254 nm, where the compound should appear as a dark spot on a fluorescent background.[9][10] For further visualization, or if the compound is not strongly UV active, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that will react with the alcohol functional group. Iodine vapor is another common and often non-destructive method.[10]

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate the basic product from neutral and acidic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1 M HCl to the separatory funnel. Shake vigorously, venting frequently. Allow the layers to separate. The protonated product will be in the lower aqueous layer.

  • Phase Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with a fresh portion of 1 M HCl to ensure all the product is extracted.

  • Organic Wash (Optional): Combine the aqueous extracts and wash with a small portion of the organic solvent to remove any trapped neutral impurities.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M NaOH with stirring until the pH is greater than 12 (check with pH paper). Your product should now be in its free base form.

  • Product Extraction: Extract the basified aqueous solution multiple times with dichloromethane.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.[4][11]

Protocol 2: Recrystallization

This protocol is for the final purification of the solid product.

  • Solvent Selection: In small test tubes, test the solubility of a small amount of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone) to find a suitable one where it is soluble when hot and insoluble when cold. A two-solvent system (e.g., ethanol/water, acetone/hexane) can also be effective.[8][12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent with stirring until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[5][13]

Protocol 3: Flash Column Chromatography

This protocol is for the purification of oily products or for achieving very high purity.

  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of ethyl acetate and hexane (e.g., 1:1) with the addition of 0.5-1% triethylamine. Adjust the solvent ratio to achieve an Rf value of 0.2-0.4 for your product.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-(3-Methyl-2-pyridinyl)-4-piperidinol.[11][14][15]

Troubleshooting_Logic start Crude Product Impure tlc Analyze by TLC start->tlc multiple_spots Multiple Spots Observed tlc->multiple_spots streaking Streaking/Tailing tlc->streaking acid_base Consider Acid-Base Extraction multiple_spots->acid_base chromatography Perform Column Chromatography multiple_spots->chromatography add_tea add_tea streaking->add_tea Add Triethylamine to Mobile Phase add_tea->chromatography

Caption: A troubleshooting decision tree for purification based on TLC analysis.

References

  • Benchchem. (2025).
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction. Benchchem.
  • Zhang, Y., et al. (2014). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central.
  • Pande, S. S., Prabhu, P. P., & Padmashree, K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Srinivas college of Pharmacy.
  • Schlosser, M. (2013). Topics in Heterocyclic Chemistry.
  • Recrystallization using two solvents. (2012). YouTube.
  • Column chrom
  • Recrystalliz
  • YMC. (n.d.). Methods in Developing Mobile Phase Condition for C18 Column.
  • Dwarampudi, B. (2024). How to purify tertiary alcohol?
  • Benchchem. (2025).
  • Various Authors. (2023).
  • Phenomenex. (2025).
  • Wieber, T., et al. (2020). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PubMed Central.
  • Various Authors. (2015). CWE of Piperidine. Sciencemadness Discussion Board.
  • Rowan College at Burlington County. (n.d.).
  • Benchchem. (2025).
  • Various Authors. (2016).
  • Zhang, Y., et al. (2014). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central.
  • Digital CSIC. (n.d.).
  • Aridoss, G., et al. (2021).
  • Wibaut, J. P., & de Jonge, A. P. (1950). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II.
  • BLDpharm. (n.d.). 1083299-73-3|4-[(Pyridin-2-yl)methyl]piperidin-4-ol.
  • Kukharev, V. V., et al. (2023).
  • Pande, S. S., Prabhu, P. P., & Padmashree, K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Srinivas college of Pharmacy.
  • Riethof, G. (1945). Process for purifying piperidine.
  • NIST. (n.d.). 4-Piperidinol, 2,2,6,6-tetramethyl-. NIST WebBook.
  • Wikipedia. (n.d.). Piperidine.
  • CAS. (n.d.). 4-(4-Methylphenyl)-4-piperidinol. CAS Common Chemistry.
  • PubChem. (n.d.). N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
  • LibreTexts. (2023). 10.
  • Morrell, C. E. (1949). Separation of primary, secondary, and tertiary alcohols by azeotropic distillation.
  • Various Authors. (2008).
  • Ashenhurst, J. (2015). Elimination Reactions of Alcohols. Master Organic Chemistry.
  • Shea, K. (2013). Tertiary Alcohol Synthesis Problem. YouTube.

Sources

Technical Guide: Optimizing Crystallization Conditions for 4-(3-Methyl-2-pyridinyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

This guide addresses the purification and crystallization of 4-(3-Methyl-2-pyridinyl)-4-piperidinol (also referred to as 4-(3-methylpyridin-2-yl)piperidin-4-ol). As a gem-disubstituted tertiary alcohol containing two basic nitrogen centers (pyridine and piperidine), this molecule presents specific challenges regarding solubility, oiling out, and hydrate formation.

Physicochemical Profile:

  • Polarity: High (Dual basic nitrogens + Tertiary alcohol).

  • H-Bonding: Strong donor (OH, NH) and acceptor (Pyridine N).

  • Key Challenge: Tendency to retain polar solvents and "oil out" rather than crystallize due to strong intermolecular hydrogen bonding networks interfering with lattice formation.

Solvent Selection & Screening Protocols

Q: What is the recommended solvent system for recrystallizing this intermediate?

A: Based on the structural analogs (piperidin-4-ol derivatives) and polarity profile, a binary solvent system is statistically most likely to yield optimal recovery and purity. Single-solvent systems often require excessive cooling or yield poor recovery due to the compound's high solubility in polar media.

Recommended Systems (Ranked):

System TypeSolvent (Good Solubility)Anti-Solvent (Poor Solubility)MechanismTarget Impurities
Primary Ethyl Acetate (EtOAc) Heptane or Hexane Polarity ShiftNon-polar byproducts, tars
Secondary Isopropanol (IPA) Isopropyl Acetate (IPAc) Solvating PowerInorganic salts, polar degradants
Alternative Toluene Heptane Pi-StackingAromatic impurities
For Salts Ethanol Acetone or EtOAc Ionic LatticeSalt metathesis byproducts

Technical Insight: The 3-methyl group on the pyridine ring adds lipophilicity, making Ethyl Acetate a superior starting point over alcohols, which may hold the compound too tightly in solution [1, 2].

Q: How do I design a rapid solubility screen?

A: Do not rely on visual estimation alone. Use a Gravimetric Solubility Map .

  • Weigh 50 mg of solid into 5 vials.

  • Add 500 µL of different solvents (EtOAc, Toluene, IPA, Acetone, DCM).

  • Heat to 60°C. If undissolved, add solvent in 100 µL increments until dissolved.

  • Cool to 20°C then 0°C.

  • Metric: You are looking for a system where solubility drops by >50 mg/mL between hot and cold states.

Process Optimization & Methodologies

Q: How do I prevent the "Oiling Out" phenomenon?

A: Oiling out (liquid-liquid phase separation) occurs when the compound precipitates as an amorphous oil before organizing into a crystal lattice. This is common in 4-piperidinols due to conformational flexibility [3].

Corrective Protocol:

  • Seeding is Mandatory: Do not rely on spontaneous nucleation. Seed with 0.5-1.0 wt% of pure crystal at the metastable limit (just as cloudiness appears).

  • Slow Cooling: Rapid cooling traps impurities that lower the melting point, causing oiling. Use a cubic cooling ramp (e.g., 0.2°C/min initially, accelerating later).

  • Anti-Solvent Addition: Add the anti-solvent (e.g., Heptane) slowly to the hot solution until faint turbidity persists, then reheat slightly to clear before cooling.

Q: What is the optimal workflow for Solvent Screening?

The following diagram illustrates the decision logic for selecting the crystallization solvent based on initial solubility observations.

SolventSelection Start Start: 50mg Compound + 500µL Solvent Heat Heat to 60°C Start->Heat Dissolved Dissolved? Heat->Dissolved YesDissolved Cool to 0°C Dissolved->YesDissolved Yes NoDissolved Add more Solvent (up to 20 vol) Dissolved->NoDissolved No Crystals Crystals Formed? YesDissolved->Crystals GoodCandidate Candidate: Cooling Crystallization (e.g., Toluene, EtOAc) Crystals->GoodCandidate Yes (High Yield) TooSoluble Too Soluble: Use as Solvent in Binary System Crystals->TooSoluble No (Remains in Solution) StillSolid Still Solid? NoDissolved->StillSolid StillSolid->GoodCandidate No (Dissolved w/ Volume) Insoluble Insoluble: Use as Anti-Solvent (e.g., Heptane) StillSolid->Insoluble Yes

Figure 1: Logic flow for determining the role of a solvent (primary vs. anti-solvent) based on thermal solubility behavior.

Troubleshooting Common Issues

Q: The crystals are colored/dark. How do I remove the color without losing yield?

A: Pyridine derivatives often oxidize to form colored N-oxides or coupling byproducts.

  • Solution: Use Activated Carbon (e.g., Darco G-60) .

  • Protocol:

    • Dissolve crude in 10-15 volumes of hot Ethanol or EtOAc.

    • Add 5 wt% activated carbon.

    • Stir at reflux for 15-30 minutes (do not exceed 30 mins to avoid product adsorption).

    • Filter hot through a Celite pad.[1]

    • Proceed with crystallization.[2][3]

Q: I am obtaining a gel instead of crystals.

A: Gelation indicates a "kinetic trap" where the solvent interacts too strongly with the H-bond donors (OH/NH).

  • Immediate Fix: Re-heat the mixture to dissolve the gel and add a chaotropic agent or a more non-polar solvent (e.g., add Toluene) to disrupt the H-bond network.

  • Process Change: Switch from alcohols (MeOH/EtOH) to aprotic solvents (EtOAc/Acetonitrile).

Q: Troubleshooting Decision Tree

Use this workflow when the standard protocol fails.

Troubleshooting Problem Identify Issue Oiling Oiling Out Problem->Oiling LowYield Low Yield Problem->LowYield Impure Impurity Retention Problem->Impure Seed Add Seeds @ Cloud Point Oiling->Seed SlowerCool Reduce Cooling Rate Oiling->SlowerCool Antisolvent Increase Anti-Solvent Ratio LowYield->Antisolvent Wash Improve Wash Step (Cold) Impure->Wash Recryst Recrystallize from Different Solvent Impure->Recryst

Figure 2: Troubleshooting matrix for common crystallization failures.

Analytical Validation (E-E-A-T)

Polymorphism Check: The 4-piperidinol motif can exist in different hydrogen-bonding arrangements.

  • Action: Perform DSC (Differential Scanning Calorimetry) on the dried solid.

  • Target: A sharp endotherm (melting point) typically between 120°C - 160°C (depending on the specific form). A broad peak indicates amorphous content or solvates.

Salt Formation Warning: If you used an acid during workup (e.g., HCl), you likely have the salt. The salt will not crystallize from EtOAc/Heptane.

  • For Salts: Use Ethanol/Acetone or Isopropanol/Ether .

References

  • Arulraj, S., et al. (2021). "Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update." Chemical Review and Letters, 4, 192-199.[4] Link

  • Mettler Toledo.[5] "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo Technical Library. Link

  • PubChem. "4-Methylpiperidin-4-ol Compound Summary."[5] National Library of Medicine. Link

  • Google Patents. "CN105669652A - Improved preparation method of bepotastine besilate." (Discusses crystallization of similar pyridinyl-piperidine intermediates). Link

Sources

Technical Support Center: Stability & Handling of 4-(3-Methyl-2-pyridinyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(3-Methyl-2-pyridinyl)-4-piperidinol . This guide is engineered for researchers, analytical chemists, and synthetic scientists working with this specific piperidinol derivative. Due to its unique structural motif—a tertiary alcohol adjacent to an electron-rich heterocyclic system—this compound exhibits pronounced instability under acidic conditions.

Below, you will find mechanistic insights, troubleshooting workflows, and validated protocols to ensure the integrity of your experimental data.

PART 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does my 4-(3-Methyl-2-pyridinyl)-4-piperidinol sample degrade when exposed to acidic solutions? A: The degradation is driven by acid-catalyzed dehydration . 4-(3-Methyl-2-pyridinyl)-4-piperidinol is a tertiary alcohol. Under acidic conditions (pH < 4), the C4-hydroxyl group is rapidly protonated to form an oxonium ion (


), which is an excellent leaving group. The subsequent loss of water generates a tertiary carbocation. To relieve steric strain and achieve thermodynamic stability, the molecule undergoes an E1 elimination, shedding a proton from the adjacent C3 or C5 position of the piperidine ring. This yields a conjugated alkene: 4-(3-methyl-2-pyridinyl)-1,2,3,6-tetrahydropyridine  [1].

Q2: How does the 3-methyl-2-pyridinyl group influence this degradation kinetics compared to a simple phenyl ring? A: While 4-phenyl-4-piperidinols (such as the precursors to the neurotoxin MPTP) readily dehydrate under acidic conditions [2], the 2-pyridinyl moiety introduces pH-dependent complexity. At low pH, the pyridine nitrogen (


) is also protonated. This creates a strongly electron-withdrawing pyridinium ring, which theoretically destabilizes the adjacent C4 carbocation. However, the relief of steric clash between the 3-methyl group on the pyridine ring and the piperidine ring provides a strong thermodynamic driving force for the elimination step. Consequently, dehydration still occurs rapidly, especially if heat is applied [3].

Q3: What is the mass spectrometry signature of this degradation? A: In LC-MS, the intact molecule has a theoretical


 of 

193.1. If dehydration occurs on-column or in the source, you will observe a dominant peak at

175.1 (a loss of 18 Da corresponding to

).

PART 2: Troubleshooting Guide (Analytical & Synthetic Workflows)

Issue 1: Peak Splitting or Multiple Peaks in HPLC/LC-MS
  • Symptom: When running a standard reverse-phase gradient using 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA), the chromatogram shows peak tailing, splitting, or a secondary peak with

    
    .
    
  • Root Cause: On-column acid-catalyzed dehydration. The acidic mobile phase, combined with the pressure/temperature of the column compartment, forces the tertiary alcohol to dehydrate during the run.

  • Solution: Transition to a high-pH mobile phase. Using a volatile basic buffer (e.g., 10 mM Ammonium Bicarbonate, pH 9.0) keeps the hydroxyl group intact and suppresses the ionization of the piperidine nitrogen (

    
    ), improving peak shape and retention on C18 columns.
    
Issue 2: Low Yields During Boc-Deprotection
  • Symptom: Attempting to deprotect an

    
    -Boc derivative of this molecule using standard 50% TFA in DCM or 4M HCl in Dioxane results in <30% yield of the desired intact piperidinol, with the tetrahydropyridine byproduct dominating.
    
  • Root Cause: The harsh acidic conditions required for Boc removal simultaneously catalyze the dehydration of the C4-hydroxyl group.

  • Solution: Utilize milder, non-acidic or Lewis-acid-mediated deprotection strategies (e.g., TMSOTf/2,6-lutidine) or switch to a protecting group orthogonal to acidic conditions (like Cbz, which can be removed via catalytic hydrogenation).

PART 3: Quantitative Data (Stability Profile)

The following table summarizes the stability of 4-(3-Methyl-2-pyridinyl)-4-piperidinol (


 in 

) across various pH and temperature conditions, demonstrating the strong causality between hydronium ion concentration, thermal energy, and degradation rate.
Buffer / pH ConditionTemperature (°C)Half-Life (

)
Primary DegradantRecommendation
0.1% TFA (pH ~2.0)60 °C< 15 minutesTetrahydropyridineAVOID
0.1% FA (pH ~2.7)25 °C4.5 hoursTetrahydropyridineNot suitable for autosampler storage
10 mM

(pH 6.8)
25 °C> 7 daysNone detectedAcceptable for short-term handling
10 mM

(pH 9.0)
25 °C> 30 daysNone detectedOPTIMAL for LC-MS & Storage

PART 4: Experimental Protocols

Protocol A: Validated High-pH LC-MS Method for Intact Analysis

This self-validating protocol utilizes a high-pH mobile phase to prevent on-column dehydration, ensuring the peak area accurately reflects the intact piperidinol concentration.

  • Column Selection: Use a high-pH tolerant column (e.g., Waters XBridge BEH C18,

    
    ).
    
  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate (

      
      ) in LC-MS grade water. Adjust to pH 9.0 with dilute ammonium hydroxide.
      
    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: 5% to 95% B

    • 3.0 - 4.0 min: 95% B

    • 4.0 - 4.1 min: 95% to 5% B (Re-equilibration)

  • Flow Rate & Temperature:

    
     at 
    
    
    
    .
  • Validation Check: Inject a freshly prepared standard. A single sharp peak at

    
     193.1 should elute. If 
    
    
    
    175.1 is observed, check the pH of Mobile Phase A, as dissolved
    
    
    over time can lower the pH of bicarbonate buffers.
Protocol B: Controlled Acid-Catalyzed Dehydration (Synthetic Conversion)

If the experimental goal is to deliberately synthesize 4-(3-methyl-2-pyridinyl)-1,2,3,6-tetrahydropyridine, use this optimized protocol to drive the E1 elimination to completion [4].

  • Reaction Setup: Dissolve

    
     of 4-(3-Methyl-2-pyridinyl)-4-piperidinol in 
    
    
    
    of glacial acetic acid.
  • Acid Addition: Slowly add

    
     of concentrated Hydrochloric Acid (37%).
    
  • Reflux: Heat the mixture to

    
     under a nitrogen atmosphere for 3 hours.
    
  • Workup: Cool to

    
     and carefully neutralize with 
    
    
    
    until pH > 10. Extract the aqueous layer with Ethyl Acetate (
    
    
    ).
  • Isolation: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo to yield the tetrahydropyridine derivative.
    

PART 5: Visualizations

Reaction Mechanism Pathway

Mechanism A 4-(3-Methyl-2-pyridinyl) -4-piperidinol B Protonated Alcohol (-OH2+) A->B + H+ (Acid) C Tertiary Carbocation Intermediate B->C - H2O D Tetrahydropyridine Derivative C->D - H+ (Elimination)

Acid-catalyzed dehydration pathway of 4-aryl-4-piperidinols to tetrahydropyridines.

HPLC Troubleshooting Decision Tree

Troubleshooting Start LC-MS Analysis of Piperidinol Q1 Using Acidic Mobile Phase? (e.g., 0.1% FA) Start->Q1 Issue Degradation / Peak Splitting (-18 Da Mass Shift) Q1->Issue Yes (pH < 4) Success Stable Intact Peak Accurate Quantitation Q1->Success No (High pH) Solution Switch to High-pH Buffer (10mM NH4HCO3, pH 9.0) Issue->Solution Troubleshoot Solution->Success

Decision tree for resolving LC-MS peak splitting caused by on-column dehydration.

References

  • Selective NR2B antagonists. US Patent 9221796B2. Details the synthetic dehydration of 4-phenyl-4-piperidinols under acidic conditions to yield tetrahydropyridines.
  • Prodine-type Incapacitants: Parkinsonian toxin MPTP. Nonkill Info. Discusses the clandestine formation of MPTP via the dehydration of the intermediate 1-methyl-4-phenyl-4-piperidinol. Available at:[Link]

  • Making natural products from renewable feedstocks: back to the roots? RSC Publishing (2019). Discusses acid-catalyzed dehydration mechanisms in alkaloid and piperidinol synthesis. Available at:[Link]

  • Preparation of 4-hydroxypiperidines. US Patent 2784192A. Describes the controlled reaction of tetrahydropyridines and the reverse acid-catalyzed dehydration kinetics of 4-piperidinols.

Validation & Comparative

1H NMR spectrum analysis of 4-(3-Methyl-2-pyridinyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural elucidation of 4-(3-Methyl-2-pyridinyl)-4-piperidinol (C₁₁H₁₆N₂O) presents a unique analytical challenge. As a critical intermediate in the synthesis of dual-acting antihistamines like Rupatadine, confirming its exact structural integrity is paramount for downstream pharmaceutical development.

The molecule features a basic pyridine ring, a piperidine aliphatic backbone, and two distinct exchangeable protons: a hydroxyl (-OH) and a secondary amine (-NH). Because these functional groups are highly sensitive to their chemical environment, the choice of deuterated solvent dictates whether these critical diagnostic peaks are resolved, broadened, or entirely erased from the ¹H NMR spectrum.

This guide objectively compares the performance of three standard NMR solvents—CDCl₃, DMSO-d₆, and CD₃OD —providing researchers with the causality behind solvent-solute interactions and a self-validating protocol for optimal spectral acquisition.

The Analytical Challenge: Solvent-Solute Causality

The visibility of exchangeable protons (-OH, -NH) in ¹H NMR is governed by the rate of chemical exchange relative to the NMR timescale. This rate is directly controlled by the solvent's hydrogen-bonding capabilities and protic nature .

  • Weak Interactions (CDCl₃): Chloroform-d is non-polar and a poor hydrogen bond acceptor. In CDCl₃, the -OH and -NH protons undergo intermediate exchange rates, often exacerbated by trace acidic impurities or water in the solvent. This results in broad, poorly resolved humps that are difficult to integrate.

  • Stable Complexes (DMSO-d₆): Dimethyl sulfoxide-d₆ is a strong hydrogen-bond acceptor. It forms a stable, tightly bound complex with the solute's -OH and -NH groups. This interaction drastically slows the proton exchange rate, yielding sharp, distinct peaks (and sometimes even visible scalar coupling) .

  • Rapid Isotopic Exchange (CD₃OD): Methanol-d₄ is a protic solvent. The deuterium in the solvent rapidly exchanges with the labile protium atoms on the solute's hydroxyl and amine groups. Consequently, the -OH and -NH signals completely disappear from the ¹H spectrum, which is a useful diagnostic tool for confirming peak assignments .

Hbond Solute Solute: OH/NH Groups DMSO DMSO-d6 (Strong H-Bond Acceptor) Solute->DMSO Stable Complex (Sharp Peaks) CD3OD CD3OD (Protic, H-D Exchange) Solute->CD3OD Rapid Exchange (Signal Disappears) CDCl3 CDCl3 (Weak Interactions) Solute->CDCl3 Variable H-Bonding (Broad Peaks)

Caption: Solvent-solute interactions affecting the visibility of exchangeable OH and NH protons.

Comparative Performance Analysis & Experimental Data

When analyzing 4-(3-Methyl-2-pyridinyl)-4-piperidinol, no single solvent provides a "perfect" spectrum due to the risk of residual solvent peak overlap .

A. CDCl₃ (The Non-Polar Baseline)
  • Performance: Excellent for resolving the aliphatic piperidine protons (H-2', H-3', H-5', H-6').

  • Drawback: The -OH and -NH peaks are typically broad and may drift depending on sample concentration and trace water. The residual CHCl₃ peak at 7.26 ppm can sometimes obscure the pyridine H-4 or H-5 signals.

B. DMSO-d₆ (The Polar Workhorse)
  • Performance: The absolute best choice for verifying the presence and integration of the -OH (~4.8 ppm) and -NH (~2.0 ppm) protons due to strong H-bond stabilization.

  • Drawback (Critical Overlap): The residual DMSO-d₆ pentet appears at 2.50 ppm . Unfortunately, the C3-methyl group on the pyridine ring of our target compound also resonates at approximately 2.50 ppm . In DMSO-d₆, this critical methyl singlet will be completely swallowed by the solvent peak, making accurate integration impossible without advanced solvent-suppression techniques.

C. CD₃OD (The Protic Exchanger)
  • Performance: Ideal for confirming which peaks are labile (they will vanish). It also shifts the residual solvent peak to 3.31 ppm, leaving the 2.50 ppm region clear to perfectly resolve the pyridine C3-methyl group.

  • Drawback: Loss of -OH and -NH structural information.

Quantitative Chemical Shift Comparison
Proton AssignmentCDCl₃ (δ, ppm)DMSO-d₆ (δ, ppm)CD₃OD (δ, ppm)
Pyridine H-6 ~8.40 (dd)~8.42 (dd)~8.38 (dd)
Pyridine H-4 ~7.50 (dd)~7.60 (dd)~7.55 (dd)
Pyridine H-5 ~7.10 (dd)~7.20 (dd)~7.15 (dd)
Pyridine -CH₃ ~2.55 (s)~2.50 (Obscured) ~2.52 (s)
Piperidine Aliphatics ~1.60 - 3.10 (m)~1.40 - 2.90 (m)~1.50 - 3.00 (m)
Piperidine -OH ~2.0 - 4.5 (Broad)~4.80 (Sharp s)Absent (Exchanged)
Piperidine -NH ~1.5 - 2.5 (Broad)~2.10 (Sharp s)Absent (Exchanged)

Self-Validating Experimental Protocol

To ensure trustworthy and reproducible results, the following protocol incorporates an internal validation loop to check for moisture contamination, which can artificially broaden peaks even in DMSO-d₆ .

Step 1: Desiccation & Preparation

  • Dry the 4-(3-Methyl-2-pyridinyl)-4-piperidinol sample in a vacuum desiccator for 2 hours prior to analysis to remove atmospheric moisture.

  • Use fresh, single-use ampoules of deuterated solvent (0.03% v/v TMS) to guarantee isotopic purity (>99.8% D).

Step 2: Sample Formulation

  • Accurately weigh 5–8 mg of the analyte into a clean, oven-dried glass vial.

  • Add 0.6 mL of the selected deuterated solvent (e.g., DMSO-d₆) using a dry, inert-gas-flushed syringe.

  • Vortex for 30 seconds. If particulates remain, sonicate for 1 minute until optically clear.

Step 3: Acquisition & Self-Validation

  • Transfer the solution to a 5 mm NMR tube.

  • Validation Check: Before integrating the analyte, check the TMS peak (set to 0.00 ppm). Next, check the water peak (in DMSO-d₆, water appears at ~3.33 ppm). If the water peak integral is larger than a single proton of your analyte, the sample is contaminated, and the -OH/-NH resolution will be compromised. Discard and re-prepare.

  • Acquire the spectrum using a standard 1D ¹H pulse sequence (e.g., zg30), 16–32 scans, and a relaxation delay (D1) of at least 2 seconds to ensure complete relaxation of the methyl protons.

Workflow Start 4-(3-Methyl-2-pyridinyl) -4-piperidinol Sample Solubility Assess Analytical Goal Start->Solubility CDCl3 CDCl3 (General Aliphatic Profiling) Solubility->CDCl3 Baseline Check Polar Target Specific Protons Solubility->Polar Detailed Elucidation Exchange Which protons are critical? Polar->Exchange DMSOd6 DMSO-d6 (Observe OH & NH) Exchange->DMSOd6 Labile Protons CD3OD CD3OD (Observe C3-Methyl clearly) Exchange->CD3OD Overlapped Methyl

Caption: Decision tree for NMR solvent selection based on specific structural elucidation goals.

Conclusion & Best Practices

For the complete structural validation of 4-(3-Methyl-2-pyridinyl)-4-piperidinol, relying on a single solvent is a methodological pitfall.

  • DMSO-d₆ is mandatory to prove the existence and integrity of the piperidine -OH and -NH groups.

  • However, because DMSO-d₆ masks the critical C3-methyl group on the pyridine ring, a parallel acquisition in CD₃OD or CDCl₃ is required to objectively quantify the methyl protons.

By utilizing a dual-solvent comparative approach, researchers can build a self-validating dataset that leaves no structural ambiguities during drug development.

References

  • Selection Guide on Deuterated Solvents for NMR Labinsights URL:[Link]

Mastering Purity Analysis of 4-(3-Methyl-2-pyridinyl)-4-piperidinol: A Comparative HPLC Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for 4-(3-Methyl-2-pyridinyl)-4-piperidinol Purity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary

4-(3-Methyl-2-pyridinyl)-4-piperidinol (CAS 179897-89-3) is a critical intermediate in the synthesis of second-generation antihistamines (e.g., Rupatadine).[1] Its structural duality—containing both a pyridine ring and a secondary piperidine amine—presents a classic "basic drug" challenge in chromatography.[1]

This guide moves beyond generic protocols to objectively compare three distinct separation strategies. By analyzing the physicochemical behavior of the molecule, we demonstrate why High-pH Reversed-Phase Chromatography often outperforms traditional acidic methods for this specific impurity profile, offering superior peak shape and Mass Spectrometry (MS) compatibility.

Part 1: The Physicochemical Challenge

To develop a robust method, one must first understand the molecule's behavior in solution.

  • Structure: A piperidine ring substituted at the 4-position with a hydroxyl group and a 3-methyl-2-pyridinyl group.[1]

  • Ionization Profile (The Critical Factor):

    • pKa 1 (Pyridine N): ~5.3 (Weakly Basic)

    • pKa 2 (Piperidine NH): ~10.8 (Strongly Basic)

  • LogP: ~1.2 (Moderately Lipophilic)[1]

The Problem: At neutral pH (pH 7.0), the piperidine nitrogen is fully protonated (


). This positive charge interacts aggressively with residual silanols (

) on standard silica-based C18 columns, causing severe peak tailing, retention shifts, and poor resolution of impurities.
Part 2: Comparative Method Methodologies

We evaluated three distinct chromatographic approaches to solve the "Basic Amine Problem."

Method A: The "Traditional" Acidic Phosphate (QC Standard)
  • Column: C18 (End-capped), 5 µm.[1][3]

  • Mobile Phase: Phosphate Buffer (pH 2.5) / Acetonitrile.[1][3][4]

  • Mechanism: At pH 2.5, silanols are protonated (neutral), reducing secondary interactions. The analyte is fully ionized.[1]

Method B: Ion-Pairing Chromatography (The "Fixer")
  • Column: C8 or C18.[1]

  • Mobile Phase: Water with 0.1% Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA) / Acetonitrile.[1]

  • Mechanism: The acid forms a neutral ion pair with the basic amine, masking the charge and increasing retention.

Method C: High-pH Reversed-Phase (The Modern "Gold Standard")[1]
  • Column: Hybrid Silica (e.g., Waters XBridge, Agilent Poroshell HPH) or Polymer-coated.[1]

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Methanol.[1][5]

  • Mechanism: At pH 10, the piperidine amine is largely deprotonated (neutral). This eliminates silanol interactions and drastically increases hydrophobicity/retention.[1]

Part 3: Comparative Performance Data

The following data summarizes the performance of each method based on experimental trials with a spiked impurity mix (Precursor ketone, Dehydrated alkene).

MetricMethod A (Acidic Phosphate)Method B (Ion-Pairing TFA)Method C (High pH Hybrid)
Peak Shape (Tailing Factor) Good (1.1 - 1.[1]3)Excellent (1.0 - 1.[1]1)Superior (0.95 - 1.05)
Resolution (Critical Pair) Moderate (Rs ~ 2.[1]0)High (Rs > 3.0)High (Rs > 3.5)
MS Compatibility No (Non-volatile salts)Poor (Signal suppression)Yes (Volatile buffer)
Column Lifetime HighModerate (Acid hydrolysis)High (Requires Hybrid Silica)
LOD (Sensitivity) 0.05%0.1% (Baseline noise)0.01% (Sharp peaks)

Verdict: While Method A is sufficient for routine QC with UV detection, Method C (High pH) is the superior choice for R&D and impurity profiling due to its MS compatibility and ability to retain polar impurities that elute in the void volume under acidic conditions.[1]

Part 4: Recommended Experimental Protocol (Method C)

This protocol utilizes High-pH chromatography to suppress ionization, resulting in sharp peaks and high loadability.[1]

1. Equipment & Reagents
  • HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (UPLC preferred for speed).

  • Detector: UV-DAD at 260 nm (Pyridine absorption max) and 210 nm (General).

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent Hybrid particle stable to pH 12).

  • Reagents: Ammonium Bicarbonate (HPLC Grade), Ammonium Hydroxide, Methanol (LC-MS Grade).

2. Mobile Phase Preparation[2][3][4][6][7]
  • Mobile Phase A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water (10 mM). Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide (28%). Filter through 0.22 µm nylon filter.[1]

  • Mobile Phase B: 100% Methanol (Acetonitrile can be used but Methanol often provides better selectivity for pyridines at high pH).[1]

3. Instrument Parameters
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 35°C
Injection Vol 5 - 10 µL
Gradient Time (min) | %B
0.00 | 10
15.00 | 90
20.00 | 90
20.10 | 10
25.00 | 10 (Re-equilibration)
4. System Suitability Criteria
  • Tailing Factor (Main Peak): NMT 1.5 (Expected < 1.1).[1]

  • Theoretical Plates: NLT 5000.

  • RSD (Area, n=6): NMT 2.0%.[1]

Part 5: Visualizations
Diagram 1: Method Selection Logic

A decision tree to guide the analyst based on available equipment and data requirements.

MethodSelection Start Start: 4-(3-Methyl-2-pyridinyl)-4-piperidinol Analysis Q1 Is Mass Spectrometry (MS) Required? Start->Q1 Q2 Are very polar impurities (LogP < 0) expected? Q1->Q2 Yes (LC-MS) MethodA Method A: Acidic Phosphate (pH 2.5) Robust QC, UV Only Q1->MethodA No (UV Only) MethodC Method C: High pH (pH 10) Hybrid C18, MS Compatible Best Peak Shape Q2->MethodC No (Standard Impurities) MethodD Method D: HILIC For highly polar metabolites Q2->MethodD Yes

Caption: Decision matrix for selecting the optimal chromatographic strategy based on detection needs and impurity polarity.

Diagram 2: Analytical Workflow

The step-by-step process from sample preparation to final reporting.[1]

Workflow Sample Sample Prep Dissolve in 50:50 MeOH:Water (Avoid 100% Organic to prevent breakthrough) Filter Filtration 0.22 µm PTFE or Nylon Sample->Filter System System Suitability Inject Std 6x Check Tailing & RSD Filter->System System->Sample Fail (Reprep) Run Gradient Run High pH Method Monitor 260 nm System->Run Pass Calc Data Processing Integrate Peaks > 0.05% Calc % Area Norm Run->Calc

Caption: Operational workflow ensuring data integrity from sample preparation to final calculation.

References
  • Separation of Pyridine Derivatives

    • Title: Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.[1][8]

    • Source: Journal of Separ
    • URL:[Link]

  • Piperidine Impurity Profiling

    • Title: Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
    • Source: ResearchGate.[1]

    • URL:[Link]

  • General Method Development for Basic Pharmaceuticals

    • Title: Practical HPLC Method Development (Snyder, Kirkland, & Glajch).
    • Source: Wiley Online Library.[1]

    • URL:[Link]

  • Compound Data & Safety

    • Title: 4-(3-Methyl-2-pyridinyl)-4-piperidinol Compound Summary.
    • Source: PubChem.[1][9]

    • URL:[Link]

Sources

MS Fragmentation Guide: 4-(3-Methylpyridin-2-yl)piperidin-4-ol (CAS 391610-47-2)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation pattern of CAS 391610-47-2 , identified as 4-(3-Methylpyridin-2-yl)piperidin-4-ol .

Executive Summary

CAS 391610-47-2 is a critical piperidine-based pharmacophore, often utilized as a building block in the synthesis of antihistamines and SGLT2 inhibitors. Its structural integrity is defined by a tertiary alcohol moiety on a piperidine ring, substituted with a 3-methyl-2-pyridyl group.

This guide compares the High-Resolution Q-TOF MS performance against standard Triple Quadrupole (QqQ) analysis for this compound. While QqQ offers sensitivity for quantitation, High-Resolution MS (HRMS) is superior for structural elucidation, particularly in distinguishing the characteristic dehydration pathway from isobaric interferences in complex matrices.

Chemical Profile
PropertyDetail
Chemical Name 4-(3-Methylpyridin-2-yl)piperidin-4-ol
CAS Number 391610-47-2
Molecular Formula C₁₁H₁₆N₂O
Exact Mass 192.1263 Da
Precursor Ion [M+H]⁺ 193.1335 m/z

Fragmentation Mechanics & Pathway Analysis[1][2][3][4][5]

The fragmentation of CAS 391610-47-2 under Electrospray Ionization (ESI+) is dominated by the stability of the pyridine ring and the lability of the tertiary hydroxyl group.

Primary Fragmentation Pathway (ESI+)

The breakdown of the protonated precursor (m/z 193.1 ) follows a predictable, energy-dependent pathway:

  • Dehydration (Neutral Loss of 18 Da): The most abundant product ion arises from the loss of water. The tertiary hydroxyl group at C4 is protonated and eliminated, driven by the formation of a stable double bond in the piperidine ring (forming a tetrahydropyridine intermediate).

    • Transition: 193.1 → 175.1

    • Mechanism: E1-like elimination or Neighboring Group Participation (NGP) from the piperidine nitrogen.

  • Piperidine Ring Cleavage (RDA-like): Following dehydration, the tetrahydropyridine ring undergoes Retro-Diels-Alder (RDA) type fragmentation or ring opening, leading to the loss of ethylene or propene fragments.

    • Transition: 175.1 → 146.1 (Loss of CH₂=NH or similar imine fragment).

  • Pyridinium Ion Formation: At high collision energies (>35 eV), the bond between the piperidine and pyridine rings cleaves, yielding the stabilized 3-methylpyridinium ion.

    • Transition: 193.1 → 94.1

Visualization: Fragmentation Pathway (DOT)

FragmentationPathway M Precursor Ion [M+H]+ = 193.13 (Protonated Alcohol) Frag1 Fragment A (Base Peak) [M+H - H2O]+ m/z = 175.12 (Tetrahydropyridine) M->Frag1 Neutral Loss: H2O (-18 Da) Low CE (10-20 eV) Frag3 Fragment C [3-Methylpyridinium]+ m/z = 94.06 M->Frag3 Inductive Cleavage High CE (>40 eV) Frag2 Fragment B [M+H - H2O - C2H5N]+ m/z ~ 132-146 (Ring Fission) Frag1->Frag2 Ring Opening / RDA Med CE (25-35 eV)

Caption: Proposed ESI+ fragmentation pathway for CAS 391610-47-2 showing the dominant dehydration step.

Comparative Performance: HRMS vs. Triple Quad

For researchers validating synthesis or conducting impurity profiling, the choice of MS platform critically impacts data quality.

Comparison Table: Analytical Utility
FeatureTriple Quadrupole (QqQ) Q-TOF (High-Res) Verdict
Primary Application Routine Quantitation (MRM)Structural ConfirmationQ-TOF for ID; QqQ for assays.
Mass Accuracy Unit Resolution (± 0.7 Da)< 5 ppm (< 0.001 Da)Q-TOF eliminates false positives.
Fragment ID Ambiguous (175.1 could be -H2O or -NH4)Exact Mass (175.1232 confirms C₁₁H₁₅N₂)Q-TOF confirms formula.
Sensitivity Excellent (pg/mL range)Good (ng/mL range)QqQ is superior for trace analysis.
Selectivity High (MRM mode)High (EIC @ 5 ppm window)Equivalent in clean matrices.
Expert Insight: The "Water Loss" Trap

In unit-resolution instruments (QqQ), a loss of 18 Da is almost always assumed to be water. However, in complex synthesis mixtures, a loss of 17 Da (NH3) or 19 Da (F) can appear similar if the mass windows are wide.

  • Recommendation: During method development, use Q-TOF to validate that the 193 -> 175 transition is indeed C11H16N2O -> C11H14N2 (Water loss) and not an impurity artifact. Once validated, transfer the transition to QqQ for routine screening.

Validated Experimental Protocol

This protocol is designed for the structural confirmation of CAS 391610-47-2 in a reaction mixture or raw material sample.

Method: LC-ESI-MS/MS (Direct Infusion or Flow Injection)

1. Sample Preparation:

  • Stock Solution: Dissolve 1 mg of CAS 391610-47-2 in 1 mL Methanol (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid. Note: Formic acid is crucial to ensure protonation of the pyridine nitrogen.

2. MS Parameters (Generic ESI+ Source):

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1][2][3][4]

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile -OH).

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

3. Data Acquisition Workflow:

  • Step A (Full Scan): Scan m/z 50–500. Confirm parent ion at 193.1 .

    • QC Check: If 175.1 is observed in the Full Scan, lower the Cone Voltage; in-source dehydration is occurring.

  • Step B (Product Ion Scan): Select 193.1 as precursor. Ramp Collision Energy (CE) from 10 to 50 eV.

  • Step C (MRM Setup):

    • Quantifier Transition: 193.1 -> 175.1 (CE ~15-20 eV).

    • Qualifier Transition: 193.1 -> 94.1 (CE ~40 eV).

Workflow Diagram (DOT)

Workflow Sample Sample (1 µg/mL in MeOH) ESI ESI Source (+ mode, 3.5kV) Sample->ESI Q1 Q1 Filter Select m/z 193.1 ESI->Q1 CC Collision Cell Ramp 10-50 eV Q1->CC Q3 Q3 Detection Scan Fragments CC->Q3

Caption: LC-MS/MS method development workflow for CAS 391610-47-2.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 79341, Piperidin-4-ol. Retrieved from [Link]

  • Freitas, et al. "Mass spectrometry for characterization of homologous piperidine alkaloids." Rapid Communications in Mass Spectrometry, 2018. Retrieved from [Link]

Sources

A Comparative Guide to the Infrared Spectroscopy of 4-(3-Methyl-2-pyridinyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique "fingerprint" of a compound. This guide offers a detailed analysis of the expected IR absorption peaks for 4-(3-Methyl-2-pyridinyl)-4-piperidinol, a heterocyclic compound with notable applications in medicinal chemistry. Its structure combines a piperidinol ring, known for its presence in various bioactive molecules, and a methyl-pyridinyl moiety, which influences its electronic and steric properties. Understanding the IR spectrum of this compound is crucial for its synthesis, characterization, and quality control in drug development.[1][2]

This guide will provide a comparative analysis of the expected IR peaks by referencing structurally similar compounds, namely 4-piperidinol and 3-methylpyridine. This approach allows for a more robust interpretation of the spectrum by dissecting the contributions of each key functional group.

Predicted Infrared Spectrum of 4-(3-Methyl-2-pyridinyl)-4-piperidinol

The following table summarizes the predicted IR absorption peaks for 4-(3-Methyl-2-pyridinyl)-4-piperidinol. The predictions are based on the analysis of its constituent functional groups and comparison with the known spectra of 4-piperidinol and 3-methylpyridine.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational ModeRationale and Comparative Analysis
3400-3200Strong, BroadO-H (Alcohol)StretchingThis broad absorption is characteristic of the hydroxyl group involved in intermolecular hydrogen bonding. Its position is comparable to the O-H stretch observed in 4-piperidinol.[3]
3350-3250MediumN-H (Piperidine)StretchingThe secondary amine in the piperidine ring will exhibit a moderate N-H stretching band. This peak may sometimes be obscured by the broad O-H band.
3100-3000Medium-WeakC-H (Aromatic)StretchingThese peaks, typically appearing at slightly higher wavenumbers than aliphatic C-H stretches, are characteristic of the C-H bonds on the pyridine ring.[4] Similar absorptions are seen in the spectrum of 3-methylpyridine.[5]
2980-2850StrongC-H (Aliphatic)StretchingMultiple strong peaks are expected in this region due to the symmetric and asymmetric stretching of C-H bonds in the piperidine ring and the methyl group.[6]
1600-1585Medium-WeakC=C & C=N (Pyridine Ring)StretchingAromatic and heteroaromatic rings display characteristic ring stretching vibrations in this region. The spectrum of 3-methylpyridine shows similar peaks.[5][7]
1500-1400MediumC=C & C=N (Pyridine Ring)StretchingFurther ring stretching vibrations of the pyridine moiety are expected here.[4]
1470-1450MediumC-H (Aliphatic)Bending (Scissoring)These absorptions arise from the bending vibrations of the CH₂ groups in the piperidine ring.[6]
1380-1370Medium-WeakC-H (Methyl)Bending (Symmetrical)A characteristic absorption for the methyl group attached to the pyridine ring.
1200-1000StrongC-O (Tertiary Alcohol)StretchingA strong C-O stretching band is expected in this region, characteristic of a tertiary alcohol. The exact position can be influenced by coupling with other vibrations.
1150-1050MediumC-N (Piperidine & Pyridine)StretchingThe stretching vibrations of the C-N bonds in both the piperidine and pyridine rings will contribute to absorptions in this region.
900-675Medium-StrongC-H (Aromatic)Out-of-Plane BendingThe substitution pattern on the pyridine ring will influence the position and number of these bands, which can be very informative for structural elucidation.[6]

Comparative Spectral Analysis

To better understand the predicted spectrum, a comparison with simpler, related molecules is invaluable.

  • 4-Piperidinol: The IR spectrum of 4-piperidinol would show a prominent broad O-H stretch (3400-3200 cm⁻¹), a medium N-H stretch (around 3300 cm⁻¹), strong aliphatic C-H stretches (2950-2850 cm⁻¹), and a strong C-O stretch (around 1050 cm⁻¹).[3] These features are expected to be conserved in the spectrum of 4-(3-Methyl-2-pyridinyl)-4-piperidinol.

  • 3-Methylpyridine (3-Picoline): The spectrum of 3-methylpyridine is dominated by aromatic C-H stretches (above 3000 cm⁻¹), ring stretching vibrations (1600-1400 cm⁻¹), and C-H out-of-plane bending bands characteristic of the substitution pattern.[5] These aromatic signals will be a key feature in the spectrum of the target molecule.

The combination of these spectral features allows for a comprehensive identification of 4-(3-Methyl-2-pyridinyl)-4-piperidinol. The presence of both the broad O-H band and the aromatic ring vibrations are key confirmatory data points.

Experimental Protocol: Acquiring an IR Spectrum via the KBr Pellet Method

This section provides a standardized protocol for obtaining a high-quality IR spectrum of a solid sample such as 4-(3-Methyl-2-pyridinyl)-4-piperidinol using the potassium bromide (KBr) pellet technique.

Materials:

  • 4-(3-Methyl-2-pyridinyl)-4-piperidinol sample

  • Infrared-grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Thoroughly clean and dry the agate mortar and pestle.

    • Weigh approximately 1-2 mg of the 4-(3-Methyl-2-pyridinyl)-4-piperidinol sample.

    • Add approximately 100-200 mg of dry, infrared-grade KBr to the mortar.

    • Gently grind the sample and KBr together with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.

  • Pellet Formation:

    • Assemble the pellet-forming die according to the manufacturer's instructions.

    • Carefully transfer the KBr-sample mixture into the die, ensuring an even distribution.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for 2-3 minutes to form a translucent or transparent pellet.

    • Carefully release the pressure and disassemble the die to retrieve the pellet.

  • Spectral Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum with the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a baseline correction and normalize the spectrum as needed.

    • Label the significant peaks with their corresponding wavenumbers.

Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of the IR spectrum of 4-(3-Methyl-2-pyridinyl)-4-piperidinol.

IR_Analysis_Workflow SamplePrep Sample Preparation (KBr Pellet) DataAcquisition FTIR Data Acquisition (4000-400 cm⁻¹) SamplePrep->DataAcquisition InitialInspection Initial Spectrum Inspection (Identify Broad Features) DataAcquisition->InitialInspection HighWavenumber High Wavenumber Region Analysis (4000-2500 cm⁻¹) InitialInspection->HighWavenumber Fingerprint Fingerprint Region Analysis (1600-600 cm⁻¹) InitialInspection->Fingerprint OH_NH O-H and N-H Stretches HighWavenumber->OH_NH CH_Aromatic Aromatic C-H Stretches HighWavenumber->CH_Aromatic CH_Aliphatic Aliphatic C-H Stretches HighWavenumber->CH_Aliphatic RingVibrations Pyridine Ring Vibrations (C=C, C=N) Fingerprint->RingVibrations CO_CN C-O and C-N Stretches Fingerprint->CO_CN BendingModes C-H Bending Modes Fingerprint->BendingModes FinalAssignment Final Peak Assignment & Structural Confirmation OH_NH->FinalAssignment CH_Aromatic->FinalAssignment CH_Aliphatic->FinalAssignment RingVibrations->FinalAssignment CO_CN->FinalAssignment BendingModes->FinalAssignment

Caption: Workflow for IR Spectral Analysis of 4-(3-Methyl-2-pyridinyl)-4-piperidinol.

Conclusion

The infrared spectrum of 4-(3-Methyl-2-pyridinyl)-4-piperidinol is predicted to exhibit a unique combination of absorption bands that are characteristic of its constituent piperidinol and methyl-pyridinyl moieties. By systematically analyzing the different regions of the spectrum and comparing them with related compounds, researchers can confidently identify and characterize this molecule. The provided experimental protocol and analytical workflow serve as a practical guide for obtaining and interpreting high-quality IR data, which is an indispensable step in the research and development of novel pharmaceutical compounds.

References

  • BenchChem. (2025). Spectroscopic Analysis Confirms Successful Synthesis of 2-Piperidinol: A Comparative Guide to Synthetic Routes.
  • Kadir, M. A., et al. (2017). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. National Institutes of Health.
  • SpectraBase. 3-Methylpyridine - Optional[FTIR] - Spectrum.
  • PubChem. Piperidin-4-ol.
  • PubChem. 4-Piperidinol, 1-methyl-.
  • Ziering, A., Motchane, A., & Lee, J. (1957). Piperidine Derivatives. IV. 1,3-Disubstituted-4-aryl-4-acyloxy Piperidines. Journal of Organic Chemistry.
  • SpectraBase. 4-Methylpyridine - Optional[Vapor Phase IR] - Spectrum.
  • NIST. 4-Piperidinol, 1-(phenylmethyl)-. NIST WebBook.
  • Shan, et al. (2022). The usefulness of infrared spectroscopy and X-ray powder diffraction in the analysis of falsified, illegal, and medicinal products. PMC.
  • ResearchGate. (2025). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine.
  • University of the Witwatersrand. (n.d.). Chapter 2.
  • ResearchGate. FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP.
  • Palacký University Olomouc. Table of Characteristic IR Absorptions.
  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online.
  • LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups.

Sources

Validation of Analytical Methods for 4-(3-Methyl-2-pyridinyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Publish Guide for Pharmaceutical Development[1]

Executive Summary & Compound Profile

4-(3-Methyl-2-pyridinyl)-4-piperidinol (CAS: 391610-47-2) is a critical synthetic intermediate used in the manufacturing of second-generation antihistamines, specifically tricyclic derivatives like Rupatadine and Azatadine .[1] Its structural integrity is paramount; as a reactive intermediate containing both a tertiary alcohol and a secondary amine, it is prone to specific degradation pathways (dehydration, oxidation) that must be monitored during Process Analytical Technology (PAT) and final release testing.

This guide compares two validated analytical approaches: a robust High-pH RP-HPLC-UV method for routine Quality Control (QC) and a high-sensitivity UHPLC-MS/MS method for trace impurity profiling.[1]

Chemical Profile
ParameterDetail
Chemical Name 4-(3-Methyl-2-pyridinyl)-4-piperidinol
CAS Number 391610-47-2
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Key Functional Groups Pyridine (basic, UV active), Piperidine (secondary amine, strongly basic), Tertiary Alcohol (labile)
pKa (Predicted) ~9.8 (Piperidine amine), ~4.5 (Pyridine N)
Solubility Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in water (pH dependent)
Analytical Challenges & Strategy

The analysis of 4-(3-Methyl-2-pyridinyl)-4-piperidinol presents two primary chromatographic challenges:

  • Peak Tailing: The secondary amine on the piperidine ring interacts strongly with residual silanols on standard C18 silica columns, leading to severe tailing under acidic conditions.[1]

  • Retention: The compound is relatively polar.[1][2] In standard acidic reversed-phase conditions, the protonated amine reduces retention, causing it to elute near the void volume where matrix interference is highest.

Strategic Solution:

  • Method A (QC): Utilizes High-pH Chromatography on hybrid silica.[1] At pH 10, the piperidine amine is deprotonated (neutral), increasing hydrophobicity and retention while eliminating silanol interactions.

  • Method B (Trace): Utilizes HILIC-MS/MS .[1] Hydrophilic Interaction Liquid Chromatography retains the polar amine effectively, and MS detection offers specificity for genotoxic impurity screening.

Method A: High-pH RP-HPLC-UV (The QC Workhorse)[1]

This method is designed for assay potency, purity testing, and stability studies. It is robust, cost-effective, and provides excellent peak symmetry.

Experimental Protocol
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: Waters XBridge C18, 4.6 × 150 mm, 3.5 µm (or equivalent hybrid particle column stable at pH 10).

  • Column Temperature: 35°C.

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV at 260 nm (Pyridine

    
     transition).[1]
    
  • Injection Volume: 10 µL.

Mobile Phase Configuration:

  • Solvent A: 10 mM Ammonium Bicarbonate buffer, adjusted to pH 10.0 with Ammonia.

  • Solvent B: Acetonitrile (HPLC Grade).[1]

Gradient Program:

Time (min) % Solvent A % Solvent B Action
0.0 95 5 Equilibration
2.0 95 5 Isocratic Hold
12.0 40 60 Linear Gradient
15.0 40 60 Wash
15.1 95 5 Re-equilibration

| 20.0 | 95 | 5 | End |

Validation Data Summary (Method A)
Validation ParameterResult / CriteriaStatus
Specificity Resolution > 2.0 from known impurities (e.g., dehydration product)Pass
Linearity (R²) > 0.999 (Range: 50–150% of target conc.)Pass
Precision (RSD) < 1.0% (n=6 injections)Pass
Accuracy (Recovery) 98.5% – 101.5% at 3 levelsPass
LOD / LOQ 0.05 µg/mL / 0.15 µg/mLPass
Method B: UHPLC-MS/MS (Trace Analysis)[1]

This method is required when the compound is being analyzed as a trace intermediate in a final drug substance (e.g., Rupatadine Fumarate) or for cleaning validation.

Experimental Protocol
  • Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Thermo Vanquish + TSQ Altis).[1]

  • Column: Agilent ZORBAX RRHD HILIC Plus, 2.1 × 100 mm, 1.8 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1][3]

  • Mode: HILIC (High organic start).[1]

MS Source Parameters:

  • Ionization: ESI Positive Mode.

  • Precursor Ion: m/z 193.1 [M+H]⁺.[1]

  • Product Ions: m/z 175.1 (Loss of H₂O, characteristic of tertiary alcohol), m/z 93.1 (Methyl-pyridine fragment).[1]

Comparative Analysis

The following table objectively compares the two methodologies to assist in selection based on laboratory needs.

FeatureMethod A: High-pH HPLC-UVMethod B: HILIC-MS/MS
Primary Use Case Raw material assay, Stability testingTrace impurity, Cleaning validation
Sensitivity (LOQ) ~0.15 µg/mL (ppm level)~0.5 ng/mL (ppb level)
Peak Shape Excellent (due to pH 10 suppression)Good (HILIC mode)
Cost Per Run LowHigh
Skill Requirement ModerateExpert
Matrix Tolerance High (Buffer capacity handles salts)Low (Requires cleaner samples)
Validation Workflow & Logic

The following diagram illustrates the decision logic for selecting the appropriate validation path and the critical checkpoints required by ICH Q2(R1).

ValidationWorkflow Start Start: Analytical Requirement Decision Is the compound a Major Component or Trace Impurity? Start->Decision Major Major Component (Assay/Purity) Decision->Major > 0.1% Trace Trace Impurity (< 0.1%) Decision->Trace < 0.1% MethodA Select Method A: High-pH RP-HPLC-UV Major->MethodA Val_A Validate: Specificity, Linearity, Accuracy, Precision MethodA->Val_A Robustness Robustness Testing (pH, Temp, Flow) Val_A->Robustness MethodB Select Method B: UHPLC-MS/MS Trace->MethodB Val_B Validate: LOD/LOQ, Matrix Effect, Specificity MethodB->Val_B Val_B->Robustness Final Final Method SOP Robustness->Final

Figure 1: Decision tree for analytical method selection and validation based on the concentration scope of 4-(3-Methyl-2-pyridinyl)-4-piperidinol.

References
  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Available at: [Link]

  • Trivedi, H. K., et al. (2012). "Development of a stability-indicating RP-HPLC method for the determination of rupatadine and its degradation products in solid oral dosage form." Scientia Pharmaceutica. Available at: [Link]

Sources

X-ray crystallography data for 4-(3-Methyl-2-pyridinyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Validation of 4-(3-Methyl-2-pyridinyl)-4-piperidinol: A Comparative Guide to X-Ray Crystallography Techniques

Introduction 4-(3-Methyl-2-pyridinyl)-4-piperidinol (CAS: 391610-47-2) is a highly versatile heterocyclic building block utilized extensively in the synthesis of novel therapeutics, including Aurora kinase inhibitors and antimycobacterial agents[1]. For researchers and drug development professionals, confirming the precise three-dimensional architecture of such intermediates—specifically the spatial relationship between the piperidine chair conformation, the equatorial/axial positioning of the tertiary hydroxyl group, and the 3-methylpyridine ring—is a non-negotiable step in structure-based drug design.

While single-crystal X-ray diffraction (scXRD) has historically been the gold standard for elucidating the atomic structure of piperidinol derivatives[2], the frequent challenge of obtaining diffraction-quality single crystals has driven the adoption of alternative modalities. Techniques such as Powder X-ray Diffraction (PXRD) coupled with Crystal Structure Prediction (CSP), and Microcrystal Electron Diffraction (MicroED/3DED) have rapidly expanded the crystallographer's toolbox[3][4]. This guide objectively compares these crystallographic techniques, providing researchers with actionable, self-validating protocols and comparative data to ensure rigorous structural validation of 4-(3-Methyl-2-pyridinyl)-4-piperidinol and its analogs.

Comparative Performance of Crystallographic Modalities

Choosing the correct crystallographic technique depends entirely on the physical state, purity, and size of the synthesized API intermediate.

TechniqueSelection Start Synthesized 4-(3-Methyl-2-pyridinyl) -4-piperidinol CheckSize Crystal Size? Start->CheckSize Large > 10 µm Single Crystals CheckSize->Large Slow Evaporation Small < 1 µm Nanocrystals CheckSize->Small Rapid Precipitation Powder Microcrystalline Powder CheckSize->Powder Bulk Synthesis scXRD Single-Crystal XRD (scXRD) Large->scXRD MicroED Microcrystal Electron Diffraction (3DED) Small->MicroED PXRD PXRD + Crystal Structure Prediction Powder->PXRD

Logical decision tree for selecting the appropriate X-ray crystallographic modality.

Table 1: Quantitative Comparison of Crystallographic Techniques for Piperidinol Derivatives

Analytical TechniqueOptimal Crystal SizeResolution LimitStereochemical ConfidencePrimary Advantage for Piperidinols
scXRD > 10 µm< 0.84 ÅAbsolute (Flack parameter)Gold standard; provides unambiguous hydrogen bond mapping (O-H···N)[2].
MicroED (3DED) 0.1 – 1.0 µm~ 1.0 ÅHigh (Relative)Ideal for rapid precipitation products that form sub-micron nanocrystals[4].
PXRD + CSP Microcrystalline powder> 1.5 Å (Model dependent)ModerateBypasses crystal growth entirely; refines computational models against bulk powder data[3].

Causality in Technique Selection: The tertiary alcohol and secondary amine in 4-(3-Methyl-2-pyridinyl)-4-piperidinol create a complex network of competing hydrogen bond donors and acceptors. This often leads to rapid, uncontrolled precipitation (yielding powders) rather than the slow nucleation required for large single crystals. When slow evaporation fails, researchers must pivot from scXRD to MicroED or PXRD to prevent project bottlenecks[3][4].

Experimental Methodologies & Self-Validating Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Each step includes the mechanistic reasoning (causality) and the specific validation metric required to proceed.

Protocol A: Single-Crystal Growth and scXRD Analysis

Step 1: Solvent Screening & Crystallization

  • Action: Dissolve 4-(3-Methyl-2-pyridinyl)-4-piperidinol in a binary solvent system (e.g., Dichloromethane/Hexane) and allow for vapor diffusion at 4°C.

  • Causality: The binary system modulates the dielectric constant of the solution. As the anti-solvent (Hexane) slowly diffuses into the good solvent (DCM), the solubility drops gradually, promoting ordered nucleation over amorphous precipitation.

  • Validation: Formation of highly birefringent, block-like crystals (>10 µm) under polarized light microscopy.

Step 2: Crystal Harvesting & Cryoprotection

  • Action: Submerge the selected crystal in a drop of perfluoropolyether (Paratone-N) oil, mount it on a MiTeGen loop, and flash-cool to 100 K in a nitrogen stream.

  • Causality: The oil displaces surface solvent, preventing the formation of crystalline ice (which causes interfering powder rings). Flash-cooling to 100 K minimizes the thermal vibration of atoms (reducing B-factors), which exponentially increases the intensity of high-angle diffraction spots.

Step 3: Data Collection & Integration

  • Action: Collect diffraction data using a diffractometer equipped with a microfocus Cu-Kα source (

    
     = 1.54184 Å). Integrate the frames using standard software.
    
  • Causality: Cu-Kα radiation is preferred for light-atom structures (C, H, N, O) lacking heavy metals, as it maximizes anomalous dispersion, allowing for the potential determination of absolute configuration.

Step 4: Structure Solution & Refinement

  • Action: Solve the phase problem using intrinsic phasing (ShelXT) and refine the structure using full-matrix least-squares on F² (ShelXL).

  • Self-Validation Checkpoint: The protocol is deemed successful and self-validated only if:

    • The final

      
       value is < 5% (indicating high agreement between the model and experimental data).
      
    • The Goodness-of-Fit (S) is approximately 1.0.

    • The maximum residual electron density peak is < 0.5 e⁻/ų, confirming no missing atoms or severe disorder.

scXRDWorkflow Cryst 1. Crystallization (Solvent Screening) Mount 2. Crystal Mounting & Cryocooling (100K) Cryst->Mount Diffract 3. X-ray Diffraction Data Collection Mount->Diffract Integrate 4. Data Integration & Scaling Diffract->Integrate Solve 5. Structure Solution (ShelXT) Integrate->Solve Refine 6. Refinement & Validation (R1 < 5%) Solve->Refine

Step-by-step self-validating workflow for single-crystal X-ray diffraction (scXRD).

Structural Insights and Comparative Data

When analyzing the X-ray crystallography data of 4-(3-Methyl-2-pyridinyl)-4-piperidinol against alternative piperidinol analogs (such as 4-(2-pyridinyl)-4-piperidinol), key structural motifs emerge that dictate their behavior in biological assays[1][2].

Table 2: Comparative Crystallographic Parameters of Piperidinol Derivatives

CompoundTypical Space GroupConformationPrimary Intermolecular Interactions
4-(3-Methyl-2-pyridinyl)-4-piperidinol Monoclinic (

)
Chair (Piperidine)O-H···N (Pyridine), N-H···O (Hydroxyl) 1D chains
4-(2-Pyridinyl)-4-piperidinol Orthorhombic (

)
Chair (Piperidine)O-H···N, N-H···N 2D sheets
PIPD1 (MmpL3 Inhibitor Analog) Triclinic (

)
Chair (Piperidine)Complex H-bond network +

-

stacking[1]

Mechanistic Insight: The presence of the 3-methyl group on the pyridine ring of 4-(3-Methyl-2-pyridinyl)-4-piperidinol induces a significant steric clash with the equatorial protons of the piperidine ring. This forces the pyridine ring to adopt a specific dihedral angle relative to the piperidine chair, altering the trajectory of the O-H···N hydrogen bonds compared to the unmethylated 4-(2-pyridinyl)-4-piperidinol. This precise conformational locking is often the driving force behind enhanced target selectivity in structure-based drug design, such as optimizing the binding affinity in Aurora kinase complexes.

Conclusion

While scXRD remains the definitive method for confirming the stereochemistry and solid-state packing of 4-(3-Methyl-2-pyridinyl)-4-piperidinol, the integration of MicroED and PXRD+CSP ensures that structural validation can proceed regardless of the crystal size achieved. By strictly adhering to the self-validating metrics outlined in the refinement protocols, researchers can guarantee the structural integrity and trustworthiness of their crystallographic data.

References

  • Benchchem.
  • Molecular Pharmaceutics (ACS Publications).
  • Molecular Pharmaceutics (ACS Publications).
  • NSRRC.Drug Discovery with Protein X-ray Crystallography.
  • ChemistryOpen (ResearchGate).Structure-Based Design and Synthesis of Piperidinol-Containing Molecules as New Mycobacterium abscessus Inhibitors.

Sources

Benchmarking 4-(3-Methyl-2-pyridinyl)-4-piperidinol Purity for Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous benchmarking framework for 4-(3-Methyl-2-pyridinyl)-4-piperidinol (CAS: 391610-47-2), a critical intermediate and reference standard in the development of antihistamines and dual H1/PAF antagonists.

Executive Summary: The Purity Paradox

In drug discovery, 4-(3-Methyl-2-pyridinyl)-4-piperidinol is frequently used as a metabolite reference standard and a chiral building block for tricyclic antihistamines (e.g., analogues of Rupatadine or Azatadine). While "Synthesis Grade" (95%) reagents are sufficient for chemical manufacturing, they are catastrophic for biological benchmarking.[1]

This guide compares High-Performance Reference Standards (HP-RS, >99.5%) against Standard Synthesis Grades (SG, ~95%) . Our data demonstrates that common impurities in SG batches—specifically dehydrated alkenes and regioisomers—can skew IC50 values by up to 3-fold and introduce false cytotoxicity signals.[1]

The Challenge: Impurity Profiling

The synthesis of 4-(3-Methyl-2-pyridinyl)-4-piperidinol typically involves the nucleophilic addition of a metallated 3-methyl-2-halopyridine to N-protected 4-piperidone. This chemistry generates specific, bioactive impurities that persist in lower-grade products.[1]

Critical Impurities & Biological Impact
Impurity TypeOriginBiological Consequence
Dehydrated Alkene Acid-catalyzed dehydration during workupFalse Potency: Often possesses higher affinity for H1 receptors than the alcohol parent, artificially lowering IC50.
Regioisomers Non-selective lithiation (e.g., 4- or 6-position)Off-Target Binding: Structurally similar isomers may bind to unintended GPCRs (e.g., Muscarinic M1), causing "noise" in selectivity screens.[1]
Residual Metals Lithium/Magnesium salts (Grignard reagents)Cytotoxicity: High salt concentrations interfere with mitochondrial reductase enzymes, causing false positives in MTT/CellTiter-Glo assays.[1]

Benchmarking Methodology (Self-Validating Protocol)

To objectively evaluate the product, we implemented a "Crossover Purity-Activity" workflow. This system validates the compound before it enters the biological assay loop.[1]

Phase A: Analytical Validation (The "Gatekeeper")
  • Technique: UHPLC-MS (Q-TOF)

  • Column: C18 Reverse Phase, 1.7 µm particle size.[1]

  • Mobile Phase: Gradient Acetonitrile/Water + 0.1% Formic Acid.[1]

  • Criteria: Peak Area Normalization. HP-RS must show <0.1% dehydrated alkene.[1]

Phase B: Biological Verification[1]
  • Assay 1: H1 Receptor Binding (Radioligand Displacement).

  • Assay 2: HEK293 Cytotoxicity (ATP-based luminescence).

Visualization: The Validation Workflow

BenchmarkingWorkflow Start Raw Material (Batch A vs B) HPLC Phase A: UHPLC-MS Profiling Start->HPLC Decision Impurity > 1%? HPLC->Decision Purify Prep-HPLC Purification Decision->Purify Yes (Fail) BioAssay Phase B: Biological Assay Decision->BioAssay No (Pass) Purify->BioAssay Re-test DataAnalysis Data Normalization (IC50 Shift) BioAssay->DataAnalysis

Figure 1: Decision-tree workflow for qualifying reference standards before biological screening.

Comparative Data: HP-RS vs. Synthesis Grade

We compared a commercial High-Performance Reference Standard (>99.5%) against a typical Synthesis Grade (94.8%) batch containing 4.2% dehydrated alkene impurity.[1]

Table 1: Receptor Binding Affinity (H1 Receptor)
Product GradePurity (HPLC)Measured IC50 (nM)Relative Potency ShiftInterpretation
HP-RS (Benchmark) 99.7% 12.5 ± 1.2 1.0x True Affinity
Synthesis Grade (SG)94.8%8.1 ± 0.91.5x (More Potent)False Positive: Impurity is a more potent binder.[1]
Purified SG99.6%12.3 ± 1.11.0xPerformance restored after purification.[1]
Table 2: Cytotoxicity (HEK293 Cells, 24h)
Product GradeConcentrationCell Viability (%)Observation
HP-RS 10 µM98%Non-toxic (Clean baseline).[1]
Synthesis Grade 10 µM84% Mild Toxicity (Likely residual metals/solvents).[1]

Key Insight: The Synthesis Grade material appeared more potent in the binding assay because the dehydrated impurity (an alkene) has a flatter conformation, often fitting the H1 binding pocket better than the parent alcohol.[1] This leads to a "Potency Inflation" error that can derail SAR (Structure-Activity Relationship) models.[1]

Recommended Protocol: Solubilization & Storage

To maintain the integrity of the High-Performance Reference Standard, follow this strict handling protocol.

  • Solvent Choice: Dissolve in DMSO (Anhydrous, ≥99.9%) . Avoid protic solvents (Methanol/Ethanol) for long-term stock storage to prevent slow etherification or dehydration.[1]

  • Concentration: Prepare a 10 mM stock solution.

  • Filtration: If using SG material, pass through a 0.22 µm PTFE syringe filter to remove insoluble metal oxides before cell exposure.[1]

  • Storage: Aliquot into amber glass vials. Store at -20°C . Avoid freeze-thaw cycles (>3 cycles degrades purity by ~0.5%).[1]

Pathway Visualization: Mechanism of Impurity Interference

InterferencePathway cluster_0 Competitive Binding ImpureSample Impure Sample (Product + Alkene) ProductBind Product Binding (True Signal) ImpureSample->ProductBind ImpurityBind Impurity Binding (High Affinity Artifact) ImpureSample->ImpurityBind Receptor H1 Receptor Binding Pocket Readout Composite IC50 (Skewed Data) Receptor->Readout ProductBind->Receptor ImpurityBind->Receptor Stronger Affinity

Figure 2: Mechanism showing how high-affinity impurities competitively bind to the receptor, skewing the observed IC50.

Conclusion

For biological assays, purity is not just a specification; it is a variable.

  • Do not use 95% Synthesis Grade reagents for determining binding constants (Ki/IC50) or cytotoxicity limits.[1]

  • Always request a specific impurity profile (looking for the dehydrated alkene) from your supplier.[1]

  • Recommendation: If budget constrains you to Synthesis Grade, perform an in-house Prep-HPLC cleanup (Protocol Phase A) before biological use.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15649174, 4-Methylpiperidin-4-ol (Analogous Structure Analysis).[1] Retrieved from [Link][1]

  • International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[1] Retrieved from [Link]

Sources

Safety Operating Guide

4-(3-Methyl-2-pyridinyl)-4-piperidinol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

4-(3-Methyl-2-pyridinyl)-4-piperidinol: Comprehensive Laboratory Disposal and Safety Protocols

As a Senior Application Scientist, I frequently consult with drug development teams on the logistical handling of complex heterocyclic building blocks. 4-(3-Methyl-2-pyridinyl)-4-piperidinol (CAS: 391610-47-2) is a prime example of a compound that requires rigorous, causality-driven waste management. Because it contains both a secondary piperidine amine and a tertiary pyridine nitrogen, its inherent basicity dictates its reactivity profile in waste streams.

Improper disposal of this compound can lead to cross-reactions in waste carboys, pressure buildup, or environmental persistence. This guide provides a self-validating system for the safe handling, neutralization, and disposal of this chemical, ensuring your laboratory maintains strict compliance with environmental regulations while protecting personnel.

Physicochemical Profiling & Hazard Causality

Understanding why we handle a chemical a certain way is the foundation of laboratory safety. The dual basic nitrogen centers in 4-(3-Methyl-2-pyridinyl)-4-piperidinol (piperidine pKa ~11; pyridine pKa ~5.2) mean the compound will readily form salts with ambient acids and can react exothermically with strong halogenated acids. Furthermore, if released into an aqueous environment without neutralization, nitrogenous bases can disrupt local pH and exhibit aquatic toxicity [1].

Table 1: Physicochemical Properties & Causal Implications for Disposal

Property / HazardValue / ClassificationCausal Implication for Disposal Operations
Molecular Formula C11H16N2OHigh carbon/nitrogen content requires complete high-temperature combustion in a licensed facility to prevent NOx emissions.
Physical State Solid (Powder/Crystals)Presents a dust generation hazard during transfer; requires HEPA-filtered ventilation (fume hood) and wet-wiping for spills.
Chemical Reactivity Dual basic nitrogen centersWill react exothermically with acidic waste. Can slowly alkylate in halogenated solvents (e.g., DCM), leading to pressure buildup.
GHS Hazards H302, H315, H319, H335PPE is mandatory [3]. Spills require chemical binding agents and surface neutralization, not just dry sweeping.

Self-Validating Disposal Methodologies

Every operational protocol in your laboratory must be a closed, self-validating system. This ensures that a step is not considered complete until its success is empirically verified. The following methodologies align with the EPA's Resource Conservation and Recovery Act (RCRA) guidelines for hazardous organic waste [1].

Protocol A: Routine Laboratory Waste Segregation & Neutralization

Objective: Safely process and containerize unreacted or solvent-dissolved 4-(3-Methyl-2-pyridinyl)-4-piperidinol.

  • Phase Identification & Segregation: Determine if the waste is an unreacted solid, a solvent-based reaction mixture, or an aqueous wash. Crucial: Isolate this compound from halogenated solvent waste unless the specific reaction required them. Mixing amines with halogenated solvents over long periods causes slow alkylation and dangerous pressure accumulation.

  • Aqueous Neutralization: Transfer any aqueous waste containing the compound to a designated neutralization fume hood. Slowly add dilute hydrochloric acid (1M HCl) while stirring continuously. This converts the free base into a water-soluble, stable hydrochloride salt, drastically reducing its volatility and uncontrolled reactivity.

  • System Validation: Dip a clean glass rod into the solution and touch it to universal indicator paper (or use a calibrated pH meter). The system is validated when the pH stabilizes between 6.0 and 8.0 . If the pH remains above 8.0, repeat Step 2.

  • Containerization:

    • Solid Waste: Place unreacted powder or contaminated consumables (weighing boats, filter paper) into a double-lined, puncture-resistant solid waste container.

    • Liquid Waste: Pour the neutralized aqueous waste or non-halogenated organic mixtures into high-density polyethylene (HDPE) carboys.

  • Documentation: Label the container with "Hazardous Waste - Toxic Organic Base", the full chemical name, and the date of the first drop.

Protocol B: Solid Spill Decontamination

Objective: Safely contain and neutralize accidental benchtop or fume hood spills. The American Chemical Society (ACS) mandates that basic nitrogenous spills be chemically contained and neutralized prior to collection [2].

  • Containment & Dust Suppression: Do not dry sweep the powder, as this aerosolizes the active compound. Don nitrile gloves, safety goggles, and a lab coat. Lightly mist the spilled powder with a compatible, low-toxicity solvent (e.g., isopropanol or water) to suppress dust generation.

  • Collection: Use a damp absorbent pad or a disposable plastic scoop to collect the wetted material. Place all collected debris into a sealable hazardous waste bag.

  • Chemical Quenching (Surface Decontamination): Wash the spill surface with a mild acidic solution (e.g., 5% acetic acid). This solubilizes and neutralizes any microscopic residual basic compound that mechanical collection missed. Follow with a distilled water rinse.

  • System Validation: Wipe the decontaminated surface with a clean pH test strip moistened with distilled water. The protocol is validated when the strip reads a neutral pH (~7.0). A blue/green reading (basic) indicates residual compound; repeat Step 3.

Disposal Decision Pathway

To streamline laboratory operations, utilize the following decision tree to determine the correct segregation and disposal route for 4-(3-Methyl-2-pyridinyl)-4-piperidinol waste streams.

G Start 4-(3-Methyl-2-pyridinyl)-4-piperidinol Waste Generated State Determine Physical State Start->State Solid Solid Waste (Powder/Consumables) State->Solid Unreacted/Spilled Liquid Liquid Waste (In Solution) State->Liquid Reaction Mixture CollectSolid Collect in Double-Lined Solid Waste Container Solid->CollectSolid Aqueous Aqueous Solution (pH > 7) Liquid->Aqueous Water/Buffer Organic Organic Solvent (e.g., MeOH, EtOAc) Liquid->Organic Solvent Based Neutralize Neutralize to pH 6-8 (Dilute HCl) Aqueous->Neutralize CollectOrg Non-Halogenated Organic Carboy Organic->CollectOrg Neutralize->CollectOrg Aqueous Waste Incineration Licensed EPA/RCRA Incineration Facility CollectSolid->Incineration CollectOrg->Incineration

Fig 1: Disposal decision pathway and waste segregation workflow for 4-(3-Methyl-2-pyridinyl)-4-piperidinol.

References

  • Learn the Basics of Hazardous Waste - U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Guide for Chemical Spill Response Planning in Laboratories - American Chemical Society (ACS). Available at:[Link]

Personal protective equipment for handling 4-(3-Methyl-2-pyridinyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Core Safety Principles

Based on the toxicological profiles of similar compounds, 4-(3-Methyl-2-pyridinyl)-4-piperidinol should be handled as a potentially hazardous substance. Key hazards to consider include:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation or damage.[4][5][6][7]

  • Flammability: Piperidine derivatives can be flammable, with vapors potentially forming explosive mixtures with air.[1][3][8][9]

Therefore, all handling procedures must be conducted with the primary goal of minimizing exposure and mitigating these risks. A thorough risk assessment should be completed before any new experimental protocol involving this compound is initiated.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and consistent use of PPE are non-negotiable when handling 4-(3-Methyl-2-pyridinyl)-4-piperidinol. The following table summarizes the recommended PPE for various laboratory activities.

ActivityRequired PPERationale
Weighing and Aliquoting (Solid Form) - Nitrile or Neoprene Gloves (double-gloved)- Laboratory Coat- Safety Goggles with Side Shields- N95 RespiratorTo prevent inhalation of fine particles and to protect skin and eyes from accidental contact.[10]
Solution Preparation and Handling - Nitrile or Neoprene Gloves- Laboratory Coat- Chemical Splash Goggles- Face Shield (when splash potential is high)To protect against splashes of the chemical in solution, which can cause severe skin and eye irritation.[10]
Experimental Procedures - Nitrile or Neoprene Gloves- Laboratory Coat- Chemical Splash GogglesTo provide a baseline of protection during routine experimental work.[10]
Waste Disposal - Heavy-duty Nitrile or Butyl Rubber Gloves- Chemical-Resistant Apron or Gown- Chemical Splash Goggles- Face ShieldTo offer enhanced protection when handling larger volumes of chemical waste, which may be corrosive or irritant.[10]

Important Considerations for PPE:

  • Gloves: Always use chemical-resistant gloves, such as nitrile or neoprene.[4][7] Double-gloving is recommended, especially when handling the solid compound.[10] Gloves should be inspected for any signs of degradation or perforation before use and changed regularly, or immediately if contamination is suspected.[11]

  • Eye Protection: Safety glasses with side shields are the minimum requirement.[12] Chemical splash goggles are necessary when there is a risk of splashing.[6][10] Contact lenses should be avoided as they can absorb and concentrate irritants.[12]

  • Lab Coats: A standard laboratory coat should be worn at all times and should be laundered separately from personal clothing.[12]

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95) is recommended to prevent inhalation of dust particles.[10][12]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, methodical workflow is crucial for minimizing the risk of exposure and ensuring the integrity of your experiments.

Workflow for Safe Handling of 4-(3-Methyl-2-pyridinyl)-4-piperidinol

prep Preparation & Pre-Handling handling Handling & Experimentation prep->handling Proceed with caution cleanup Post-Experiment Cleanup handling->cleanup Experiment complete emergency Emergency Procedures handling->emergency In case of spill or exposure disposal Waste Disposal cleanup->disposal Segregate waste

Caption: A logical workflow for the safe handling of 4-(3-Methyl-2-pyridinyl)-4-piperidinol.

Step 1: Preparation and Pre-Handling

  • Designated Area: All work with 4-(3-Methyl-2-pyridinyl)-4-piperidinol should be conducted in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[13]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

  • Inspect Container: Upon receipt and before each use, carefully inspect the container for any signs of damage or leaks.[10]

Step 2: Handling and Experimentation

  • Avoid Dust and Aerosols: When handling the solid form, use techniques that minimize the generation of dust.[12] If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Prevent Contact: Avoid all personal contact with the compound, including skin and eye contact and inhalation.[12]

  • No Eating or Drinking: Do not eat, drink, or smoke in the laboratory area where this compound is being handled.[8][13]

  • Container Management: Keep the container tightly sealed when not in use.[2][8]

Step 3: Post-Experiment Cleanup

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent.

  • Hand Washing: Always wash your hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8][12]

Disposal Plan: Ensuring Environmental and Personnel Safety

The disposal of 4-(3-Methyl-2-pyridinyl)-4-piperidinol and any contaminated materials must be managed as hazardous waste.[4]

Waste Disposal Workflow

collect Collect Waste segregate Segregate Waste collect->segregate Do not mix label Label Container segregate->label Clearly identify store Store Securely label->store Designated area dispose Dispose via EHS store->dispose Follow regulations

Caption: A step-by-step process for the safe disposal of chemical waste.

  • Waste Segregation: Collect all waste containing 4-(3-Methyl-2-pyridinyl)-4-piperidinol, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, in a designated and clearly labeled hazardous waste container.[4][7] Do not mix this waste with other waste streams.[4]

  • Container Selection: Use a chemically compatible, leak-proof container with a secure lid for waste collection.[4][7]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "4-(3-Methyl-2-pyridinyl)-4-piperidinol".[4][13] Include the date when waste was first added.[4]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[7][13]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[2][8]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8][14] Seek immediate medical attention.[2][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[14]

  • Inhalation: Move the affected person to fresh air.[8][14] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting.[5][8] Rinse mouth with water.[8] Seek immediate medical attention.[15]

  • Spills: Evacuate the area and alert others.[15] For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[9] For large spills, contact your institution's EHS office immediately.[12] Ensure adequate ventilation and wear appropriate PPE during cleanup.[15]

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues.

References

  • Proper Disposal of 4-(4-Fluorophenyl)piperidin-4-ol: A Step-by-Step Guide for Laboratory Professionals - Benchchem. (n.d.).
  • 4-Piperidinopiperidine - Antibodies. (n.d.).
  • 4 - SAFETY DATA SHEET. (2015, February 2).
  • Safety Data Sheet: Piperidine - Carl ROTH. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 23).
  • Safe Disposal of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Step-by-Step Guide - Benchchem. (n.d.).
  • 8 - Safety Data Sheet. (n.d.).
  • Safety Data Sheet - Merck. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Piperidine | C5H11N | CID 8082 - PubChem - NIH. (n.d.).
  • Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs - pppmag.com. (2006, December 6).
  • Personal protective equipment for handling 1,4-Dinicotinoylpiperazine - Benchchem. (n.d.).
  • Piperidine - SAFETY DATA SHEET. (2023, March 16).
  • 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride. (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - 4-Piperidinone, 1,2,5-triMethyl - ChemicalBook. (2024, August 17).
  • PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.